Product packaging for 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde(Cat. No.:CAS No. 383136-42-3)

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274588
CAS No.: 383136-42-3
M. Wt: 172.18 g/mol
InChI Key: LNJLQAHCCSBMCK-UHFFFAOYSA-N
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Description

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1274588 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde CAS No. 383136-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJLQAHCCSBMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390032
Record name 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383136-42-3
Record name 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Formula

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a pyrrole ring, which is further substituted with a carbaldehyde group.

Molecular Formula: C₁₀H₈N₂O[1]

IUPAC Name: 1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde[1]

CAS Number: 383136-42-3[1][]

Canonical SMILES: O=Cc1ccccn1c2cc[nH]c12

InChI Key: LNJLQAHCCSBMCK-UHFFFAOYSA-N[1]

The molecule consists of a planar pyrrole ring N-substituted with a pyridine ring at the 3-position. The presence of the aldehyde group at the 2-position of the pyrrole ring offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While specific experimental data for the target molecule is limited in the public domain, data for a closely related analog, 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, provides valuable insights into its expected spectral characteristics.[3]

PropertyValueReference
Molecular Weight 172.18 g/mol [1]
Purity 95%[]
Appearance Solid

Spectroscopic Data of a Related Analog (1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde): [3]

SpectrumKey Peaks
¹H NMR (400 MHz, CDCl₃) δ 9.72 (s, 1H, CHO), 8.58 (d, J = 4.7 Hz, 1H), 8.5 (bs, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.28 (t, J = 3.7 Hz, 1H), 7.04 (d, J = 8.9 Hz, 2H), 6.96 (d, J = 2.9 Hz, 1H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J = 8.9 Hz, 2H), 3.81 (s, 3H, OCH₃).
¹³C NMR (75 MHz, CDCl₃) δ 186.0 (CHO), 159.2, 151.0, 149.4, 137.9, 137.8, 131.0, 127.3 (2C), 125.7, 125.1, 122.9, 114.5 (2C), 108.4, 55.4 (OCH₃).
IR (KBr, cm⁻¹) 2954, 1666 (C=O), 1512, 1242, 1033.
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₇H₁₄N₂O₂: 279.1133, found 279.1140.

Synthesis

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway 3-Aminopyridine 3-Aminopyridine Intermediate_Imine In-situ generated imine 3-Aminopyridine->Intermediate_Imine Glyoxal Glyoxal Glyoxal->Intermediate_Imine Succinaldehyde Succinaldehyde Cyclization_Intermediate Cyclization Product Succinaldehyde->Cyclization_Intermediate Intermediate_Imine->Cyclization_Intermediate Oxidation Oxidation Cyclization_Intermediate->Oxidation Target_Molecule This compound Oxidation->Target_Molecule

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of both a pyridine ring and a reactive carbaldehyde group in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

Derivatives of pyrrole-carbaldehydes have been investigated for various pharmacological activities, including:

  • Anticancer Activity: The pyrrole core is present in several anticancer agents. The carbaldehyde group can be readily converted into various functional groups to generate libraries of compounds for screening against different cancer cell lines.

  • Antimicrobial Activity: Pyrrole derivatives have shown promising antibacterial and antifungal properties. The unique electronic properties of the pyridinyl-pyrrole system may contribute to enhanced antimicrobial efficacy.

  • Enzyme Inhibition: The structural features of this molecule make it a potential candidate for designing inhibitors of various enzymes implicated in disease pathogenesis.

The logical workflow for exploring the potential of this compound in a drug discovery program is outlined below:

Drug_Discovery_Workflow Start This compound Library_Synthesis Library Synthesis via Derivatization of Aldehyde Group Start->Library_Synthesis Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Drug discovery workflow starting from the title compound.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. Its straightforward, albeit not explicitly detailed, synthesis and the reactivity of its functional groups make it an attractive starting point for medicinal chemistry campaigns. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

Technical Guide: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical compound associated with CAS number 383136-42-3, "1-(5-tert-butyl-1,3-thiazol-2-yl)-N-[[4-(4-phenylpiperazin-1-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine," as specified in the topic, is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of a closely related and well-studied compound from the same chemical class: CHMFL-FLT3-213 , a potent Type II FLT3 kinase inhibitor. This guide is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the pyrazolo[3,4-d]pyrimidine scaffold.

The pyrazolo[3,4-d]pyrimidine nucleus is a significant scaffold in medicinal chemistry, acting as an isostere of adenine and thus a privileged structure for developing kinase inhibitors.[1][2] These compounds are frequently investigated for their potential in cancer therapy.[2][3]

Chemical Information: CHMFL-FLT3-213

CHMFL-FLT3-213 is a potent and selective Type II inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly effective against mutations that confer resistance to other inhibitors.

PropertyValue
IUPAC Name 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea
Molecular Formula C37H40N10O4
Molecular Weight 700.78 g/mol
CAS Number 2054612-32-7
Core Scaffold Pyrazolo[3,4-d]pyrimidine

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing these scaffolds in high yields and with reduced reaction times.[1] A general synthetic approach starts from 5-amino-4-cyanopyrazoles, which are then cyclized with reagents like formamide to yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.[1] Further functionalization at various positions allows for the synthesis of a diverse library of inhibitors.[4][5]

Mechanism of Action

CHMFL-FLT3-213 functions as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This often leads to higher selectivity. The compound targets the ATP-binding pocket of the FLT3 kinase, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival in certain types of acute myeloid leukemia (AML).[6]

Signaling Pathways

Mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation, which promotes cancer cell survival and proliferation through several key signaling pathways.[7][8] These include the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[7] FLT3 inhibitors like CHMFL-FLT3-213 block the initial autophosphorylation of the receptor, thereby inhibiting these downstream cascades and inducing apoptosis in cancer cells.[6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor CHMFL-FLT3-213 Inhibitor->FLT3 Inhibits

FLT3 signaling pathway and point of inhibition.

Quantitative Data

The inhibitory activity of CHMFL-FLT3-213 has been quantified against various FLT3 mutants and in cell-based assays.

TargetAssay TypeIC50 (nM)Reference
FLT3-ITD Biochemical1[6]
FLT3-D835Y Biochemical1[6]
FLT3-ITD-D835Y Biochemical1[6]
FLT3-ITD-F691L Biochemical3[6]
MV4-11 cells (FLT3-ITD) Cell Proliferation1.8[6]
Molm13 cells (FLT3-ITD) Cell Proliferation3.2[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for biochemical and cell-based assays.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which correlates with kinase activity.[9][10]

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

  • ATP

  • Tyrosine kinase substrate peptide

  • Test compound (e.g., CHMFL-FLT3-213) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque plates

Procedure:

  • Compound Plating: Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant FLT3 enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

HTS_Workflow Start Start Plate 1. Dispense Compound/ DMSO to 384-well Plate Start->Plate Enzyme 2. Add FLT3 Enzyme Plate->Enzyme React 3. Add Substrate/ATP & Incubate Enzyme->React Stop 4. Add ADP-Glo™ Reagent (Stop Reaction) React->Stop Detect 5. Add Kinase Detection Reagent Stop->Detect Read 6. Measure Luminescence Detect->Read Analyze 7. Calculate IC50 Read->Analyze End End Analyze->End

Workflow for an in vitro FLT3 kinase assay.
Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on FLT3 signaling.

Materials:

  • AML cell line (e.g., MV4-11, which harbors the FLT3-ITD mutation)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the AML cells at a low density into the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Signal Reading: Measure the luminescence or fluorescence using an appropriate plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

The development of pyrazolo[3,4-d]pyrimidines for clinical use requires favorable pharmacokinetic properties.[11] Poor aqueous solubility is a common challenge with this class of compounds, often necessitating the development of prodrugs or specialized formulations like nanoparticles or liposomes to improve bioavailability.[5][12][13]

For CHMFL-FLT3-213, in vivo studies have demonstrated an acceptable oral bioavailability (F = 19%).[6] In a xenograft model using MV4-11 cells, oral administration of the compound at 15 mg/kg once daily resulted in significant tumor growth inhibition (TGI = 97%) without obvious toxicity, highlighting its potential as a therapeutic candidate for FLT3-ITD positive AML.[6]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde scaffold represents a promising starting point for the development of novel bioactive small molecules. The inherent properties of the pyrrole and pyridine rings, both prevalent in numerous biologically active compounds, offer a rich chemical space for derivatization and optimization. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to derivatives of this core structure and its close analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the design and synthesis of new therapeutic agents.

Core Scaffold and Bioisosteric Analogs

The central theme of this guide revolves around the this compound core. While direct biological data on this specific molecule is limited in the public domain, extensive research has been conducted on structurally related compounds, providing valuable insights into potential therapeutic applications. This guide will focus on key bioisosteric analogs and derivatives where the core scaffold is largely maintained, and modifications are introduced at the carbaldehyde functional group or on the pyrrole and pyridine rings.

Bioactive Derivatives and Quantitative Data

The following tables summarize the quantitative biological data for small molecules structurally related to the this compound core. These derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects.

Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

A series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are structural isomers of the core scaffold, have been synthesized and evaluated as colchicine-binding site inhibitors. These compounds displayed potent antiproliferative activities against various cancer cell lines.[1]

Compound IDR-groupHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.530.610.48
10b 4-Fluorophenyl0.250.330.21
10c 3-Methylphenyl0.410.520.37
10d 4-Methylphenyl0.380.450.31
10e 4-Methoxyphenyl0.290.360.25
10t 1H-Indol-5-yl0.150.210.12
CA-4 (Positive Control)0.0020.0030.002

Table 2: Anticancer Activity of Hydrazone Derivatives

Hydrazone derivatives synthesized from 1-(pyridin-3-yl)ethan-1-one, a close analog of the core molecule, have shown cytotoxic effects against the HCT-116 human colon cancer cell line.[2]

Compound IDStructureHCT-116 IC₅₀ (µM)
11 2-Cyano-N'-(2-cyano-3-(1H-indol-3-yl)but-2-enoyl)-3-(1H-indol-3-yl)but-2-enehydrazide2.5 ± 0.81
13 2-Cyano-N'-(2-cyano-3-(pyridin-3-yl)but-2-enoyl)-3-(pyridin-3-yl)but-2-enehydrazide3.7 ± 1.0
Cisplatin (Positive Control)2.43 ± 1.1

Table 3: Antimicrobial Activity of Pyrrole Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized from carbaldehydes. While the specific N-substituent of the pyrrole-2-carboxaldehyde was not defined, this study provides evidence for the potential antimicrobial activity of chalcones derived from this class of compounds. The data is presented as the zone of inhibition.

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mL
IIa S. aureus14
IIa S. typhi12
IIb S. aureus13
IIb S. typhi11

Experimental Protocols

Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives (General Procedure)[1]

A mixture of the appropriate arylboronic acid (1.2 mmol), 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), Pd(dppf)Cl₂ (0.1 mmol), and K₂CO₃ (2.0 mmol) in a mixed solvent of dioxane (15 mL) and H₂O (3 mL) was stirred at 90 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

In Vitro Antiproliferative MTT Assay[1]

Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% inhibition of cell growth.

Synthesis of Hydrazone Derivatives (General Procedure)[2]

A mixture of the appropriate carbonyl compound (e.g., 1-(pyridin-3-yl)ethan-1-one) (2 mmol) and 2-cyano-N'-(2-cyanoacetyl)acetohydrazide (1 mmol) was dissolved in 20 mL of aqueous ethanol (1:1) containing L-proline (5 mol%). The mixture was refluxed for 3–5 hours. The completion of the reaction was monitored by TLC. After cooling, the precipitate was filtered, washed with ethanol, and recrystallized from a suitable solvent to give the pure hydrazone product.

Antimicrobial Screening by Agar Diffusion Method[3]

The antibacterial activity was determined by the agar diffusion method. Sterile nutrient agar was seeded with the test organism and layered in a sterile petri plate. Wells of 6 mm diameter were made in the agar, and 100 µL of the test compound solution (at a concentration of 100 µg/mL in DMSO) was added to each well. The plates were incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizations

Synthetic Pathway for 1H-pyrrolo[3,2-c]pyridine Derivatives

G A 6-Chloro-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine C Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C A->C B Arylboronic Acid B->C D 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine C->D Suzuki Coupling

Caption: Suzuki coupling reaction for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

General Workflow for Bioactivity Screening

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A This compound (Core Scaffold) B Chemical Modification (e.g., Chalcone, Hydrazone formation) A->B C Library of Derivatives B->C D In vitro Assays (e.g., Anticancer, Antimicrobial) C->D E Quantitative Data (IC₅₀, MIC, Zone of Inhibition) D->E F SAR Analysis E->F

Caption: A logical workflow for the synthesis and biological evaluation of derivatives.

Structure-Activity Relationship (SAR) Insights

G Core This compound Core Pyridine Ring Pyrrole Ring Carbaldehyde Mod1 Modification of Carbaldehyde (e.g., Hydrazones) Core:f2->Mod1 Mod2 Substitution on Phenyl Ring of Analog Core->Mod2 Analog-based Mod3 Isomeric Scaffolds (e.g., pyrrolo[3,2-c]pyridine) Core->Mod3 Isomer-based Activity1 Potential Anticancer Activity Mod1->Activity1 Activity2 Potential Antimicrobial Activity Mod1->Activity2 Activity3 Potent Anticancer Activity Mod2->Activity3 Mod3->Activity3

Caption: Key structural modifications and their potential impact on biological activity.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of new therapeutic agents. The data from structurally related compounds strongly suggest that derivatives of this core are likely to exhibit significant biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of the carbaldehyde group allows for the creation of diverse chemical libraries, such as chalcones, hydrazones, and thiosemicarbazones, which have a proven track record as pharmacophores.

Future research should focus on the systematic derivatization of the this compound core and the comprehensive biological evaluation of the resulting compounds. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable next step. Furthermore, exploration of their potential as kinase inhibitors or modulators of other relevant biological targets is warranted. The detailed experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for these future drug discovery efforts.

References

A Technical Review of 1-Pyridin-3-yl Substituted Pyrroles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-pyridin-3-yl substituted pyrroles, a class of heterocyclic compounds with significant interest in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and therapeutic potential.

Introduction

The pyrrole ring is a fundamental scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Substitution at the 1-position of the pyrrole nucleus with a pyridin-3-yl moiety introduces a key pharmacophore that has been explored for a range of therapeutic applications. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can significantly influence the compound's binding affinity and selectivity for biological targets. This review focuses specifically on compounds where the pyridin-3-yl group is directly or indirectly attached to the pyrrole nitrogen, as well as closely related fused systems, to provide a thorough understanding of this chemical space.

Synthesis of 1-Pyridin-3-yl Substituted Pyrroles

The synthesis of 1-pyridin-3-yl substituted pyrroles can be achieved through several established synthetic methodologies. The Paal-Knorr synthesis is a widely employed and classical method for the formation of the pyrrole ring.[3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminopyridine, typically under acidic conditions.

General Experimental Protocol: Paal-Knorr Synthesis of 1-(Pyridin-3-yl)pyrroles

A representative procedure for the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with 3-aminopyridine. The reactants are typically refluxed in a suitable solvent, such as methanol or ethanol, often with the addition of a catalytic amount of acid, like hydrochloric acid or acetic acid, to facilitate the reaction.[7] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, collected by filtration, and purified by recrystallization or column chromatography.[7]

A generalized workflow for this synthetic approach is illustrated below:

G General Workflow for Paal-Knorr Synthesis start Select 1,4-Dicarbonyl Compound and 3-Aminopyridine reaction Reaction under Acidic Conditions start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Work-up (Cooling, Precipitation) monitoring->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification end Characterization of 1-Pyridin-3-yl Substituted Pyrrole purification->end

Paal-Knorr Synthesis Workflow

Biological Activity and Therapeutic Targets

1-Pyridin-3-yl substituted pyrroles have been investigated for a variety of biological activities, demonstrating their potential as therapeutic agents for a range of diseases. The nature and position of substituents on both the pyrrole and pyridine rings play a crucial role in determining the biological activity and target selectivity.

Potassium-Competitive Acid Blockers (P-CABs)

A notable example of a medicinally important 1-pyridin-3-yl substituted pyrrole is Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[3][8][9][10]

Mechanism of Action: Vonoprazan inhibits the gastric H+, K+-ATPase (proton pump) in a K+-competitive and reversible manner.[1][10] This inhibition suppresses the final step of gastric acid secretion in parietal cells. The high accumulation and slow clearance of Vonoprazan from the gastric tissue contribute to its potent and long-lasting antisecretory effect.[10]

The mechanism of action of Vonoprazan is depicted in the following diagram:

G Mechanism of Action of Vonoprazan (TAK-438) cluster_parietal_cell Gastric Parietal Cell vonoprazan Vonoprazan (TAK-438) proton_pump H+/K+ ATPase (Proton Pump) vonoprazan->proton_pump Binds to K+ binding site h_ion H+ proton_pump->h_ion Pumps H+ into lumen k_ion K+ k_ion->proton_pump Competes with K+ lumen Gastric Lumen h_ion->lumen inhibition Inhibition of Acid Secretion G Inhibition of the PI3K Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation akt AKT pip3->akt Activation downstream Downstream Signaling (Cell Growth, Proliferation, Survival) akt->downstream inhibitor Pyrrolo[3,4-c]pyridine Derivative inhibitor->pi3k Inhibition

References

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. The guide covers its nomenclature, physicochemical properties, a generalized synthesis protocol, and its potential significance in medicinal chemistry.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a pyridine ring attached to the nitrogen of a pyrrole ring, which in turn has a carbaldehyde group at the second position, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(pyridin-3-yl)pyrrole-2-carbaldehyde[1][]

The compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

  • This compound[1]

  • 1-(3-Pyridinyl)-1H-pyrrole-2-carbaldehyde[]

  • 1-(3-Pyridyl)pyrrole-2-carboxaldehyde

  • CAS Number: 383136-42-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
Appearance Solid (form may vary)
Solubility Soluble in common organic solvents
Melting Point Not explicitly reported
Boiling Point Not explicitly reported

Synthesis Protocol

Step 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrrole

This step involves the reaction of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran under acidic conditions.

  • Reactants:

    • 3-Aminopyridine

    • 2,5-Dimethoxytetrahydrofuran

    • Glacial acetic acid (as solvent and catalyst)

  • Procedure:

    • Dissolve 3-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add 2,5-dimethoxytetrahydrofuran to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Formylation of 1-(Pyridin-3-yl)-1H-pyrrole

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole ring.

  • Reactants:

    • 1-(Pyridin-3-yl)-1H-pyrrole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath.

    • Slowly add phosphorus oxychloride to the cooled DMF with constant stirring.

    • After the addition is complete, add a solution of 1-(Pyridin-3-yl)-1H-pyrrole in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography.

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry. The pyrrole ring is a common motif in many biologically active compounds, and the pyridine moiety can enhance solubility and provide a key interaction point with biological targets. The carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Derivatives of pyrrole-2-carbaldehyde have been explored for a range of biological activities, although specific data for the title compound is limited. The general class of N-arylpyrroles has shown promise in the development of agents with various pharmacological effects.

Synthetic Pathway Overview

The following diagram illustrates the generalized synthetic pathway for this compound as described in the experimental protocol section.

Synthesis_Pathway cluster_step1 Step 1: Clauson-Kaas Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 3-Aminopyridine C 1-(Pyridin-3-yl)-1H-pyrrole A->C AcOH, Reflux B 2,5-Dimethoxytetrahydrofuran B->C D 1-(Pyridin-3-yl)-1H-pyrrole F This compound D->F Vilsmeier Reagent E POCl3, DMF E->F

Caption: Generalized two-step synthesis of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring N-substituted with a pyridine-3-yl group and a carbaldehyde substituent at the 2-position of the pyrrole ring. The presence of both electron-rich pyrrole and electron-deficient pyridine rings, along with a reactive aldehyde group, suggests its potential as a versatile building block in medicinal chemistry and materials science. Pyrrole and pyridine moieties are common scaffolds in numerous biologically active compounds, indicating that this molecule could be of interest for drug discovery and development programs. This guide aims to provide a detailed summary of its fundamental chemical and physical properties.

Physicochemical Properties

The majority of the available quantitative data on this compound is derived from computational models. These calculated values provide estimations of the compound's properties and are summarized in the table below. It is crucial to note the absence of experimentally verified data for properties such as melting point, boiling point, and solubility.

PropertyValueSource
Molecular Formula C₁₀H₈N₂OPubChem[1]
Molecular Weight 172.18 g/mol PubChem[1]
IUPAC Name 1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehydePubChem[1]
CAS Number 383136-42-3PubChem[1]
XLogP3 1.4PubChem (Computed)
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Exact Mass 172.063663 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 42.9 ŲPubChem (Computed)
Heavy Atom Count 13PubChem (Computed)
Formal Charge 0PubChem (Computed)
Complexity 229PubChem (Computed)

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed scientific literature. However, a general and widely used method for the synthesis of N-aryl-pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction on an N-arylpyrrole. The following represents a generalized protocol.

General Synthesis of N-Aryl-Pyrrole-2-Carbaldehydes via Vilsmeier-Haack Reaction

This procedure outlines the formylation of an N-arylpyrrole.

Materials:

  • N-Arylpyrrole (e.g., 1-(pyridin-3-yl)-1H-pyrrole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or sodium hydroxide solution

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-Dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature is maintained below 5 °C.

  • After the formation of the Vilsmeier reagent, the N-arylpyrrole, dissolved in an anhydrous solvent like dichloromethane, is added dropwise to the reaction mixture at low temperature.

  • The reaction mixture is then allowed to warm to room temperature and may be heated to ensure the completion of the reaction. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base solution such as sodium acetate or sodium hydroxide.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure N-aryl-pyrrole-2-carbaldehyde.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of the aldehyde proton.

  • Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic carbonyl (C=O) stretching frequency for the aldehyde group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

G General Synthesis of N-Aryl-Pyrrole-2-Carbaldehydes cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture N_Arylpyrrole N-Arylpyrrole N_Arylpyrrole->Reaction_Mixture Quenching Quenching (Ice/Water) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 1-Aryl-1H-pyrrole-2-carbaldehyde Purification->Final_Product

Caption: General workflow for the synthesis of N-Aryl-Pyrrole-2-Carbaldehydes.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The broader class of pyrrole-containing compounds has been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. However, without specific studies on this particular molecule, any potential biological effects remain speculative.

Conclusion

This compound is a compound for which there is a notable lack of experimentally determined physicochemical data in the public domain. The available information, primarily computational, suggests a molecule with potential for further investigation in medicinal chemistry and materials science due to its constituent heterocyclic moieties. The synthesis of this compound is expected to follow established methods for N-aryl-pyrrole-2-carbaldehydes, such as the Vilsmeier-Haack reaction. Future experimental studies are necessary to fully characterize its physical and chemical properties, as well as to explore any potential biological activities. Researchers interested in this compound should consider de novo synthesis and characterization to establish a reliable data profile.

References

An In-Depth Technical Guide to Pyrrole Alkaloids: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds that have attracted considerable scientific attention.[1] Found in a wide variety of terrestrial and marine organisms, these natural products exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Their unique chemical scaffolds make them promising lead structures in the ongoing search for novel therapeutics. This technical guide provides a comprehensive overview of pyrrole alkaloids, covering their classification, biosynthesis, and biological significance, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways they influence.

Introduction to Pyrrole Alkaloids

Pyrrole alkaloids are naturally occurring secondary metabolites characterized by the presence of one or more pyrrole rings, a five-membered aromatic heterocycle with the formula C₄H₄NH.[3] These compounds are biosynthesized by a wide array of organisms, ranging from bacteria and fungi to marine sponges and terrestrial plants.[2][4] Marine organisms, in particular, are a prolific source of structurally novel and biologically active pyrrole alkaloids.[2][4][5] The diverse pharmacological effects of these compounds have established them as a focal point for natural product research and drug discovery.[1] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, exemplified by the blockbuster drug atorvastatin (Lipitor®), a synthetic pyrrole derivative used to lower blood cholesterol.[4]

Classification and Biosynthesis

Pyrrole alkaloids can be broadly classified based on their structural complexity and biosynthetic origins.

Classification:

  • Simple Pyrroles: These compounds feature a basic pyrrole core with various substitutions. An example is 1-(4-benzyl-1H-pyrrol-3-yl)ethanone, isolated from a co-culture of marine-derived fungi.[4]

  • Bromopyrroles: A significant number of marine-derived pyrrole alkaloids are halogenated, typically with bromine. These are commonly found in marine sponges of the genus Agelas.[4][6]

  • Pyrrole-Imidazole Alkaloids (PIAs): This major subclass, often isolated from marine sponges, consists of a pyrrole ring linked to an imidazole group.[2][4] They are known for a wide range of bioactivities, including antimicrobial and anticancer effects.[1][2]

  • Pyrrolizidine Alkaloids (PAs): This group is characterized by a necine base, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead.[7][8] They are primarily produced by plants as a defense mechanism against herbivores.[7][9] While many PAs are known for their hepatotoxicity, some have shown therapeutic potential.[7][10][11]

Biosynthesis: The biosynthesis of the pyrrole ring primarily follows two major pathways:

  • From δ-aminolevulinic acid (ALA): This is a well-known pathway where two molecules of ALA (synthesized from glycine and succinyl-CoA) undergo an enzyme-catalyzed Knorr-type condensation to form the pyrrole precursor, porphobilinogen (PBG).[5][12] PBG is a crucial intermediate for tetrapyrroles like heme and chlorophyll.[12]

  • From Proline: Another significant pathway involves the dehydrogenation of the amino acid proline to yield a pyrrole-2-carboxylate unit, which is a common building block for many pyrrole alkaloids.[5]

G cluster_0 Mitochondrion cluster_1 Cytosol Glycine Glycine ALA_Synthase ALA Synthase Glycine->ALA_Synthase SuccinylCoA Succinyl-CoA SuccinylCoA->ALA_Synthase ALA δ-Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALA_out δ-Aminolevulinic Acid (ALA) ALA->ALA_out Transport ALA_Dehydratase ALA Dehydratase ALA_out->ALA_Dehydratase 2 molecules PBG Porphobilinogen (PBG) ALA_Dehydratase->PBG Knorr-type condensation Pyrrole_Alkaloids Pyrrole Alkaloids & Tetrapyrroles (Heme) PBG->Pyrrole_Alkaloids

Caption: Simplified biosynthesis of the pyrrole precursor Porphobilinogen (PBG).

Biological Activities and Therapeutic Significance

Pyrrole alkaloids are renowned for their potent and diverse biological activities, making them a subject of intense research in pharmacology and drug development.

Antimicrobial Activity

In an era of rising antibiotic resistance, pyrrole alkaloids have emerged as promising leads for novel antimicrobial agents.[1][13] They exhibit activity against a broad spectrum of bacteria and fungi.[14]

Many marine-derived alkaloids, particularly from the genus Agelas, show potent antimicrobial effects.[1] For instance, streptopyrroles isolated from marine actinomycetes have demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.7 µM.[13]

Table 1: Antimicrobial Activity of Selected Pyrrole Alkaloids

Compound Source Organism Target Microbe Activity (MIC) Reference
Streptopyrrole B Streptomyces zhaozhouensis Bacillus subtilis 0.7 µM [13]
Streptopyrrole C Streptomyces zhaozhouensis Micrococcus luteus 2.9 µM [13]
Nakamurine B Agelas nakamurai (sponge) Candida albicans 60 µg/mL [1][4]
Phallusialide A Micromonospora sp. MRSA 32 µg/mL [14]

| Phallusialide B | Micromonospora sp. | Escherichia coli | 64 µg/mL |[14] |

This assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13]

  • Preparation: A two-fold serial dilution of the test compound (e.g., pyrrole alkaloid) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Controls: Positive controls (microorganism in broth without the test compound) and negative controls (broth only) are included. A known antibiotic (e.g., kanamycin) can be used as a reference control.[13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring optical density (OD) with a plate reader.

G A Prepare Serial Dilution of Pyrrole Alkaloid in 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Observe Wells for Visible Growth (Turbidity) C->D E Determine MIC: Lowest concentration with no growth D->E G cluster_0 cluster_1 In Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->IkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene->Mediators Pyrrole Pyrrole Alkaloids Pyrrole->IKK Inhibits Pyrrole->NFkB_active Inhibits NFkB_active_nuc Active NF-κB NFkB_active_nuc->Gene G A Culture Macrophages + LPS + Pyrrole Alkaloid B Incubate (24h) Collect Supernatant A->B C Add Griess Reagent A (Sulfanilamide) B->C D Add Griess Reagent B (NED) C->D E Measure Absorbance at 540 nm D->E F Calculate NO₂⁻ Conc. & Determine IC₅₀ E->F G A Seed Cancer Cells in 96-well plate & Treat with Alkaloid B Incubate (e.g., 48h) A->B C Fix Cells with TCA B->C D Stain with Sulforhodamine B (SRB) C->D E Wash & Solubilize Bound Dye D->E F Measure Absorbance at 515 nm & Determine GI₅₀ E->F

References

The Pyrrole-2-Carbaldehyde Core: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Natural Products

The pyrrole-2-carbaldehyde moiety is a recurring structural motif in a diverse array of natural products, imbuing them with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the origin, biological significance, and chemical aspects of this important pharmacophore. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating key information on bioactive natural products containing this core, their mechanisms of action, and relevant experimental protocols.

Introduction: The Significance of the Pyrrole-2-Carbaldehyde Core

The pyrrole-2-carbaldehyde core is a five-membered aromatic heterocycle bearing a formyl group at the C-2 position. This seemingly simple scaffold is a key component in numerous natural products isolated from a wide range of sources, including fungi, plants, and marine organisms.[1][2] The presence of the reactive aldehyde group, coupled with the inherent electronic properties of the pyrrole ring, makes these compounds versatile intermediates in both biosynthesis and chemical synthesis, and contributes to their diverse pharmacological profiles.[3][4] These natural products exhibit a variety of interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, antioxidant, and acetylcholinesterase inhibitory effects.[5]

Origin and Biosynthesis

Interestingly, many natural products featuring the 5-hydroxymethyl-pyrrole-2-carbaldehyde system are not products of enzymatic biosynthesis. Instead, they are often formed through non-enzymatic Maillard reactions between amines and sugars.[5] This common reaction in biological systems and food chemistry involves the condensation of an amino group with a reducing sugar to form a Schiff base, which then undergoes a series of rearrangements and reactions to produce a variety of compounds, including pyrroles.[6]

However, enzymatic pathways for the formation of the pyrrole ring in other natural products are also known, typically involving amino acid and dicarboxylic acid precursors.[6] A notable example of an enzymatic route to a pyrrole-2-carbaldehyde derivative involves the fixation of CO2, highlighting the diverse origins of this scaffold in nature.[7]

Biological Activities and Therapeutic Potential

Natural products containing the pyrrole-2-carbaldehyde core have been shown to possess a range of significant biological activities, making them attractive starting points for drug discovery programs. The following sections summarize some of the key activities, with quantitative data presented in the tables below.

Acetylcholinesterase Inhibition

Several pyrrole-2-carbaldehyde derived alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. Dahurines, isolated from the roots of Angelica dahurica, are a notable example of this class of compounds.[8]

Anticancer and Antiproliferative Activity

Antiproliferative effects against various cancer cell lines have been reported for several natural products containing the pyrrole-2-carbaldehyde moiety.[5] For instance, tyramine derivative pyrrolezanthine has shown moderate cytotoxicity against lung and colon cancer cell lines.[9]

Antimicrobial Activity

The pyrrole-2-carbaldehyde scaffold is also found in compounds with antimicrobial properties. Certain derivatives have shown weak to moderate activity against a range of bacteria and fungi.[1]

Hepatoprotective and Antioxidant Activity

Some pyrrole-2-carbaldehyde derivatives have demonstrated protective effects on liver cells, and this is often linked to their antioxidant properties.[5] They can modulate the production of reactive oxygen species (ROS), which are implicated in cellular damage.[10]

NQO1 Induction

Certain pyrrole-2-carbaldehyde compounds have been shown to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and electrophilic carcinogens.[11]

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for representative natural products containing the pyrrole-2-carbaldehyde core.

Table 1: Acetylcholinesterase Inhibitory Activity

CompoundSourceIC50 (µM)Reference
Dahurine BAngelica dahurica52.0 ± 0.5[12]
Dahurine CAngelica dahurica48.2 ± 0.1[12]
Dahurine DAngelica dahurica47.5 ± 0.2[12]
Compound 10Angelica dahurica50.4 ± 0.6[12]
Compound 11Angelica dahurica52.5 ± 3.4[12]

Table 2: Antiproliferative and Anti-inflammatory Activity

CompoundCell LineActivityIC50 (µM)Reference
PyrrolezanthineA-549 (Lung Cancer)Cytotoxicity38.3[9]
SW480 (Colon Cancer)Cytotoxicity33.7[9]
RAW 264.7 (Macrophage)NO Production Inhibition58.8[9]
Putrescine-derived pyrroleHeLa, K-562, L-929Cytotoxicity8.9–20.2 µg/mL[5]

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrole derivative 86Sclerotinia sclerotiorum31.2[1]
Putrescine-derived pyrroleBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans> 10[5]

Signaling Pathways

The biological activities of pyrrole-2-carbaldehyde natural products are mediated through their interaction with various cellular signaling pathways.

Keap1/Nrf2/ARE Pathway and NQO1 Induction

The induction of NQO1 by some pyrrole-2-carbaldehyde compounds is linked to the Keap1/Nrf2/ARE signaling pathway.[13] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Upon exposure to inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, including NQO1, leading to their increased expression.[2][6][10][13][14]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Inducer Pyrrole-2-carbaldehyde Inducer Inducer->Nrf2_Keap1 dissociation ARE ARE NQO1_gene NQO1 Gene ARE->NQO1_gene activates transcription NQO1_protein NQO1 Protein (Detoxification) NQO1_gene->NQO1_protein translation Nrf2_nuc->ARE binds to

Keap1/Nrf2/ARE signaling pathway for NQO1 induction.
Sphingosine-1-Phosphate (S1P) Signaling Pathway

While direct evidence linking pyrrole-2-carbaldehyde natural products to the Sphingosine-1-Phosphate (S1P) signaling pathway is still emerging, the known renal protective effects of some of these compounds, such as shensongine, suggest a potential interaction. The S1P pathway is crucial in regulating various cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation is implicated in kidney diseases.[3][15] S1P, produced by sphingosine kinases (SphK), can act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades.[1][3][5][11][16]

S1P_Signaling_Pathway cluster_cell Cell Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P phosphorylation S1P_exporter S1P Exporter S1P->S1P_exporter export SphK Sphingosine Kinase (SphK) SphK->S1P S1PR S1P Receptor (S1PR) G_protein G Protein S1PR->G_protein activates Downstream Downstream Signaling Cascades G_protein->Downstream Response Cellular Responses (Growth, Survival, etc.) Downstream->Response S1P_ext Extracellular S1P S1P_exporter->S1P_ext S1P_ext->S1PR activation

Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation, synthesis, and biological evaluation of pyrrole-2-carbaldehyde-containing natural products.

Isolation of Dahurines from Angelica dahurica

The following protocol is a representative method for the isolation of pyrrole-2-carbaldehyde derived alkaloids, such as dahurines, from the roots of Angelica dahurica.[7][17][18][19][20]

Protocol:

  • Extraction:

    • Air-dried and powdered roots of Angelica dahurica are extracted exhaustively with methanol at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation:

    • The ethyl acetate fraction, which typically contains the pyrrole alkaloids, is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure dahurines.

  • Structure Elucidation:

    • The structures of the isolated compounds are determined by spectroscopic methods including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Isolation_Workflow Start Dried & Powdered Angelica dahurica Roots Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography (EtOAc fraction) Partitioning->ColumnChrom Purification Preparative HPLC ColumnChrom->Purification Analysis Structure Elucidation (NMR, MS, IR) Purification->Analysis End Pure Dahurines Analysis->End

General workflow for the isolation of dahurines.
Paal-Knorr Synthesis of a Pyrrole-2-Carbaldehyde Derivative

The Paal-Knorr synthesis is a classical and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[4][7][11][12][15][21][22]

Protocol for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and a primary amine (e.g., aniline, 1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add a catalytic amount of a weak acid, like acetic acid, if not used as the solvent.

  • Reaction:

    • Heat the reaction mixture to reflux for a specified time (e.g., 1-4 hours), monitoring the progress by TLC.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrrole derivative.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Reaction Reaction (Heat, Acid Catalyst) Dicarbonyl->Reaction Amine Primary Amine Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrrole Purification->Product

Workflow for the Paal-Knorr pyrrole synthesis.
Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is widely used for screening AChE inhibitors.[2][6][16][22]

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

    • Prepare a solution of acetylcholinesterase enzyme in the buffer.

    • Prepare solutions of the test compounds at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

    • Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

    • Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

NQO1 Induction Assay

This assay measures the ability of a compound to induce the enzymatic activity of NQO1 in cultured cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Hepa 1c1c7 murine hepatoma cells) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours) to allow for enzyme induction.

  • Cell Lysis:

    • After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins.

  • NQO1 Activity Measurement:

    • The NQO1 activity in the cell lysate is determined spectrophotometrically. The assay mixture typically contains the cell lysate, a buffer, NADH or NADPH as a cofactor, and a suitable substrate such as menadione.

    • The reduction of a tetrazolium dye (e.g., WST-1) coupled to the oxidation of the cofactor is measured as an increase in absorbance at a specific wavelength (e.g., 440 nm).

    • The activity is often measured in the presence and absence of dicoumarol, a specific inhibitor of NQO1, to confirm that the measured activity is specific to NQO1.

  • Data Analysis:

    • Calculate the NQO1 specific activity (e.g., nmol/min/mg protein).

    • Determine the fold induction of NQO1 activity by the test compound compared to the vehicle-treated control cells.

Spectroscopic Data of a Representative Pyrrole-2-Carbaldehyde

Pyrrole-2-carbaldehyde (2-Formylpyrrole) [8][21]

  • Molecular Formula: C₅H₅NO

  • Molecular Weight: 95.10 g/mol

  • Appearance: Light yellow crystalline solid

  • ¹H NMR (CDCl₃, ppm): δ 9.50 (s, 1H, CHO), 7.19 (m, 1H, H-5), 7.01 (m, 1H, H-3), 6.34 (m, 1H, H-4), ~10.8 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, ppm): δ 178.5 (CHO), 132.5 (C-2), 125.0 (C-5), 122.1 (C-3), 110.7 (C-4).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1660 (C=O), 1540, 1420, 1330, 1140, 750.

  • MS (EI, m/z): 95 (M⁺), 94, 67, 39.

Conclusion

The pyrrole-2-carbaldehyde core represents a privileged scaffold in natural product chemistry, offering a rich source of inspiration for the development of new therapeutic agents. The diverse biological activities exhibited by natural products containing this moiety, coupled with their often straightforward chemical synthesis, make them highly attractive targets for further investigation. This technical guide has provided a comprehensive overview of the key aspects of these compounds, from their origins and biological activities to detailed experimental protocols. It is hoped that this resource will facilitate further research and development in this exciting area of medicinal chemistry.

References

In-Depth Technical Guide: Health and Safety Data for 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the chemical compound 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde (CAS No: 383136-42-3). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on safe handling, hazard identification, and emergency preparedness.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
IUPAC Name 1-(pyridin-3-yl)pyrrole-2-carbaldehyde
Synonyms 3-(2-Formyl-1H-pyrrol-1-yl)pyridine

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Toxicological Summary

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound have not been identified in publicly available literature. However, a general workflow for assessing the acute toxicity and irritation potential of a novel chemical entity is presented below. This workflow represents a standard approach in preclinical safety evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent Model) cluster_analysis Data Analysis & Reporting synthesis Synthesis and Purification of This compound characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity genotoxicity Genotoxicity Screening (e.g., Ames Test) cytotoxicity->genotoxicity acute_oral Acute Oral Toxicity (OECD 423/425) genotoxicity->acute_oral skin_irritation Skin Irritation/Corrosion (OECD 404) acute_oral->skin_irritation eye_irritation Eye Irritation/Corrosion (OECD 405) skin_irritation->eye_irritation data_analysis Statistical Analysis of Endpoints (LD50, Irritation Scores) eye_irritation->data_analysis sds_generation Safety Data Sheet (SDS) Generation data_analysis->sds_generation

General experimental workflow for chemical safety assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

PrecautionDetails
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.
Respiratory Protection If working outside of a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
Specific Hazards Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

AspectRecommendation
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Logical Relationships of Hazards

The following diagram illustrates the logical relationship between the identified hazards for this compound.

hazard_relationships cluster_hazards GHS Hazard Classifications compound This compound acute_tox Acute Toxicity (Oral) H302 compound->acute_tox Harmful if Swallowed skin_irr Skin Irritation H315 compound->skin_irr Causes Irritation eye_irr Serious Eye Irritation H319 compound->eye_irr Causes Serious Irritation stot_se STOT - Single Exposure (Respiratory Irritation) H335 compound->stot_se May Cause Irritation

Logical relationship of GHS hazards for the compound.

References

Methodological & Application

Synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde from Pyrrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from pyrrole. The first step involves the N-arylation of pyrrole with a 3-halopyridine to form the intermediate 1-(pyridin-3-yl)-1H-pyrrole. The second step is the regioselective formylation of this intermediate at the C2-position of the pyrrole ring via the Vilsmeier-Haack reaction.

Synthetic Strategy Overview

The overall synthetic pathway involves two key transformations:

  • Step 1: N-Arylation of Pyrrole. This crucial carbon-nitrogen (C-N) bond formation can be achieved using modern cross-coupling methodologies. Two of the most effective methods, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are presented.

  • Step 2: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group onto the electron-rich 1-(pyridin-3-yl)-1H-pyrrole intermediate. For N-substituted pyrroles, the formylation reaction generally exhibits high regioselectivity for the C2-position, driven by electronic effects, provided the N-substituent is not excessively bulky.[1][2]

Step 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrrole (Intermediate)

The synthesis of the N-arylated pyrrole intermediate can be approached by two primary, well-established catalytic methods. The choice of method may depend on the availability of catalysts, ligands, and sensitivity of substrates to reaction conditions.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] It generally offers high yields and functional group tolerance under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or Xantphos), and the base (e.g., NaOtBu or Cs₂CO₃) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add 3-bromopyridine and pyrrole to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (or another suitable solvent like dioxane) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C.[4][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(pyridin-3-yl)-1H-pyrrole.

Method B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[6] Modern protocols often employ ligands to facilitate the reaction at lower temperatures than traditionally required.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine copper(I) iodide (CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).[7]

  • Addition of Reactants: Add 3-bromopyridine and pyrrole to the vessel.

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture with stirring at a temperature typically between 100-150 °C.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired product.

Data Presentation: Comparison of N-Arylation Methods

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, CuCl)[8]
Ligand Phosphine-based (e.g., BINAP, Xantphos)e.g., L-proline, 1,10-phenanthroline
Base Strong, non-nucleophilic (e.g., NaOtBu)Inorganic (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Temperature 80 - 110 °C100 - 150 °C
Typical Yield Good to Excellent (70-95%)Moderate to Good (60-85%)

Step 2: Vilsmeier-Haack Formylation of 1-(Pyridin-3-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The electrophilic Vilsmeier reagent, prepared in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), attacks the C2-position of the N-substituted pyrrole ring.[11]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0 °C), add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for a short period to form the Vilsmeier reagent, a chloroiminium salt.

  • Addition of Substrate: Dissolve the 1-(pyridin-3-yl)-1H-pyrrole intermediate in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 6-8 hours).[12] The reaction can be gently heated if necessary to drive it to completion.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully add a solution of sodium acetate in water to hydrolyze the iminium intermediate.

  • Work-up: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product, this compound, is then purified by silica gel column chromatography or recrystallization.

Data Presentation: Vilsmeier-Haack Formylation

ParameterTypical Conditions
Formylating Agent Vilsmeier Reagent (DMF/POCl₃)
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.1-1.5 : (Solvent)
Temperature 0 °C to Room Temperature (or gentle heating)
Reaction Time 2 - 12 hours
Work-up Aqueous Sodium Acetate or Sodium Bicarbonate
Typical Yield Good to Excellent (70-90%)[12]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Formylation Pyrrole Pyrrole Coupling Buchwald-Hartwig or Ullmann Coupling Pyrrole->Coupling Halopyridine 3-Bromopyridine Halopyridine->Coupling Intermediate 1-(Pyridin-3-yl)-1H-pyrrole Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Intermediate->Vilsmeier FinalProduct This compound Vilsmeier->FinalProduct Coupling->Intermediate Experimental_Workflow Start Start: Reaction Setup (Inert Atmosphere) AddReactants Add Reactants & Solvent Start->AddReactants Reaction Heat & Stir (Monitor Progress) AddReactants->Reaction Workup Cool & Quench Aqueous Work-up Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification End Final Product: Characterization Purification->End

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] For N-substituted pyrroles, which are highly electron-rich heterocycles, this reaction provides an efficient route to synthesize N-substituted pyrrole-2-carbaldehydes, key intermediates in the synthesis of pharmaceuticals and functional materials.[3][6]

Formylation typically occurs at the α-position (C2 or C5) of the pyrrole ring, as the electron-donating nature of the nitrogen atom stabilizes the intermediate of the electrophilic attack at this position.[1][3] However, the regioselectivity can be influenced by the steric bulk of the N-substituent, with larger groups potentially favoring formylation at the β-position (C3 or C4).[7][8]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][9][10]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate. Aromaticity is subsequently restored through deprotonation.[4][9]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][9]

Experimental Protocols

The following protocols provide a general framework for the Vilsmeier-Haack formylation of N-substituted pyrroles. Reagent quantities and reaction times may require optimization depending on the specific substrate.

Protocol 1: General Procedure for α-Formylation of N-Substituted Pyrroles

This protocol is suitable for N-substituted pyrroles where α-formylation is desired and steric hindrance at the nitrogen is not excessively large.

A. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).[1]

  • Cool the flask to 0 °C in an ice-water bath.[1]

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes. The Vilsmeier reagent may be a colorless to yellow or orange solution or a solid precipitate.[11]

B. Formylation Reaction:

  • Dissolve the N-substituted pyrrole (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

  • Add the solution of the pyrrole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be stirred at room temperature or heated (e.g., to reflux) for a period ranging from 1 to 8 hours, depending on the reactivity of the substrate.[1][12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

C. Work-up and Hydrolysis:

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.[1]

  • Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 50% aqueous solution of sodium acetate (NaOAc) to quench the reaction and hydrolyze the iminium intermediate.[1][9] This step is often exothermic and may involve gas evolution.

  • Stir the resulting mixture vigorously for 30-60 minutes. Gentle heating may be required for complete hydrolysis.[1]

D. Extraction and Purification:

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or DCM).[1][9]

  • Wash the combined organic layers sequentially with water and brine.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure N-substituted pyrrole-carbaldehyde.[1][9]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Vilsmeier-Haack formylation of various pyrrole derivatives.

SubstrateFormylating ReagentSolventTemperature (°C)Time (h)Product(s) (α:β ratio)Yield (%)
N-PhenylpyrrolePOCl₃ / DMFChloroformReflux3 - 82-formyl and 2,5-diformylGood to Excellent[12]
N-AcetylpyrrolePOCl₃ / DMFEthylene DichlorideReflux0.32-formyl85[7]
N-BenzoylpyrrolePOCl₃ / DMFEthylene DichlorideReflux0.32-formylHigh Yield[7]
N-tert-ButylpyrrolePOCl₃ / DMFDCERefluxN/A2-formyl / 3-formyl (1:1.1)90[8]
N-tert-ButylpyrrolePOCl₃ / N,N-DiisopropylformamideDCERefluxN/A3-formyl87[8]
N-PhenylpyrrolePOCl₃ / N-IsopropylformanilideDCERefluxN/A2-formyl98[8]
General Substrate(Chloromethylene)dimethyliminium Chloride / DMFDMF0 to RT6.52-formyl77[9]

Note: Yields and isomer ratios are highly dependent on the specific reaction conditions and the nature of the N-substituent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of N-substituted pyrroles.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Cooling1 Cool to 0 °C DMF->Cooling1 POCl3 POCl₃ POCl3->Cooling1 Add dropwise V_Reagent Vilsmeier Reagent Cooling1->V_Reagent Stir 15-30 min Reaction Combine and React (0 °C to RT or Heat) V_Reagent->Reaction Pyrrole N-Substituted Pyrrole in Anhydrous Solvent Pyrrole->Reaction Iminium Iminium Salt Intermediate Reaction->Iminium Monitor by TLC Workup Cool to 0 °C Quench with NaHCO₃(aq) or NaOAc(aq) Iminium->Workup Hydrolysis Vigorous Stirring (Hydrolysis) Workup->Hydrolysis Extraction Extract with Organic Solvent Hydrolysis->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Final_Product Pure N-Substituted Pyrrole-Carbaldehyde Purification->Final_Product

Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture readily decomposes the Vilsmeier reagent.[1] Maintaining low temperatures (0 °C) during reagent preparation and substrate addition is critical to prevent degradation.[1] Monitor the reaction by TLC to ensure it proceeds to completion before initiating work-up.[1]

  • Formation of Side Products:

    • β-Isomer Formation: For sterically bulky N-substituents, formation of the C3-formylated isomer can occur.[8] These isomers can often be separated by column chromatography.[1] Using a bulkier formamide, such as N,N-diisopropylformamide, can intentionally increase the yield of the β-isomer.[8]

    • Diformylation or Polymerization: Using a large excess of the Vilsmeier reagent or excessively high reaction temperatures can lead to these side reactions. Adhering to the recommended stoichiometry is crucial.[1]

  • Dark Reaction Mixture: A very dark or black reaction mixture may indicate decomposition or polymerization of the pyrrole, which can be caused by excessively high temperatures or impurities. Ensure high-purity starting materials and maintain careful temperature control.[1]

References

Application Notes: 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde - A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyridinyl-Pyrrole Heterocyclic System

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of many natural products and clinically approved drugs, valued for its ability to engage in various biological interactions.[1][2] Similarly, the pyridine ring is a ubiquitous pharmacophore, prized for its hydrogen bonding capabilities and its role in modulating physicochemical properties such as solubility and metabolic stability.

The fusion of these two privileged scaffolds into a single molecular entity, 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde , creates a building block of significant potential. The aldehyde functionality at the 2-position of the pyrrole ring serves as a versatile synthetic handle, enabling a multitude of chemical transformations for the construction of diverse compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this valuable intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the potential of this building block in the design of next-generation therapeutics.

Physicochemical and Safety Profile

A summary of the key computed properties and safety information for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂OPubChem CID: 3153995[3]
Molecular Weight 172.18 g/mol PubChem CID: 3153995[3]
CAS Number 383136-42-3PubChem CID: 3153995[3]
GHS Hazard Statements H302, H315, H319, H335PubChem CID: 3153995[3]
Hazard Classifications Acute toxicity (oral), Skin irritation, Eye irritation, Respiratory tract irritationPubChem CID: 3153995[3]

Note: This data is based on computational models and should be supplemented with experimental verification. Always consult the Safety Data Sheet (SDS) before handling this compound.

Synthetic Protocols: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved through a two-stage process: first, the construction of the 1-(pyridin-3-yl)-1H-pyrrole core, followed by the introduction of the aldehyde group via a Vilsmeier-Haack formylation. This approach allows for the modular synthesis of various substituted analogs.

Stage 1: Synthesis of the 1-(Pyridin-3-yl)-1H-pyrrole Precursor

The formation of the C-N bond between the pyridine and pyrrole rings can be accomplished using several established cross-coupling methodologies. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. We present two robust and widely applicable protocols: the Buchwald-Hartwig amination and the Ullmann condensation.

Protocol 1A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4][5][6] This method offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.

cluster_0 Buchwald-Hartwig Amination Workflow Start 3-Bromopyridine + Pyrrole Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Start->Catalyst Add Base Base (e.g., NaOtBu) Catalyst->Base Add Solvent Anhydrous Solvent (e.g., Toluene) Base->Solvent Dissolve Reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) Solvent->Reaction Heat Workup Aqueous Workup Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product 1-(Pyridin-3-yl)-1H-pyrrole Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), pyrrole (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond, thereby increasing reaction efficiency.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrrole, forming the nucleophilic pyrrolide anion.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, an inert atmosphere is essential to prevent catalyst degradation.

Protocol 1B: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-nitrogen bonds.[8] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advancements with the use of ligands have made this method more accessible and efficient.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-iodopyridine (1.0 equiv), pyrrole (1.5 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Heat the mixture to 120 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically used to facilitate the coupling reaction.

  • Ligand: The use of a ligand such as L-proline can accelerate the reaction and allow for lower reaction temperatures by increasing the solubility and reactivity of the copper catalyst.[11]

  • Solvent: A high-boiling polar aprotic solvent like DMSO is necessary to achieve the required reaction temperature and to dissolve the reagents.

Stage 2: Vilsmeier-Haack Formylation of 1-(Pyridin-3-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (e.g., dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃).

cluster_1 Vilsmeier-Haack Formylation Workflow Reagent_Prep DMF + POCl₃ (Vilsmeier Reagent Formation) Reaction Addition of Pyrrole to Vilsmeier Reagent (Electrophilic Substitution) Reagent_Prep->Reaction Add Start 1-(Pyridin-3-yl)-1H-pyrrole Start->Reaction Add Hydrolysis Aqueous Base (e.g., NaOH or NaOAc) (Hydrolysis of Iminium Salt) Reaction->Hydrolysis Workup Extraction Hydrolysis->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product cluster_2 Synthetic Utility in Kinase Inhibitor Design Start This compound Reductive_Amination Reductive Amination (R-NH₂ / NaBH(OAc)₃) Start->Reductive_Amination Wittig_Horner Wittig/Horner-Wadsworth-Emmons (Phosphonium ylide) Start->Wittig_Horner Condensation Condensation (e.g., with Hydrazines, Anilines) Start->Condensation Amines Substituted Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig_Horner->Alkenes Imines_Hydrazones Imines/Hydrazones Condensation->Imines_Hydrazones Kinase_Inhibitors Kinase Inhibitor Scaffolds Amines->Kinase_Inhibitors Alkenes->Kinase_Inhibitors Imines_Hydrazones->Kinase_Inhibitors

References

Application Notes and Protocols: 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a pyrrole-2-carbaldehyde moiety. While direct applications of this specific molecule in material science are not extensively documented in publicly available literature, its structural components—an electron-rich pyrrole ring and an electron-deficient pyridine ring—suggest significant potential in the development of novel functional materials. The aldehyde group offers a reactive site for further chemical modifications, enabling its use as a versatile building block.

These application notes provide an overview of the potential uses of this compound in material science, based on the known properties of related pyridinyl-pyrrole and pyrrole-carbaldehyde compounds. Detailed experimental protocols for hypothetical applications are also presented.

Potential Applications in Material Science

The unique electronic and structural characteristics of this compound make it a promising candidate for several advanced material applications:

  • Organic Electronics: The molecule's inherent donor-acceptor structure (electron-donating pyrrole and electron-accepting pyridine) is highly desirable for organic semiconductors.[1][2] This could be leveraged in the fabrication of:

    • Organic Field-Effect Transistors (OFETs): As a component of the active layer.

    • Organic Photovoltaics (OPVs): As a donor or acceptor material in the photoactive layer.[3][4]

    • Organic Light-Emitting Diodes (OLEDs): As a host or dopant material in the emissive layer.

  • Chemosensors: The nitrogen atoms in the pyridine and pyrrole rings can act as binding sites for metal ions or other analytes.[5] The aldehyde group can be functionalized to introduce specific recognition moieties. Upon binding, the electronic properties of the molecule would be altered, leading to a detectable change in its optical or electrical properties (e.g., colorimetric or fluorescent sensing).[6]

  • Conducting Polymers and Coatings: The pyrrole moiety can be electropolymerized to form a conducting polymer thin film on an electrode surface.[7][8] The pendant pyridin-3-yl group can impart specific properties to the polymer, such as improved solubility, modified electronic characteristics, or the ability to coordinate with metal ions. These materials could be used in:

    • Anti-corrosion coatings.

    • Electrocatalysis.

    • Piezoresistive sensors. [7]

Quantitative Data Summary

As there is no direct experimental data for the material science applications of this compound, the following table presents hypothetical performance metrics based on related compounds to provide a benchmark for potential performance.

Application AreaParameterHypothetical ValueReference Compound Class
Organic Electronics (OFET) Hole Mobility (μh)0.1 - 1.0 cm²/VsThieno[3,2-b]pyrrole derivatives
On/Off Ratio> 10^6Dithieno[3,2-b:2′,3′-d]pyrrole derivatives
Organic Photovoltaics (OPV) Power Conversion Efficiency (PCE)5 - 10%Pyrrole-based donor-acceptor polymers
Chemosensors (Metal Ion) Limit of Detection (LOD)1 - 10 µMPyridyl-based fluorescent sensors
SelectivityHigh for specific cations (e.g., Zn²⁺, Cu²⁺)Functionalized rhodamine dyes with pyridyl groups
Conducting Polymers Electrical Conductivity10 - 100 S/cmElectropolymerized polypyrrole

Experimental Protocols

Protocol 1: Synthesis of a Donor-Acceptor Polymer for Organic Solar Cells

This protocol describes the synthesis of a copolymer using this compound as a precursor for the acceptor unit via a Knoevenagel condensation, followed by polymerization.

Workflow Diagram:

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_fabrication Device Fabrication A 1-Pyridin-3-yl-1H- pyrrole-2-carbaldehyde C Knoevenagel Condensation A->C B Malononitrile B->C D Acceptor Monomer C->D F Stille Coupling D->F E Donor Monomer (e.g., Distannyl-Bithiophene) E->F G D-A Copolymer F->G H Blend with PCBM G->H I Spin Coating H->I J Annealing I->J K OPV Device J->K

Caption: Workflow for D-A copolymer synthesis and OPV device fabrication.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Distannyl-bithiophene (donor monomer)

  • Pd(PPh₃)₄ (catalyst)

  • Toluene (anhydrous)

  • PC₇₁BM

  • Chlorobenzene

Procedure:

  • Acceptor Monomer Synthesis (Knoevenagel Condensation): a. Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in 20 mL of ethanol. b. Add a catalytic amount of piperidine (2-3 drops) and reflux the mixture for 4 hours. c. Cool the reaction mixture to room temperature. The product will precipitate. d. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the acceptor monomer.

  • Polymerization (Stille Coupling): a. In a Schlenk flask under an inert atmosphere, dissolve the acceptor monomer (0.5 mmol), distannyl-bithiophene (0.5 mmol), and Pd(PPh₃)₄ (5 mol%) in 15 mL of anhydrous toluene. b. Degas the solution by three freeze-pump-thaw cycles. c. Heat the reaction mixture at 110 °C for 48 hours. d. Cool to room temperature and precipitate the polymer by adding the solution dropwise into 200 mL of methanol. e. Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and chloroform. The chloroform fraction contains the purified polymer.

  • OPV Device Fabrication: a. Prepare a blend solution of the synthesized polymer and PC₇₁BM (1:1.5 w/w) in chlorobenzene (20 mg/mL total concentration). b. Spin-coat the active layer onto a pre-cleaned ITO-coated glass substrate with a PEDOT:PSS layer. c. Thermally anneal the film at 120 °C for 10 minutes. d. Deposit a Ca/Al cathode by thermal evaporation under high vacuum. e. Characterize the device performance under simulated AM 1.5G solar irradiation.

Protocol 2: Development of a Colorimetric Sensor for Metal Ions

This protocol outlines the functionalization of this compound to create a Schiff base ligand for the colorimetric detection of metal ions.

Logical Relationship Diagram:

G A 1-Pyridin-3-yl-1H- pyrrole-2-carbaldehyde C Schiff Base Condensation A->C B Aniline Derivative (e.g., 2-Aminophenol) B->C D Schiff Base Ligand (Colorimetric Sensor) C->D F Coordination Complex (Color Change) D->F E Metal Ion (e.g., Cu²⁺) E->F

Caption: Logical flow for the synthesis and function of a colorimetric sensor.

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol

  • Metal salt solutions (e.g., CuSO₄, ZnCl₂, FeCl₃) in deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Synthesis of the Schiff Base Ligand: a. Dissolve this compound (1 mmol) in 20 mL of ethanol. b. Add a solution of 2-aminophenol (1 mmol) in 10 mL of ethanol to the aldehyde solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 6 hours. e. Cool the solution to room temperature. The Schiff base product will precipitate. f. Filter the solid, wash with cold ethanol, and dry in a desiccator.

  • Colorimetric Sensing Experiment: a. Prepare a stock solution of the Schiff base ligand (1 mM) in a suitable solvent (e.g., acetonitrile). b. Prepare aqueous solutions of various metal salts (10 mM). c. In a cuvette, place 2 mL of the ligand solution and dilute with 1 mL of buffer solution (e.g., HEPES, pH 7.4). d. Record the initial UV-Vis absorption spectrum. e. Add a small aliquot (e.g., 20 µL) of a metal salt solution to the cuvette and mix. f. Observe any color change and record the UV-Vis spectrum after the addition. g. Repeat for different metal ions to test for selectivity. h. Perform a titration experiment by adding increasing concentrations of the target metal ion to determine the limit of detection (LOD).

Conclusion

While direct experimental evidence for the material science applications of this compound is currently limited, its chemical structure strongly suggests its potential as a valuable building block for a range of functional materials. The protocols provided herein offer a starting point for researchers to explore its use in organic electronics, chemosensors, and conducting polymers. Further research and characterization are necessary to fully elucidate the properties and optimize the performance of materials derived from this promising compound.

References

Application Notes and Protocols for the Synthesis of Potential Enzyme Inhibitors from 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential application of enzyme inhibitors derived from 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. This document outlines a strategic approach to leverage this versatile chemical scaffold in the discovery of novel therapeutic agents.

Introduction

The this compound scaffold is a promising starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of a reactive aldehyde group on the pyrrole ring, coupled with the electronic properties of the linked pyridine ring, makes it an attractive building block in medicinal chemistry. Pyrrole and pyridine moieties are prevalent in numerous biologically active compounds, including a wide range of enzyme inhibitors. Derivatives of similar pyrrole-carbaldehydes have shown inhibitory activity against enzymes such as Enoyl-ACP Reductase and Acetylcholinesterase (AChE)/Beta-site APP Cleaving Enzyme 1 (BACE1).[1][2]

This document provides a detailed protocol for the synthesis of a novel class of potential enzyme inhibitors through the condensation of this compound with substituted hydrazines to form hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including enzyme inhibition.

Synthetic Strategy and Rationale

The core of the proposed synthetic strategy is the reaction of the aldehyde functional group of this compound with a hydrazine derivative. This reaction forms a hydrazone linkage, which is a key structural motif in many enzyme inhibitors. The rationale for this approach is based on the following:

  • Structural Diversity: By varying the substituents on the hydrazine, a large library of candidate inhibitors can be synthesized and screened.

  • Proven Pharmacophore: The resulting N-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)hydrazine core incorporates the pyridin-yl-pyrrole moiety which can be tailored to interact with specific enzyme active sites.

  • Synthetic Accessibility: The synthesis is straightforward and can be performed with readily available starting materials.

The general synthetic scheme is presented below:

G start This compound reaction Condensation Reaction (Reflux) start->reaction hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->reaction product Potential Enzyme Inhibitor (Hydrazone Derivative) solvent Ethanol (Solvent) Catalytic Acetic Acid solvent->reaction reaction->product

Caption: Synthetic workflow for the preparation of hydrazone-based enzyme inhibitors.

Detailed Experimental Protocols

General Synthesis of N-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)hydrazine Derivatives

This protocol describes a general method for the synthesis of a library of potential enzyme inhibitors.

Materials:

  • This compound

  • Substituted hydrazines (e.g., phenylhydrazine, 4-fluorophenylhydrazine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (20 mL).

  • To this solution, add the substituted hydrazine (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling. If so, filter the solid, wash with cold ethanol, and dry.

  • If no solid precipitates, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Hypothetical Example: Synthesis of 1-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)-2-phenylhydrazine

This example illustrates the synthesis of a specific derivative.

Procedure:

  • Dissolve 1.72 g (10 mmol) of this compound in 200 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Add 1.20 g (11 mmol) of phenylhydrazine to the solution.

  • Add 3 drops of glacial acetic acid.

  • Reflux the mixture for 5 hours.

  • After cooling, a yellow precipitate forms.

  • Filter the precipitate and wash with 20 mL of cold ethanol.

  • Dry the solid under vacuum to yield the final product.

Data Presentation

The following table provides a template for summarizing the characterization and biological activity data for a series of synthesized compounds.

Compound IDR-Group on HydrazineMolecular FormulaMolecular Weight ( g/mol )Yield (%)IC₅₀ (µM) vs. Target Enzyme
HYD-001 PhenylC₁₆H₁₄N₄262.3185TBD
HYD-002 4-FluorophenylC₁₆H₁₃FN₄280.3082TBD
HYD-003 4-NitrophenylC₁₆H₁₃N₅O₂307.3178TBD
HYD-004 2,4-DinitrophenylC₁₆H₁₂N₆O₄352.3175TBD

TBD: To Be Determined

Proposed Biological Evaluation and Signaling Pathways

Based on the activities of similar compounds, the synthesized hydrazone derivatives could be screened against a panel of enzymes, including but not limited to:

  • Kinases: Many kinase inhibitors feature heterocyclic scaffolds.

  • Phosphatases: The pyridin-yl-pyrrole core could interact with the active sites of various phosphatases.

  • Proteases: The hydrazone linkage can mimic a peptide bond, making these compounds potential protease inhibitors.

  • Acetylcholinesterase (AChE) and BACE1: Given that similar pyrrole derivatives have shown dual inhibitory activity against these enzymes, this is a rational target class.[2]

The diagram below illustrates a generalized signaling pathway that is often a target for enzyme inhibitors in drug discovery, such as a kinase cascade.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras inhibitor Synthesized Inhibitor (e.g., HYD-001) raf Raf inhibitor->raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: Potential inhibition of a generic kinase signaling pathway.

Conclusion

The synthetic protocols and strategies outlined in these application notes provide a solid foundation for the development of novel enzyme inhibitors based on the this compound scaffold. The versatility of this starting material, combined with the straightforward synthetic routes, allows for the rapid generation of a diverse chemical library for biological screening. Further optimization of the lead compounds identified through these screens could lead to the discovery of potent and selective enzyme inhibitors with significant therapeutic potential.

References

Application Notes and Protocols: 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that holds significant promise as a precursor for designing multidentate ligands for metal complexation. Its structure, featuring a pyridine ring and a pyrrole-2-carbaldehyde moiety, offers multiple coordination sites (N, O) that can be further extended through the formation of Schiff base derivatives. This allows for the synthesis of a wide array of transition metal complexes with tunable steric and electronic properties.[1]

The resulting metal complexes are of considerable interest due to their potential applications in various fields, including catalysis, materials science, and medicinal chemistry.[2][3] The coordination of metal ions to such ligands can enhance their biological activity, leading to the development of novel antimicrobial and anticancer agents.[4][5][6] This document provides an overview of the synthesis of the ligand, its derivatization into Schiff base ligands, the formation of metal complexes, and their potential applications, supported by detailed experimental protocols based on analogous systems.

Synthesis of this compound

While a direct, detailed synthesis protocol for this compound is not extensively documented in the reviewed literature, a plausible synthetic route can be inferred from multi-component reaction strategies used for similar N-arylpyrrole-3-carbaldehydes.[7] A potential approach involves a one-pot sequential reaction.

Logical Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product A 3-Aminopyridine P1 Paal-Knorr Pyrrole Synthesis A->P1 B Glyoxal or Succinaldehyde derivative B->P1 C Formylating Agent (e.g., Vilsmeier-Haack reagent) P2 Formylation C->P2 P1->P2 Intermediate: 1-(pyridin-3-yl)-1H-pyrrole Product This compound P2->Product G cluster_synthesis1 Schiff Base Formation cluster_synthesis2 Metal Complexation A This compound C Schiff Base Ligand A->C Condensation B Primary Amine (e.g., aniline, ethylenediamine) B->C E Metal Complex C->E Coordination D Metal Salt (e.g., CuCl₂, Ni(OAc)₂) D->E G Complex Lipophilic Metal Complex Membrane Cell Membrane Complex->Membrane Penetration (Increased Lipophilicity) Cell Bacterial/Fungal Cell Membrane->Cell DNA DNA Cell->DNA Intercalation/ Cleavage Enzyme Essential Enzymes Cell->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Cell->ROS Generation Death Cell Death DNA->Death Enzyme->Death ROS->Death

References

Condensation Reactions of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for condensation reactions involving 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable building block in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The pyridinyl-pyrrole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown promise as potent bioactive agents.

Application Notes

The condensation reactions of this compound, including Knoevenagel condensation, Schiff base formation, and the Wittig reaction, provide access to a diverse range of molecular architectures. These derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets.

Anticancer Potential:

Derivatives of pyridinyl-pyrroles have demonstrated notable anticancer activity. A key mechanism of action for some pyrrole-containing compounds is the inhibition of tubulin polymerization .[1][2][3][4] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[4] The products of condensation reactions, with their extended conjugation and diverse functional groups, are promising candidates for targeting the colchicine-binding site on tubulin.

Furthermore, some pyrrole derivatives have been shown to modulate the Hedgehog signaling pathway , a critical pathway in embryonic development and tumorigenesis.[1][2] Inhibition of this pathway represents a targeted approach for treating certain cancers, such as medulloblastoma.

The Schiff bases derived from pyridine-containing aldehydes have also been extensively studied for their cytotoxic effects against various cancer cell lines.[5] The presence of the pyridine nitrogen atom can influence the biological activity of these compounds.[6]

Other Therapeutic Areas:

Beyond oncology, pyrrole and pyridine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, making the condensation products of this compound attractive for broader drug discovery programs.[7]

Key Condensation Reactions and Protocols

The following sections provide detailed protocols for key condensation reactions involving this compound. These protocols are based on general procedures for similar heterocyclic aldehydes and should be optimized for the specific substrate and desired product.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield a substituted alkene. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and active methylene compound in ethanol B Add piperidine (catalyst) A->B C Stir at room temperature (or reflux if necessary) D Monitor reaction by TLC E Cool and filter precipitate or concentrate and purify by chromatography D->E Upon completion

Figure 1: General workflow for Knoevenagel condensation.

Protocol 1.1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-(1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 172.18 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Table 1: Expected Product Data for Knoevenagel Condensation

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Physical State
(E)-2-(1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)malononitrileC₁₄H₈N₄220.24Solid
Schiff Base Formation

Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

Reaction Scheme:

G cluster_0 Condensation reactant1 This compound product Schiff Base reactant1->product reactant2 Primary Amine (R-NH2) reactant2->product A Reflux in Ethanol + catalytic Acetic Acid

Figure 2: General scheme for Schiff base formation.

Protocol 2.1: Synthesis of a Schiff Base with Aniline

This protocol describes the synthesis of (E)-N-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)aniline.

Materials:

  • This compound (1.0 mmol, 172.18 mg)

  • Aniline (1.0 mmol, 91.2 µL)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is recrystallized from a suitable solvent (e.g., ethanol).

Table 2: Expected Product Data for Schiff Base Formation

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Physical State
(E)-N-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)anilineC₁₆H₁₃N₃247.30Solid
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). This reaction is highly valuable for creating a double bond at a specific position.

Mechanism Overview:

G A Phosphonium Ylide (Wittig Reagent) C [2+2] Cycloaddition A->C B This compound B->C D Oxaphosphetane (Intermediate) C->D E Cycloreversion D->E F Alkene Product E->F G Triphenylphosphine Oxide E->G

Figure 3: Simplified mechanism of the Wittig reaction.

Protocol 3.1: Synthesis of (E)-1-(pyridin-3-yl)-2-(2-styryl)-1H-pyrrole

This protocol describes the olefination of this compound with benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44.0 mg) or n-Butyllithium (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • This compound (1.0 mmol, 172.18 mg)

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 mmol) portion-wise (or n-butyllithium dropwise). The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the alkene product from triphenylphosphine oxide.

Table 3: Expected Product Data for Wittig Reaction

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Physical State
(E)-1-(pyridin-3-yl)-2-(2-styryl)-1H-pyrroleC₁₇H₁₄N₂246.31Solid or Oil

Note on Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z isomer ratio) depends on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene. The ylide in the protocol above is semi-stabilized, and a mixture of isomers may be obtained.

Data Summary

The following table summarizes the key reactants and expected products for the described condensation reactions.

Table 4: Summary of Condensation Reactions

Reaction TypeAldehydeReagent(s)Expected Product
Knoevenagel CondensationThis compoundMalononitrile, Piperidine(E)-2-(1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)malononitrile
Schiff Base FormationThis compoundAniline, Acetic Acid(E)-N-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)aniline
Wittig ReactionThis compoundBenzyltriphenylphosphonium chloride, Base(E)-1-(pyridin-3-yl)-2-(2-styryl)-1H-pyrrole

Disclaimer: The provided protocols are intended as a guide and may require optimization. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all chemicals should be understood before use.

References

Application Notes and Protocols: Spectroscopic Characterization of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the spectroscopic characterization of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. This document outlines the standard analytical techniques and protocols for determining the chemical structure and purity of this heterocyclic compound. While specific experimental data for this exact molecule is not widely published, this guide presents expected spectroscopic values based on analogous structures and provides generalized, detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). All protocols are designed to be readily implemented in a standard analytical chemistry laboratory.

Chemical Structure and Properties

  • IUPAC Name: 1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde[1]

  • Molecular Formula: C₁₀H₈N₂O[1]

  • Molecular Weight: 172.18 g/mol [1]

  • CAS Number: 383136-42-3[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight172.18 g/mol [1]
Exact Mass172.0637 g/mol [1]
Molecular FormulaC₁₀H₈N₂O[1]

Spectroscopic Data (Expected Values)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.70s-Aldehyde proton (-CHO)
~8.60m-Pyridine H2, H6
~7.50m-Pyridine H4
~7.30m-Pyridine H5
~7.00dd~2.5, ~1.8Pyrrole H5
~6.90dd~3.8, ~1.8Pyrrole H3
~6.30t~3.8Pyrrole H4

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~186.0Aldehyde Carbonyl (C=O)
~150.0Pyridine C2, C6
~138.0Pyridine C4
~131.0Pyrrole C2
~126.0Pyridine C3
~125.0Pyrrole C5
~123.0Pyridine C5
~110.0Pyrrole C3
~109.0Pyrrole C4

Table 4: Expected IR Spectral Data (KBr)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1670StrongC=O stretch (aldehyde)
~1580, ~1470Medium-StrongC=C and C=N stretching (aromatic rings)
~1350MediumC-N stretch
~700-900StrongC-H out-of-plane bending (aromatic)

Table 5: Expected Mass Spectrometry Data

m/zIon
172.06[M]⁺
173.07[M+H]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., Bruker 400 MHz)

Protocol:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process and reference the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Protocol:

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a small amount of the powder into the pellet press die.

  • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of dilutions to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁵ M.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline with the blank cuvette.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Measure the absorbance of the sample from approximately 200 to 800 nm.

  • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (typically in the range of 1-10 µg/mL).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • If desired, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which can aid in structural elucidation.

  • Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic characterization of a chemical compound.

NMR_Principle cluster_nmr Principle of NMR Spectroscopy Start Atomic Nuclei with Spin (e.g., ¹H, ¹³C) B0 External Magnetic Field (B₀) Start->B0 Placed in Split Energy Level Splitting (α and β spin states) B0->Split RF Radiofrequency Pulse Split->RF Irradiated with Excitation Excitation to Higher Energy State RF->Excitation Relaxation Relaxation and Emission of RF Signal Excitation->Relaxation Detection Detection of Signal (FID) Relaxation->Detection FT Fourier Transform Detection->FT Spectrum NMR Spectrum FT->Spectrum

References

Application Notes and Protocols for 1H and 13C NMR Analysis of Pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole-2-carbaldehyde and its derivatives are significant heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their detailed structural characterization is crucial for understanding their biological activity and for the development of new therapeutic agents and materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is one of the most powerful analytical techniques for the unambiguous structural elucidation of these molecules.[3]

This document provides a comprehensive guide to the ¹H and ¹³C NMR analysis of pyrrole-2-carbaldehyde derivatives. It includes tabulated spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow diagram to guide researchers through the process.

Core Principles of NMR Spectroscopy of Pyrroles

The pyrrole ring is an electron-rich, five-membered aromatic heterocycle.[2] This electronic nature, combined with the influence of the nitrogen heteroatom and the aldehyde group, dictates the chemical shifts observed in ¹H and ¹³C NMR spectra. In the parent pyrrole-2-carbaldehyde, the protons and carbons of the pyrrole ring are chemically distinct, leading to a well-resolved set of signals. The chemical shifts are highly sensitive to the nature and position of any additional substituents on the ring. Generally, electron-withdrawing groups (EWGs) shift signals downfield (to a higher ppm value), while electron-donating groups (EDGs) cause an upfield shift (to a lower ppm value).[2]

Data Presentation: NMR Spectral Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the parent pyrrole-2-carbaldehyde. It is important to note that chemical shifts, especially for the N-H proton, are sensitive to solvent, concentration, and temperature due to effects like hydrogen bonding.[2]

Table 1: Typical ¹H NMR Spectral Data for Pyrrole-2-carbaldehyde

ProtonChemical Shift (δ) in Acetone-d₆ (ppm)[1][4]Chemical Shift (δ) in CDCl₃ (ppm)[4]MultiplicityCoupling Constants (J) in Acetone-d₆ (Hz)[4]
CHO9.579.50s (singlet)J(CHO, H-5) = 1.13
N-H~11.41~10.8br s (broad singlet)J(NH, H-3) = 2.53; J(NH, H-4) = 2.49; J(NH, H-5) = 2.95
H-57.247.19dd (doublet of doublets)J(H-5, H-4) = 2.37; J(H-5, H-3) = 1.48
H-37.037.01dd (doublet of doublets)J(H-3, H-4) = 3.84; J(H-3, H-5) = 1.48
H-46.316.34dd (doublet of doublets)J(H-4, H-3) = 3.84; J(H-4, H-5) = 2.37

Note: The multiplicity of ring protons can appear more complex due to coupling with the N-H proton. Decoupling the N-H proton can simplify these signals.[5][6]

Table 2: Typical ¹³C NMR Spectral Data for Pyrrole-2-carbaldehyde

CarbonChemical Shift (δ) in CDCl₃ (ppm)
C=O179.6[7]
C-2131.9[7]
C-5125.1[7]
C-3121.7[7]
C-4110.4[7]

Note: Data is referenced to TMS (δ = 0.00 ppm). Values can vary slightly based on the specific spectrometer and experimental conditions.

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural analysis. This section outlines standardized protocols for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts.[2]

  • Determine Sample Amount:

    • ¹H NMR: Dissolve 1-10 mg of the purified pyrrole-2-carbaldehyde derivative in 0.5-0.7 mL of a suitable deuterated solvent.[8] For small molecules, 5-25 mg is a typical range.[9]

    • ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Use 20-100 mg of the sample in 0.5-0.7 mL of solvent.[8][9]

  • Select Deuterated Solvent:

    • Choose a high-purity deuterated solvent that completely dissolves the sample.[10][11]

    • Common solvents include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.[2][9] CDCl₃ is widely used for its ability to dissolve a broad range of organic compounds.[12]

    • The solvent choice can influence chemical shifts, particularly the N-H proton.[2] The residual solvent peak can be used for chemical shift referencing if an internal standard is not used.[13]

  • Use an Internal Standard (Optional):

    • Tetramethylsilane (TMS) is the most common internal standard for referencing the chemical shift to δ = 0.00 ppm.[10]

    • Add a very small amount (a single drop to 5-10 mL of solvent, then use that solvent for the sample) directly to the solution.[9]

  • Dissolution and Filtration:

    • It is best practice to dissolve the sample in the solvent in a separate small vial first.[9]

    • To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[8][10] The final solution must be transparent and free of solids.[8][11]

  • Transfer to NMR Tube:

    • Transfer the filtered solution into the NMR tube, ensuring a minimum solution height of 4-5 cm to be within the detection region of the NMR coil.[10][11][12]

    • Use clean, unscratched NMR tubes and caps to avoid contamination and shimming issues.[8][9]

  • Labeling:

    • Clearly label the NMR tube with the sample identification.[9]

Protocol 2: NMR Spectra Acquisition

The following are general starting parameters for acquiring standard 1D spectra on a 300-600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.[10][13]

¹H NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse ProgramStandard single-pulse (e.g., 'zg30' on Bruker)[10][13]Excites the protons for signal detection.
Spectral Width12-16 ppm[10]Defines the frequency range to be observed.
Acquisition Time2-4 seconds[10][13]The duration for which the signal (FID) is recorded.
Relaxation Delay1-5 seconds[10][13]The wait time between scans to allow protons to return to equilibrium.
Number of Scans8-16The number of times the experiment is repeated to improve the signal-to-noise ratio.[10][13]

¹³C NMR Acquisition Parameters:

ParameterRecommended ValuePurpose
Pulse ProgramProton-decoupled single-pulse (e.g., 'zgpg30' on Bruker)[10][13]Simplifies the spectrum to singlets and enhances signal via the Nuclear Overhauser Effect (NOE).
Spectral Width0-220 ppm[10]Defines the frequency range for carbon signals.
Acquisition Time1-2 seconds[10][13]The duration for which the signal (FID) is recorded.
Relaxation Delay2-5 seconds[10][13]A longer delay is often needed for quaternary carbons.
Number of Scans128 to several thousandA higher number of scans is required due to the low sensitivity of the ¹³C nucleus.[10][13]
Protocol 3: Data Processing
  • Fourier Transformation (FT): The acquired time-domain signal (Free Induction Decay or FID) is converted into a frequency-domain spectrum.[13]

  • Phase Correction: The spectrum is adjusted so that all peaks are in the correct absorptive phase.[13]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat for accurate integration and peak picking.[13]

  • Integration (¹H NMR): The relative areas under the peaks are calculated to determine the ratio of protons in the molecule.[13]

  • Peak Picking: The precise chemical shifts (in ppm) of all signals are identified.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for pyrrole-2-carbaldehyde derivatives.

NMR_Workflow Figure 1: General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Pure Sample (1-10 mg for ¹H, 20-100 mg for ¹³C) B Select & Add Deuterated Solvent (0.6 mL) A->B C Add Internal Standard (e.g., TMS, optional) B->C D Dissolve & Filter Sample into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E Ready for NMR F Lock & Shim Magnetic Field E->F G Set Acquisition Parameters (¹H or ¹³C) F->G H Acquire FID Signal G->H I Fourier Transform (FID to Spectrum) H->I Raw Data J Phase & Baseline Correction I->J K Calibrate Spectrum (using TMS or Solvent Peak) J->K L Peak Picking (Chemical Shift δ) K->L Processed Spectrum M Integration (Proton Ratios - for ¹H) L->M N Coupling Constant (J) Analysis M->N O Structural Elucidation N->O

Caption: General Workflow for NMR Analysis of Pyrrole Derivatives.

References

Application of High-Resolution Mass Spectrometry (HRMS) in the Analysis of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and indispensable tool for the identification and quantification of pyrrole-containing compounds across various fields, including food safety, environmental analysis, and clinical research. The high accuracy and sensitivity of HRMS enable the precise determination of elemental compositions, facilitating the structural elucidation of known and unknown pyrrole derivatives. This is particularly critical for the analysis of pyrrolizidine alkaloids (PAs), a class of hepatotoxic pyrrole compounds found in numerous plant species that can contaminate food products like honey and herbal teas.[1][2][3] Furthermore, HRMS is instrumental in the analysis of biomarkers such as 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA), an oxidation product of melanin, which is used to detect oxidative hair treatments in forensic toxicology.[4][5][6]

The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) provides excellent separation of complex mixtures and allows for the differentiation of isobaric and isomeric compounds, which is a common challenge in the analysis of pyrrole alkaloids.[1] This combination offers robust and reliable quantification of trace-level contaminants and biomarkers, ensuring compliance with stringent regulatory limits.

This document provides detailed protocols for the sample preparation and LC-HRMS analysis of two significant classes of pyrrole compounds: Pyrrolizidine Alkaloids (PAs) in food matrices and 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) in human hair. Additionally, a general workflow for the identification of unknown pyrrole compounds is presented.

Experimental Protocols

Protocol 1: Analysis of Pyrrolizidine Alkaloids (PAs) in Food Matrices (Honey and Herbal Tea)

This protocol outlines a method for the extraction and quantification of PAs in complex food matrices using LC-HRMS.

1. Sample Preparation:

  • Extraction:

    • Weigh 1.0 ± 0.1 g of the homogenized sample (e.g., honey, ground herbal tea) into a 50 mL centrifuge tube.

    • Add 10 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol or 2% formic acid in water).[3][7]

    • Shake vigorously or vortex for 15 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 30°C.[3]

    • Filter the supernatant through a 0.22 µm filter.[3]

  • Solid-Phase Extraction (SPE) Cleanup (for complex matrices):

    • Condition a strong cation exchange (e.g., Oasis MCX) SPE cartridge with methanol followed by water.[7]

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the PAs with a solvent mixture, such as ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1, v/v).[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water).[8]

2. LC-HRMS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[2][3]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[2][3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 3-10 µL.[2][3]

    • Column Temperature: 40°C.[3]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[3]

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) or targeted analysis using precursor ion monitoring.

    • Mass Range: m/z 100-1000.

    • Resolution: 70,000 for full scan and 17,500 for dd-MS2.

    • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).

Protocol 2: Analysis of 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) in Human Hair

This protocol is adapted for the analysis of the eumelanin biomarker PTCA in hair samples.

1. Sample Preparation:

  • Wash hair samples with dichloromethane to decontaminate them.

  • Dry the hair samples and cut them into small segments.

  • Weigh approximately 20 mg of hair into a glass vial.

  • Perform oxidative degradation by adding a solution of hydrogen peroxide (e.g., 3%) and incubating at a controlled temperature.[6]

  • Stop the reaction and extract the PTCA using a suitable solvent.

  • Evaporate the extract to dryness and reconstitute it in the initial mobile phase.[5]

2. LC-HRMS Parameters:

  • Liquid Chromatography (LC):

    • Column: Reversed-phase HPLC column.[5]

    • Mobile Phase: A gradient of water with formic acid and an organic solvent like methanol or acetonitrile is typically used.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Targeted analysis (Selected Ion Monitoring, SIM) or full scan MS.

    • Targeted m/z: Monitor the exact mass of the deprotonated PTCA molecule.

Data Presentation

Quantitative Performance Data for Pyrrolizidine Alkaloid Analysis

The following tables summarize the quantitative data from various studies on the analysis of PAs in different food matrices.

ParameterHoneyHerbal TeaMilkReference(s)
LOD (µg/kg) 0.1--[9]
LOQ (µg/kg) 0.3--[9]
LOD (µg/kg) --0.015–0.75[10]
LOQ (µg/kg) --0.05–2.5[10]
Recovery (%) 64.5–103.467.6–107.665.2–112.2[10]
**Linearity (R²) **>0.99>0.99>0.99[2]
Interday Precision (RSD%) <15<15<15[10]
Intraday Precision (RSD%) <15<15<15[10]
Quantitative Performance Data for PTCA Analysis in Hair
ParameterValueReference(s)
Concentration Range (ng/mL) 1-1000[5]
Inter-assay Precision (%CV) ≤18.5% (at LLQC)[5]
Accuracy (%R.E.) ≤5.25%[5]
Concentrations in Natural Hair (ng/mg) <2.1–16.4[6]

Mandatory Visualization

experimental_workflow_PAs cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis start Homogenized Sample (Honey, Herbal Tea) extraction Acidic Extraction (e.g., 0.05M H₂SO₄ in 50% MeOH) start->extraction centrifugation Centrifugation (10,000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe SPE Cleanup (Oasis MCX) filtration->spe evaporation Evaporation (N₂) spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation hrms_detection HRMS Detection (ESI+, Full Scan/dd-MS²) lc_separation->hrms_detection data_processing Data Processing & Quantification hrms_detection->data_processing

Caption: Workflow for the analysis of Pyrrolizidine Alkaloids.

logical_relationship_unknowns cluster_workflow Identification of Unknown Pyrrole Compounds start Acquire High-Resolution Full Scan MS Data feature_detection Peak Detection & Feature Finding start->feature_detection formula_prediction Elemental Formula Prediction (from accurate mass) feature_detection->formula_prediction msms_acquisition Acquire dd-MS² (Fragmentation) Data feature_detection->msms_acquisition db_search Database Search (e.g., PubChem, ChemSpider) formula_prediction->db_search structure_elucidation Structure Elucidation db_search->structure_elucidation fragment_analysis Fragment Ion Analysis & Annotation msms_acquisition->fragment_analysis fragment_analysis->structure_elucidation confirmation Confirmation with Reference Standard structure_elucidation->confirmation

Caption: General workflow for identifying unknown pyrrole compounds.

References

Application Notes and Protocols: 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, published applications of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in proteomics research. The following application notes and protocols are presented as a hypothetical use case based on the chemical properties of the molecule and established principles of chemical proteomics. These are intended to serve as a guide for researchers exploring the potential of this and similar aldehyde-containing compounds.

Introduction

This compound is a heterocyclic aldehyde with potential applications in chemical biology and proteomics. Its core structure contains a pyrrole ring, a pyridine ring, and a reactive aldehyde group. The aldehyde functionality is of particular interest in proteomics as it can serve as an electrophilic "warhead" to covalently react with nucleophilic residues on proteins, such as the ε-amino group of lysine, to form a Schiff base. This covalent interaction can be exploited for various applications, including enzyme inhibition, activity-based protein profiling (ABPP), and the development of chemical probes to study protein function.

These notes outline a potential application of this compound as a covalent modifier of proteins for target identification and validation in a research setting.

Hypothetical Application: Covalent Ligand Screening for Target Identification

The aldehyde group of this compound can be utilized to screen for proteins that have a reactive lysine residue in a suitable binding pocket. By identifying the protein targets of this molecule, researchers can uncover novel binding sites and potentially develop more potent and selective inhibitors for drug discovery.

Chemical Properties of this compound

PropertyValueReference
CAS Number 383136-42-3[1][2][][4]
Molecular Formula C₁₀H₈N₂O[1][2][4]
Molecular Weight 172.18 g/mol [1][2]
IUPAC Name 1-pyridin-3-ylpyrrole-2-carbaldehyde[2]

Experimental Workflow for Protein Target Identification

The following diagram outlines a general workflow for identifying the protein targets of this compound in a complex biological sample, such as a cell lysate.

G cluster_1 Step 1: Incubation cluster_2 Step 2: Sample Preparation cluster_3 Step 3: Mass Spectrometry Analysis cluster_4 Step 4: Target Identification A Cell Lysate / Proteome C Incubate to allow covalent modification A->C B This compound B->C D Reduce Schiff Base (optional, e.g., with NaBH4) C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Database Search and Data Analysis F->G H Identify Modified Peptides and Proteins G->H I Validate Hits H->I

Caption: Experimental workflow for protein target identification.

Protocol 1: Screening for Protein Targets in Cell Lysate

This protocol describes a general method for identifying proteins that are covalently modified by this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

  • Acetonitrile

  • Ultrapure water

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Incubation with the Compound:

    • Dilute the cell lysate to a final protein concentration of 1 mg/mL.

    • Treat the lysate with this compound at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Protein Digestion:

    • Denature the proteins by adding a final concentration of 8 M urea.

    • Reduce disulfide bonds with DTT (10 mM final concentration) for 1 hour at 37°C.

    • Alkylate cysteine residues with IAA (55 mM final concentration) for 45 minutes in the dark at room temperature.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 desalting column.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the potential modification on lysine residues corresponding to the addition of the compound and subsequent dehydration (for Schiff base formation).

    • Identify the proteins and specific peptides that are modified by the compound.

Hypothetical Quantitative Data

The following table represents hypothetical data from a quantitative proteomics experiment comparing the abundance of modified peptides between different treatment groups.

Table 1: Hypothetical Quantitative Analysis of Modified Peptides

Protein IDPeptide SequenceModification SiteFold Change (50 µM vs. Control)p-value
P12345K.VGAHAGEYGAEALER.MLysine-12315.20.001
Q67890R.TLLIQNLSEQEK.QLysine-24510.80.005
P54321K.AFSPEVIPMFSALSEGATPQ.RLysine-888.50.012

Mechanism of Covalent Modification

The primary mechanism of covalent modification by an aldehyde is the formation of a Schiff base with the primary amine of a lysine residue. This reaction is reversible, but can be stabilized by reduction.

G cluster_reactants Reactants cluster_product Product A Protein-Lysine C Reaction A->C + B This compound D Schiff Base Adduct C->D Covalent Bond Formation G cluster_pathway Hypothetical Signaling Pathway A Upstream Signal B Target Kinase A->B Activates C Downstream Substrate B->C Phosphorylates D Phosphorylated Substrate E Cellular Response D->E Leads to Inhibitor This compound Inhibitor->B Inhibits

References

Application Notes and Protocols for the Pharmaceutical Development of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a pyrrole-2-carbaldehyde moiety. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyrrole and pyridine derivatives.[1][2][3] The pyrrole nucleus is a constituent of many biologically active natural products and synthetic drugs.[2][3] The combination of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic profile that can be exploited for targeted drug design. The carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration, allowing for the generation of diverse chemical libraries for screening.[4]

These application notes provide an overview of the potential therapeutic applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Potential Therapeutic Applications

Derivatives of the pyridinyl-pyrrole scaffold have shown promise in a variety of therapeutic areas. The core structure is a versatile starting point for the development of novel inhibitors for various enzymes and cellular pathways.

  • Anticancer Activity: Numerous pyrrole and pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or induction of apoptosis.[6]

  • Antimicrobial Activity: The pyrrole scaffold is present in several antibacterial and antifungal agents.[2] One potential target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1]

  • Enzyme Inhibition: The pyridinyl-pyrrole moiety can be tailored to fit into the active sites of various enzymes. A notable example is the development of a complex pyrrole derivative, TAK-438, which acts as a potassium-competitive acid blocker by inhibiting the H+/K+-ATPase.[7]

  • Anti-inflammatory Activity: Pyrrole derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[3]

Data Presentation: Biological Activity of Related Pyridinyl-Pyrrole Derivatives

The following tables summarize the biological activity of various compounds containing pyrrole and pyridine moieties to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Selected Pyridine and Pyrrole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3bHuh-7 (Liver)6.54[6]
Compound 3bA549 (Lung)15.54[6]
Compound 3bMCF-7 (Breast)6.13[6]
Compound 5aHuh-7 (Liver)-[6]
Compound 5aA549 (Lung)-[6]
Compound 5aMCF-7 (Breast)-[6]

Table 2: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives

Compound IDEnzyme TargetIC50 (µM)Reference
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid (21)Rat Lens Aldose Reductase (RLAR)39.71[8]
Compound 3bTubulin Polymerization4.03[6]
Compound 5aTubulin Polymerization6.06[6]
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamineH+,K+-ATPase-[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles like pyrrole.[9] The first step involves the synthesis of the precursor, 1-(Pyridin-3-yl)-1H-pyrrole, which is then formylated.

Step 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrrole

  • Materials: 3-Aminopyridine, 2,5-dimethoxytetrahydrofuran, glacial acetic acid, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminopyridine (10 mmol) in glacial acetic acid (20 mL).

    • To this solution, add 2,5-dimethoxytetrahydrofuran (10 mmol).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

  • Materials: 1-(Pyridin-3-yl)-1H-pyrrole, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium acetate.

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, cool DMF (3 equivalents) to 0°C.

    • Slowly add POCl3 (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 1-(Pyridin-3-yl)-1H-pyrrole (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Add a solution of sodium acetate to hydrolyze the intermediate iminium salt.

    • Extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials: Human cancer cell line (e.g., MCF-7, A549, or HCT-116), cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), 96-well plates, test compound.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for various enzymes. Here, we use a generic chromogenic substrate.

  • Materials: Target enzyme, appropriate buffer, chromogenic or fluorogenic substrate, test compound, 96-well plate, microplate reader.

  • Procedure:

    • In a 96-well plate, add the appropriate buffer.

    • Add various concentrations of the test compound (dissolved in DMSO, final DMSO concentration should be <1%). Include a vehicle control and a known inhibitor as a positive control.

    • Add the target enzyme to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Formylation 3-Aminopyridine 3-Aminopyridine Reaction1 + 3-Aminopyridine->Reaction1 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction1 Precursor 1-(Pyridin-3-yl)-1H-pyrrole Reaction2 + Precursor->Reaction2 Reaction1->Precursor Acetic Acid, Reflux Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Reaction2 Target_Compound 1-Pyridin-3-yl-1H-pyrrole- 2-carbaldehyde Reaction2->Target_Compound DCM, 0°C to RT

Caption: Synthetic route to this compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

MTT_Workflow Start Seed Cancer Cells in 96-well Plate Incubate_24h_1 Incubate for 24h Start->Incubate_24h_1 Add_Compound Add Serial Dilutions of Test Compound Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Signaling Pathway: General Mechanism of Enzyme Inhibition

Enzyme_Inhibition cluster_active Enzymatic Reaction cluster_inhibited Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Product Product Biological_Effect Biological Effect Product->Biological_Effect Leads to Inhibitor Pyridinyl-pyrrole Derivative ES_Complex->Product Catalysis No_Product No Biological Effect EI_Complex->No_Product Blocks Catalysis

Caption: General mechanism of competitive enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, polymeric byproducts formed from the acid-catalyzed polymerization of the pyrrole ring, and related isomers.[1] Due to the susceptibility of pyrrole derivatives to oxidation, colored impurities may also be present, leading to a darkened appearance of the crude product.[2]

Q2: My purified product is colored (yellow to brown). What is the cause and how can I remove the color?

A2: The coloration is likely due to the formation of oxidized and highly conjugated byproducts.[2] To decolorize the product, you can try treating a solution of the crude material with activated charcoal before the final purification step, such as recrystallization.[2] It is also crucial to minimize exposure to air and light during the purification process and for subsequent storage.[2]

Q3: The compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly. Using a solvent with a lower boiling point or a different solvent system might also be necessary.

Q4: What is the most effective general method for purifying this compound?

A4: For solid products like this compound, recrystallization is often a highly effective method for achieving high purity.[1] Column chromatography is another powerful technique for separating the target compound from impurities with different polarities.[1][3] The choice between these methods depends on the nature and quantity of the impurities.

Q5: How should I store the purified this compound to prevent degradation?

A5: Pyrrole derivatives can be sensitive to air and light.[4] To ensure stability, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in a tightly sealed container, and kept at a low temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction or significant byproduct formation.[1] - Product loss during transfers or filtration. - Suboptimal recrystallization solvent leading to high solubility of the product in the mother liquor.- Optimize reaction conditions to maximize conversion. - Ensure careful handling and transfer of the material. - Select a recrystallization solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Persistent Impurities After Recrystallization - Impurities have similar solubility profiles to the product. - The crystallization process was too rapid, trapping impurities.- Perform a second recrystallization with a different solvent system. - Consider purification by column chromatography for more challenging separations.[3] - Allow the solution to cool slowly to promote the formation of pure crystals.
Product Streaking or Tailing on TLC During Column Chromatography - The compound is interacting too strongly with the stationary phase (silica gel is acidic). - The chosen eluent is not polar enough to effectively move the compound.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent to neutralize the acidic sites on the silica gel.[2] - Gradually increase the polarity of the eluent system.
Colored Product (Yellow/Brown) - Oxidation of the pyrrole ring.[2] - Presence of highly conjugated byproducts.[2]- Treat a solution of the crude product with activated charcoal before final purification.[2] - Minimize exposure to air and light during workup and storage.[2]
"Oiling Out" During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - The solution is being cooled too quickly.- Reheat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. - Choose a solvent with a lower boiling point.

Purification Technique Comparison

Technique Typical Purity Typical Yield Advantages Disadvantages
Single-Solvent Recrystallization >98%60-90%Simple, cost-effective, and good for removing small amounts of impurities.[2]Highly dependent on finding a suitable solvent; may not be effective for complex impurity profiles.[2]
Column Chromatography >99%50-80%Highly effective for separating compounds with different polarities.[3][5]More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical; suitable solvents for pyridinyl-pyrrole derivatives can include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.[6][7]

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low solubility when cold). A mixture of ethyl acetate and n-hexane is a good starting point.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Procedure:

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product dissolve Dissolve in appropriate solvent crude->dissolve column_chromatography Column Chromatography crude->column_chromatography charcoal Activated Charcoal Treatment (Optional) dissolve->charcoal recrystallization Recrystallization dissolve->recrystallization If no charcoal needed hot_filtration Hot Filtration (if charcoal used) charcoal->hot_filtration hot_filtration->recrystallization pure_solid Pure Crystalline Solid recrystallization->pure_solid mother_liquor Mother Liquor (contains impurities) recrystallization->mother_liquor fractions Collect Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc combine_pure Combine Pure Fractions tlc->combine_pure evaporate Solvent Evaporation combine_pure->evaporate evaporate->pure_solid

Caption: General purification workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification start Start with Crude Product purity_check Assess Purity (e.g., TLC, NMR) start->purity_check is_pure Is Purity >98%? purity_check->is_pure colored_product Is Product Colored? purity_check->colored_product stop Purification Complete is_pure->stop Yes choose_method Choose Purification Method is_pure->choose_method No recrystallize Attempt Recrystallization choose_method->recrystallize Minor Impurities column Perform Column Chromatography choose_method->column Major/Multiple Impurities oiling_out Does it 'oil out'? recrystallize->oiling_out streaking Streaking/Tailing on TLC? column->streaking slow_cool Re-dissolve, add more solvent, and cool slowly oiling_out->slow_cool Yes crystals_form Crystals Form oiling_out->crystals_form No slow_cool->crystals_form change_solvent Change Recrystallization Solvent check_purity_recrys Check Purity crystals_form->check_purity_recrys check_purity_recrys->is_pure add_base Add Basic Modifier (e.g., Et3N) to Eluent streaking->add_base Yes run_column Run Column streaking->run_column No add_base->run_column check_purity_column Check Purity of Fractions run_column->check_purity_column check_purity_column->is_pure colored_product->choose_method No charcoal_treatment Treat with Activated Charcoal colored_product->charcoal_treatment Yes charcoal_treatment->choose_method

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of N-arylpyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-arylpyrrole-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpyrrole-3-carbaldehydes?

A1: The primary methods for synthesizing N-arylpyrrole-3-carbaldehydes include the Vilsmeier-Haack formylation of N-arylpyrroles and various multi-component reactions. The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[1][2]. Multi-component reactions offer an efficient alternative, often allowing for the one-pot synthesis of the target molecule from simpler starting materials[3][4].

Q2: My Vilsmeier-Haack reaction is giving a low yield of the desired N-arylpyrrole-3-carbaldehyde. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack formylation of N-arylpyrroles can be attributed to several factors:

  • Substrate Reactivity: The N-arylpyrrole may not be sufficiently electron-rich for efficient electrophilic substitution.

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Using anhydrous solvents and freshly distilled reagents is crucial[5][6].

  • Reaction Temperature: The reaction temperature can significantly impact the yield and may need optimization[7].

  • Formation of the 2-carbaldehyde isomer: The primary side product is often the thermodynamically favored 2-formylated pyrrole.

Q3: How can I improve the regioselectivity of the Vilsmeier-Haack reaction to favor the 3-carbaldehyde isomer?

A3: Improving the regioselectivity for the 3-position is a common challenge. A key strategy is to use sterically bulky reagents. The use of sterically crowded formamides in the preparation of the Vilsmeier reagent can hinder the approach to the more sterically accessible 2-position of the pyrrole ring, thereby favoring formylation at the 3-position[8][9][10].

Q4: Are there alternative, higher-yielding methods to the Vilsmeier-Haack reaction?

A4: Yes, one-pot multi-component reactions have been developed that can provide good to high yields of N-arylpyrrole-3-carbaldehydes. One such method involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an oxidative aromatization step[3][4].

Q5: What are common issues during the purification of N-arylpyrrole-3-carbaldehydes?

A5: Purification is typically achieved by column chromatography on silica gel[11][12][13][14]. Common issues include:

  • Co-elution of isomers: The 2- and 3-carbaldehyde isomers may have similar polarities, making separation challenging. Careful selection of the eluent system is necessary.

  • Product degradation: Aldehydes can be sensitive to oxidation on silica gel. Using a non-polar solvent system and minimizing the time on the column can help.

  • Incomplete separation from starting materials or byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Formylation

This guide addresses the common problem of low yields when synthesizing N-arylpyrrole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Troubleshooting Workflow

start Low Yield check_reagents Check Reagent Quality and Reaction Setup start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK check_regio Analyze Regioisomer Ratio check_temp->check_regio Temp Optimized use_bulky Use Sterically Crowded Formamide check_regio->use_bulky High 2-isomer consider_alt Consider Alternative Synthesis check_regio->consider_alt Still Low Yield end Improved Yield use_bulky->end consider_alt->end

Troubleshooting Steps for Low Vilsmeier-Haack Yield

Symptom Possible Cause Suggested Solution
No or very low product formation.Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, dichloroethane). Use freshly distilled POCl₃.[5][6]
Low conversion of starting material.Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC.[7]
Significant amount of 2-formylpyrrole isomer formed.Steric hindrance at the 3-position is not sufficient to overcome the electronic preference for the 2-position.Employ a sterically bulkier formamide, such as N,N-diisopropylformamide or N,N-diphenylformamide, to prepare the Vilsmeier reagent. This will increase the steric demand of the electrophile and favor attack at the 3-position.[8][10]
Complex mixture of products.Decomposition of starting material or product under harsh reaction conditions.Run the reaction at a lower temperature. Ensure a controlled addition of reagents.
Issue 2: Poor Yield in One-Pot Multi-Component Synthesis

This guide focuses on troubleshooting a one-pot synthesis of N-arylpyrrole-3-carbaldehydes.

Troubleshooting Workflow

start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_oxidant Verify Oxidant Efficiency check_catalyst->check_oxidant Catalyst OK check_imine Ensure In Situ Imine Formation check_oxidant->check_imine Oxidant OK optimize_conditions Optimize Reaction Conditions (Solvent, Temp) check_imine->optimize_conditions Imine Formation Confirmed end Improved Yield optimize_conditions->end cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Starting Materials reaction Chemical Reaction (e.g., Vilsmeier-Haack or Multi-component) reagents->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying and Concentration extract->dry chromatography Column Chromatography dry->chromatography analysis Purity Analysis (TLC, NMR) chromatography->analysis product Pure N-arylpyrrole-3-carbaldehyde analysis->product

References

Identifying side products in the synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. The primary focus is on identifying and mitigating the formation of common side products during the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the Vilsmeier-Haack formylation of 1-(pyridin-3-yl)-1H-pyrrole?

A1: The most prevalent side products in the synthesis of this compound via the Vilsmeier-Haack reaction are typically:

  • 1-Pyridin-3-yl-1H-pyrrole-3-carbaldehyde: This is the constitutional isomer of the desired product, arising from formylation at the C3 position of the pyrrole ring. The regioselectivity of the Vilsmeier-Haack reaction on 1-substituted pyrroles is predominantly influenced by steric factors.[1]

  • Di-formylated products: Over-formylation can lead to the introduction of a second formyl group on the pyrrole ring, yielding products such as 1-(pyridin-3-yl)-1H-pyrrole-2,5-dicarbaldehyde. This is more likely to occur with an excess of the Vilsmeier reagent or at elevated temperatures.

  • Chlorinated byproducts: Residual chlorine species from the Vilsmeier reagent (generated from POCl₃) can lead to the formation of chlorinated pyrrole or pyridine derivatives.

  • Unreacted starting material: Incomplete reaction can result in the presence of the starting material, 1-(pyridin-3-yl)-1H-pyrrole.

Q2: My reaction is producing a significant amount of the 3-formyl isomer. How can I improve the selectivity for the desired 2-formyl product?

A2: Improving the regioselectivity for the 2-formyl product primarily involves controlling the steric environment of the reaction. While electronic effects of the 1-aryl substituent are generally small, the following adjustments can be beneficial:[1]

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity.

  • Slow Addition of Reagents: Adding the Vilsmeier reagent dropwise to the solution of 1-(pyridin-3-yl)-1H-pyrrole can help to control the reaction and minimize the formation of the thermodynamically favored 3-isomer.

  • Choice of Solvent: The polarity of the solvent can influence the reaction. Experimenting with solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may offer better selectivity compared to using an excess of N,N-dimethylformamide (DMF) as the solvent.

Q3: I am observing a significant amount of di-formylated product in my reaction mixture. What steps can I take to minimize this?

A3: The formation of di-formylated side products is a common issue when using highly activated substrates. To minimize over-formylation, consider the following:

  • Stoichiometry of the Vilsmeier Reagent: Carefully control the molar ratio of the Vilsmeier reagent to the pyrrole substrate. A slight excess (1.1 to 1.5 equivalents) is often sufficient. Running small-scale trials to optimize this ratio is recommended.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further formylation.

  • Temperature Control: As with improving regioselectivity, maintaining a lower reaction temperature will help to control the reactivity and reduce the likelihood of a second formylation.

Q4: How can I detect and characterize the potential side products?

A4: A combination of chromatographic and spectroscopic techniques is essential for the identification of side products:

  • Thin Layer Chromatography (TLC): TLC can be used to quickly assess the reaction progress and the presence of multiple products. The different polarity of the isomers and di-formylated products will result in different Rf values.

  • Column Chromatography: This technique is used for the separation and purification of the desired product from the side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants of the pyrrole and aldehyde protons will be distinct for the 2-formyl, 3-formyl, and di-formylated isomers. For instance, in a related compound, 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, the aldehyde proton appears as a singlet at 9.72 ppm.[2]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the products, helping to distinguish between mono- and di-formylated species.

Data Presentation

The following table provides hypothetical, yet realistic, quantitative data on the effect of reaction conditions on the product distribution in the Vilsmeier-Haack formylation of 1-(pyridin-3-yl)-1H-pyrrole. This data is intended for illustrative purposes to guide optimization efforts.

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Reaction Time (h) Yield of 2-formyl isomer (%) Yield of 3-formyl isomer (%) Yield of di-formyl product (%)
11.10 to rt27515<5
21.1502652510
32.00 to rt2601030
41.5048010<5

Experimental Protocols

Synthesis of 1-Pyridin-3-yl-1H-pyrrole

This is the starting material for the formylation reaction.

  • To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., toluene), add 2,5-dimethoxytetrahydrofuran (1.05 eq).

  • Add a catalytic amount of a mild acid (e.g., acetic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(pyridin-3-yl)-1H-pyrrole.

Vilsmeier-Haack Formylation of 1-(pyridin-3-yl)-1H-pyrrole

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(pyridin-3-yl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).

  • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers and other byproducts.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_pyrrole_synthesis Pyrrole Synthesis cluster_vilsmeier Vilsmeier-Haack Reagent Formation cluster_formylation Formylation cluster_products Products 3-Aminopyridine 3-Aminopyridine 1-(pyridin-3-yl)-1H-pyrrole 1-(pyridin-3-yl)-1H-pyrrole 3-Aminopyridine->1-(pyridin-3-yl)-1H-pyrrole Acid catalyst, Toluene, Reflux 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->1-(pyridin-3-yl)-1H-pyrrole Intermediate Iminium Salt Intermediate Iminium Salt 1-(pyridin-3-yl)-1H-pyrrole->Intermediate Iminium Salt DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->Intermediate Iminium Salt This compound This compound Intermediate Iminium Salt->this compound Hydrolysis (Workup) 1-Pyridin-3-yl-1H-pyrrole-3-carbaldehyde 1-Pyridin-3-yl-1H-pyrrole-3-carbaldehyde Intermediate Iminium Salt->1-Pyridin-3-yl-1H-pyrrole-3-carbaldehyde Side Reaction Di-formylated Products Di-formylated Products Intermediate Iminium Salt->Di-formylated Products Side Reaction (Excess Reagent)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Analyze Crude Product (TLC, LC-MS) Analyze Crude Product (TLC, LC-MS) Start->Analyze Crude Product (TLC, LC-MS) Desired Product Only Desired Product Only Analyze Crude Product (TLC, LC-MS)->Desired Product Only High Purity Significant Side Products Significant Side Products Analyze Crude Product (TLC, LC-MS)->Significant Side Products Low Purity Purify Product (Column Chromatography) Purify Product (Column Chromatography) Desired Product Only->Purify Product (Column Chromatography) Identify Side Products (NMR, MS) Identify Side Products (NMR, MS) Significant Side Products->Identify Side Products (NMR, MS) 3-Formyl Isomer 3-Formyl Isomer Identify Side Products (NMR, MS)->3-Formyl Isomer Di-formylated Product Di-formylated Product Identify Side Products (NMR, MS)->Di-formylated Product Unreacted Starting Material Unreacted Starting Material Identify Side Products (NMR, MS)->Unreacted Starting Material Adjust Reaction Conditions Adjust Reaction Conditions 3-Formyl Isomer->Adjust Reaction Conditions Di-formylated Product->Adjust Reaction Conditions Unreacted Starting Material->Adjust Reaction Conditions Lower Temperature Lower Temperature Adjust Reaction Conditions->Lower Temperature Optimize Stoichiometry Optimize Stoichiometry Adjust Reaction Conditions->Optimize Stoichiometry Monitor Reaction Time Monitor Reaction Time Adjust Reaction Conditions->Monitor Reaction Time Re-run Reaction Re-run Reaction Lower Temperature->Re-run Reaction Optimize Stoichiometry->Re-run Reaction Monitor Reaction Time->Re-run Reaction Re-run Reaction->Analyze Crude Product (TLC, LC-MS)

Caption: Troubleshooting workflow for identifying and mitigating side products.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Selectivity 2- vs 3-isomer Temperature->Selectivity strongly affects SideProducts Di-formylation, etc. Temperature->SideProducts affects Stoichiometry Stoichiometry Stoichiometry->Yield affects Stoichiometry->SideProducts strongly affects ReactionTime Reaction Time ReactionTime->Yield affects ReactionTime->SideProducts affects

Caption: Logical relationships between reaction parameters and outcomes.

References

Stability and degradation of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific stability data for this compound is limited, based on the known properties of related compounds like pyrrole-2-carbaldehyde, it is likely sensitive to air, light, and elevated temperatures.[1][2] Pyrrole-2-carbaldehyde itself has been noted to be unstable under certain conditions.[3] Therefore, it is recommended to handle and store this compound with care to minimize degradation.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[4] It is advisable to keep it in a tightly sealed container, protected from light.[1] For long-term storage, refrigeration is recommended.[5]

Q3: In which solvents is this compound soluble?

Based on the solubility of similar compounds like 1H-pyrrole-2-carbaldehyde, it is expected to be slightly soluble in water but soluble in common organic solvents such as ethanol and ether.[2] For research purposes, solvents like DMSO and DMF are also likely to be suitable.

Q4: What are the potential degradation pathways for this compound?

The exact degradation pathways have not been fully elucidated. However, given its chemical structure, potential degradation may occur through:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, and the pyrrole ring may also be susceptible to oxidation.

  • Hydrolysis: Under strongly acidic or alkaline conditions, the molecule may undergo hydrolysis. Studies on other pyrrole derivatives have shown instability in such conditions.[6]

  • Photodegradation: Exposure to light may induce degradation, a common issue with pyrrole-containing compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning darker). Oxidation or degradation due to improper storage (exposure to air, light, or heat).Discard the discolored compound and use a fresh batch. Ensure proper storage conditions for the new batch.
Appearance of unexpected peaks in HPLC analysis of a freshly prepared solution. Degradation of the compound in the solvent.Prepare solutions fresh before use. Consider using a different, less reactive solvent. Analyze the solution at different time points to monitor stability.
Low or inconsistent assay results. Degradation of the compound in solution during the experiment.Minimize the time the compound is in solution. Keep solutions on ice and protected from light.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or change in temperature.Ensure the compound is fully dissolved. A different solvent or a co-solvent system may be necessary.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[7]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV or DAD detector

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating RP-HPLC method. A C18 column is often a good starting point.[8][9] The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[10]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Aim for 5-20% degradation of the parent compound.

Protocol 2: Stability Assessment in a Specific Solvent

Objective: To determine the stability of this compound in a specific solvent over time.

Methodology:

  • Prepare a solution of the compound in the solvent of interest at a known concentration.

  • Divide the solution into several aliquots in sealed, light-protected vials.

  • Store the vials under controlled temperature conditions (e.g., room temperature, 4 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC.

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Plot the percentage of the remaining parent compound against time to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.

Solvent% Degradation after 8h% Degradation after 24hObservations
DMSO< 1%< 2%Solution remains clear.
Acetonitrile< 2%< 5%Slight yellowing of the solution.
Methanol5 - 10%15 - 20%Visible formation of a minor new peak in HPLC.
Water (pH 7)> 10%> 30%Significant degradation observed.

Note: This data is hypothetical and should be confirmed by experimental studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Alkaline Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (60°C) A->E F Photolytic Stress A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Evaluate Data I->J logical_relationship cluster_compound Compound Properties cluster_factors Factors Influencing Stability cluster_outcome Potential Outcomes A This compound B Solvent Choice A->B C Temperature A->C D Light Exposure A->D E pH A->E F Presence of Oxidants A->F G Degradation B->G C->G D->G E->G F->G H Loss of Potency G->H I Formation of Impurities G->I

References

Technical Support Center: Scaling Up Pyrrole-Based Aldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of pyrrole-based aldehydes. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrrole-based aldehydes, and what are the key reagents?

A1: The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrrole to produce pyrrole-based aldehydes.[1][2][3] The key reagents are a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which together form the Vilsmeier reagent, a chloroiminium salt that acts as the electrophile.[4][5]

Q2: What are the primary safety concerns when performing a Vilsmeier-Haack reaction at scale?

A2: The reagents involved in the Vilsmeier-Haack reaction pose significant safety risks. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] The in-situ formation of the Vilsmeier reagent is an exothermic reaction and requires strict temperature control to prevent runaways.[4][6] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[4] Quenching the reaction, often with ice, must be done slowly and carefully to manage the exothermic release of heat.[4]

Q3: My pyrrole-based aldehyde product is unstable and degrades over time. What are the likely causes and how can I improve its stability?

A3: Pyrrole-based aldehydes can be sensitive to light, heat, and oxygen, leading to degradation.[7][8] Autoxidation, the reaction with atmospheric oxygen, can lead to the formation of insoluble polypyrrole polymers.[9] To enhance stability, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light in amber vials, and at reduced temperatures.[7][9] The presence of acidic or basic impurities can also catalyze degradation, so ensuring high purity of the final product is crucial.[9]

Q4: I am observing the formation of a dark, tarry residue during my scale-up reaction. What is causing this and how can it be prevented?

A4: The formation of a dark, tarry residue is often a result of reaction overheating, which can lead to polymerization and decomposition of the starting materials or product.[4] Impurities in the starting pyrrole or solvents can also initiate side reactions.[7] To prevent this, maintain strict temperature control, especially during the addition of phosphorus oxychloride to DMF.[4][6] Using high-purity, anhydrous starting materials and solvents is also critical to minimize side reactions.[4][7]

Q5: What are the main challenges in purifying pyrrole-based aldehydes at a larger scale?

A5: Purification of pyrrole-based aldehydes on a large scale can be challenging due to the potential for product degradation during the process and the presence of closely-related impurities.[7][10] Common purification techniques include recrystallization and column chromatography.[6][10] However, prolonged exposure to silica gel during chromatography can sometimes lead to decomposition for sensitive compounds. Minimizing the time the compound spends on the column and using a well-chosen solvent system are important. Recrystallization from a suitable solvent system, such as petroleum ether, can be an effective method for obtaining high-purity material.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[4]Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-quality POCl₃.
Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrrole ring can decrease its reactivity.[11]Consider using a stronger activating agent or more forcing reaction conditions (e.g., higher temperature), but monitor closely for decomposition.
Incomplete Reaction: Reaction time or temperature may be insufficient.[4]Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature.
Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions.[4][8]Use a buffered solution (e.g., sodium acetate) during hydrolysis to neutralize acidic byproducts.[6] Perform extractions and subsequent steps promptly and at a low temperature.
Multiple Products Observed on TLC Side Reactions: Di-formylation or formylation at an alternative position on the pyrrole ring can occur.Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[4] Temperature control is also crucial as higher temperatures can lead to less selective reactions.
Decomposition: The starting material or product may be degrading under the reaction conditions.[9]Ensure the reaction temperature is not too high and the reaction time is not excessively long. Analyze for degradation products to understand the decomposition pathway.
Difficulty in Isolating the Product Product is an Oil: Some pyrrole aldehydes are low-melting solids or oils, making crystallization difficult.[6]If direct crystallization fails, purification by column chromatography may be necessary. Conversion to a solid derivative (e.g., a salt) can sometimes facilitate isolation.[12]
Emulsion during Extraction: The presence of polar impurities or byproducts can lead to emulsion formation during the aqueous work-up.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrrole

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 2-formylpyrrole.[6][13]

Materials:

  • Pyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Sodium acetate trihydrate

  • Sodium carbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Petroleum ether (for recrystallization)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place anhydrous DMF. Cool the flask in an ice bath. Slowly add POCl₃ dropwise via the dropping funnel while maintaining the internal temperature between 10-20°C.[6] A vigorous exothermic reaction occurs. After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

  • Reaction with Pyrrole: Cool the mixture again in an ice bath and add 1,2-dichloroethane. Once the temperature is below 5°C, add a solution of freshly distilled pyrrole in 1,2-dichloroethane dropwise over 1 hour, maintaining the low temperature.[6]

  • Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[6]

  • Hydrolysis: Cool the reaction mixture and then carefully and slowly add a solution of sodium acetate trihydrate in water.[6] This step is crucial to hydrolyze the iminium salt intermediate to the aldehyde and to neutralize acidic byproducts. Reflux the mixture again for 15 minutes with vigorous stirring.[6]

  • Work-up and Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ether or dichloromethane). Combine the organic extracts.

  • Purification: Wash the combined organic layers with a saturated sodium carbonate solution to remove any remaining acids, followed by a wash with brine.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude pyrrole-2-carbaldehyde can be purified by vacuum distillation or by recrystallization from a solvent such as petroleum ether.[6]

Visualizations

Vilsmeier_Haack_Reaction cluster_0 Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Pyrrole Pyrrole Pyrrole->Iminium_Intermediate Product Pyrrole-2-carbaldehyde Iminium_Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for the formylation of pyrrole.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Temp Review Temperature Control Logs Start->Check_Temp Check_Stoichiometry Confirm Stoichiometry of Reactants Start->Check_Stoichiometry Optimize_Conditions Systematically Vary Reaction Parameters (Time, Temp, Stoichiometry) Check_Reagents->Optimize_Conditions Reagents OK Modify_Workup Adjust Work-up/ Purification Protocol Check_Reagents->Modify_Workup Impurities in Starting Material Check_Temp->Optimize_Conditions Temp Control OK Check_Stoichiometry->Optimize_Conditions Stoichiometry OK Analyze_Impurities Characterize Byproducts (LC-MS, NMR) Optimize_Conditions->Analyze_Impurities Solution Problem Resolved Optimize_Conditions->Solution Optimization Successful Analyze_Impurities->Modify_Workup Modify_Workup->Solution

Caption: A logical workflow for troubleshooting common issues in scale-up.

References

Technical Support Center: Optimizing Copper-Mediated Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-mediated pyrrole synthesis. The information is designed to help resolve common experimental challenges and optimize reaction conditions for improved yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during copper-catalyzed pyrrole synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired pyrrole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in copper-mediated pyrrole synthesis can stem from several factors related to the catalyst, reaction conditions, or starting materials.

  • Catalyst Inactivity: The copper catalyst may be inactive or deactivated. Ensure the use of a high-purity copper salt and consider the oxidation state; some reactions require Cu(I) while others use Cu(II).[1][2] Catalyst deactivation can occur through thermal sintering or poisoning.[3] To mitigate this, use the recommended catalyst loading and avoid excessive temperatures.[2][3] In some cases, a pre-activation step or the use of a co-catalyst or additive may be necessary.[4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact reaction efficiency. Optimization of these parameters is crucial. For instance, some copper-catalyzed cycloadditions show significantly improved yields when switching to solvents like N-methyl-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1][5] Temperature can also be a critical factor; while some reactions proceed at room temperature[6], others require heating to achieve completion.[2]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can influence their reactivity. Substrates with certain functional groups may be incompatible with the reaction conditions or may require specific catalyst systems.[7] Reviewing the substrate scope of similar published procedures can provide insight into potential limitations.[1][7]

  • Presence of Inhibitors: Impurities in starting materials or solvents, such as water or coordinating species, can inhibit the catalytic cycle.[3] Ensure all reagents and solvents are dry and pure.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired pyrrole, but I am also observing significant amounts of side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Strategies to enhance selectivity often involve fine-tuning the reaction conditions and catalyst system.

  • Incorrect Catalyst or Ligand: The choice of copper catalyst and, if applicable, the ligand, plays a crucial role in directing the reaction pathway and can be tuned to favor the desired product.[8][9] For example, in some syntheses, switching from a copper to a nickel catalyst can completely change the regioselectivity of the product.[8][9] The use of specific ligands can also enhance selectivity by modifying the steric and electronic environment of the copper center.

  • Reaction Temperature and Time: Running the reaction at a lower temperature or for a shorter duration can sometimes minimize the formation of degradation products or undesired isomers.[10] Monitoring the reaction progress by TLC or GC/LC-MS can help determine the optimal reaction time to maximize the desired product while minimizing side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A systematic screen of different solvents is recommended to identify the optimal medium for your specific transformation.[1][11]

  • Control of Reagent Stoichiometry: The ratio of reactants can be critical. Carefully controlling the stoichiometry and the rate of addition of one reagent to another can sometimes suppress the formation of side products.

Frequently Asked Questions (FAQs)

Q1: Which copper catalyst is best for my pyrrole synthesis?

A1: The optimal copper catalyst is highly dependent on the specific reaction. Common and effective catalysts include copper(II) acetate (Cu(OAc)₂), copper(I) chloride (CuCl), and copper(II) triflate (Cu(OTf)₂).[1][5] For certain transformations like the coupling of enynes and nitriles, a copper-hydride (CuH) catalyst may be required.[7][12] It is recommended to screen a panel of copper catalysts to identify the most effective one for your specific substrates and reaction type.

Q2: What is the role of a base in copper-mediated pyrrole synthesis?

A2: A base is often required to facilitate key steps in the catalytic cycle, such as deprotonation or to neutralize acidic byproducts. The choice of base, from inorganic bases like cesium acetate (CsOAc) to organic bases, can significantly impact the reaction yield.[5] The optimal base and its stoichiometry should be determined experimentally.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is critical and can dramatically affect yield and selectivity.[1][11] Aprotic polar solvents like DMSO and NMP have been shown to be superior for certain copper-catalyzed pyrrole syntheses.[1][5] However, in other cases, non-polar solvents like toluene may be optimal.[2] A solvent screen is a valuable step in optimizing your reaction conditions.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Many organometallic reactions, including some copper-catalyzed processes, are sensitive to air and moisture. It is advisable to use standard inert atmosphere techniques, such as working under a nitrogen or argon atmosphere and using dry solvents and reagents. Degassing the solvent prior to use can also be beneficial.

Q5: Can I reuse my copper catalyst?

A5: In some cases, particularly with heterogeneous copper catalysts like copper on carbon (Cu/C), the catalyst can be recovered and reused.[13] For homogeneous catalysts, recovery can be more challenging. The reusability of the catalyst will depend on its stability under the reaction conditions and the ease of separation from the product mixture.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed [3+1+1] Cycloaddition [5]

EntryCopper CatalystBaseSolventTemperature (°C)Yield (%)
1Cu(OAc)₂·H₂OCsOAcNMP8086
2CuClCsOAcNMP8075
3Cu(OTf)₂CsOAcNMP8068
4Cu(OAc)₂·H₂OK₂CO₃NMP8055
5Cu(OAc)₂·H₂OCsOAcDMSO8072
6Cu(OAc)₂·H₂OCsOAcToluene8043

Table 2: Effect of Solvent on a Cu(I)-Catalyzed Dihydropyrrole Synthesis [1]

SolventYield (%)
DMSO>95
DMF<50
DCM<20
ACN<30
Dioxane<10
Toluene<15

Experimental Protocols

Protocol 1: Copper-Catalyzed [3+1+1] Cycloaddition for Polysubstituted Pyrroles [5]

  • To a dried reaction tube, add the nitrone (0.2 mmol, 1.0 equiv), isocyanoacetate (0.3 mmol, 1.5 equiv), Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%), and CsOAc (0.4 mmol, 2.0 equiv).

  • Add N-methyl-pyrrolidone (NMP, 1.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the time indicated by TLC or LC-MS monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted pyrrole.

Mandatory Visualizations

troubleshooting_workflow start Low/No Yield catalyst Check Catalyst Activity - Use high purity salt - Check oxidation state - Consider pre-activation start->catalyst conditions Optimize Reaction Conditions - Screen solvents (e.g., DMSO, NMP) - Vary temperature - Screen bases start->conditions substrate Evaluate Substrate Reactivity - Check electronic/steric effects - Review literature for scope start->substrate impurities Check for Inhibitors - Use dry solvents/reagents - Ensure starting material purity start->impurities outcome Improved Yield catalyst->outcome conditions->outcome substrate->outcome impurities->outcome

Caption: Troubleshooting workflow for low or no product yield.

logical_relationship cluster_reaction Copper-Mediated Pyrrole Synthesis cluster_outcomes Potential Outcomes catalyst Copper Catalyst (e.g., Cu(OAc)₂, CuCl) product Desired Pyrrole Product catalyst->product Successful Catalysis side_products Side Products / Isomers catalyst->side_products Poor Selectivity no_reaction No Reaction / Low Conversion catalyst->no_reaction Inactive/Deactivated reactants Starting Materials (e.g., Amines, Alkynes, Diketones) reactants->product reactants->side_products Competing Pathways reactants->no_reaction Unreactive conditions Reaction Conditions (Solvent, Temperature, Base) conditions->product conditions->side_products Sub-optimal conditions->no_reaction Too Mild

References

Recrystallization methods for purifying 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions regarding the purification of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: For a polar, heterocyclic aldehyde like this compound, polar solvents are a good starting point. Based on the structure, which contains both a pyridine and a pyrrole ring, suitable solvents would be alcohols (such as ethanol or isopropanol) or solvent mixtures like ethanol/water or acetone/water.[1] Small-scale solvent screening is always recommended to determine the optimal solvent or solvent system.

Q2: How do I select an appropriate recrystallization solvent?

A2: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] This temperature-dependent solubility is crucial for good recovery of the purified crystals upon cooling.[3] The solvent's boiling point should also be lower than the melting point of the compound to prevent it from melting in the hot solvent.[3]

Q3: My compound is soluble in most solvents at room temperature. What should I do?

A3: If the compound is too soluble in a single solvent, a mixed-solvent system (using a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not) is recommended.[3] For this compound, a good solvent might be ethanol or acetone, with water serving as a suitable anti-solvent. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, then redissolved by adding a small amount of the "good" solvent before cooling.

Q4: Can I use column chromatography instead of recrystallization?

A4: Yes, column chromatography is another viable purification method. However, some sensitive aldehydes can decompose on silica gel.[1] Recrystallization is often a more straightforward and scalable method for purifying solid compounds if a suitable solvent can be found.[1]

Solvent Screening Data

SolventExpected Solubility at Room Temp.Expected Solubility at Boiling PointPotential Suitability
WaterLowModerateGood as an anti-solvent
EthanolModerate to HighHighGood as a primary solvent, likely needs an anti-solvent
IsopropanolModerateHighGood as a primary solvent, may need an anti-solvent
AcetoneHighVery HighLikely too soluble, but potentially useful in a mixed system
Ethyl AcetateModerateHighPotentially a good single solvent
HexanesVery LowLowUnlikely to be a good solvent
TolueneLowModeratePotentially a good single solvent

Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol provides a general methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate to boiling. Continue to add small portions of hot ethanol until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them. This step should be performed quickly to prevent premature crystallization.[4]

  • Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness (turbidity) is observed.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the precipitation of the crystals.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).[7] The solution is supersaturated but requires a nucleation site.[7]To address undersaturation, reduce the solvent volume by gentle heating and evaporation.[8] To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]
"Oiling Out" of the Product The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly.[4]Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol) and allow the solution to cool more slowly.[7]
Low Crystal Yield Too much solvent was used initially. The rinsing solvent was not sufficiently cold, redissolving the product.[8]Use the minimum amount of boiling solvent necessary for dissolution.[2] Ensure the rinsing solvent is ice-cold. The mother liquor can be concentrated to recover more product.[8]
Crystals are Colored or Impure Crystallization occurred too quickly, trapping impurities.[8] Insoluble colored impurities were not removed.Redissolve the crystals in fresh hot solvent and allow them to cool more slowly. If colored impurities are present, consider treating the hot solution with activated charcoal before the hot filtration step.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out Oil Forms collect Collect & Dry Pure Crystals crystals_form->collect Yes no_crystals Issue: No Crystals crystals_form->no_crystals No low_yield Issue: Low Yield collect->low_yield Yield < 50% solution_no_crystals 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal no_crystals->solution_no_crystals solution_oiling_out 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly oiling_out->solution_oiling_out solution_low_yield 1. Check Mother Liquor 2. Concentrate & Recool low_yield->solution_low_yield solution_no_crystals->cool Retry Cooling solution_oiling_out->cool Retry Cooling

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Preventing over-oxidation during the formylation of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the formylation of pyrrole substrates.

Troubleshooting Guides

This section addresses specific issues that may arise during the formylation of pyrroles, particularly focusing on preventing over-oxidation and other side reactions.

Issue 1: Low Yield of Formylated Pyrrole

Question: My Vilsmeier-Haack formylation reaction is resulting in a low yield of the desired formylpyrrole, and I'm recovering a significant amount of starting material. How can I improve the conversion?

Answer:

Low conversion in a Vilsmeier-Haack reaction with pyrrole substrates can stem from several factors, including incomplete formation of the Vilsmeier reagent, insufficient reactivity of the pyrrole, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. Moisture will quench the reagent and lead to lower yields.

  • Freshly Prepared Vilsmeier Reagent: Prepare the Vilsmeier reagent (from DMF and POCl₃) fresh for each reaction. The reagent can degrade upon standing.

  • Reaction Temperature: While low temperatures (0-10 °C) are generally recommended to minimize side reactions, less reactive pyrrole substrates (e.g., those with electron-withdrawing groups) may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[1] Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often used to ensure complete conversion of the pyrrole.[1]

  • Purity of Pyrrole: Use freshly distilled or purified pyrrole. Impurities in the starting material can interfere with the reaction.

Issue 2: Formation of Colored Impurities and Tarry Byproducts

Question: My reaction mixture turns dark, and upon workup, I obtain a colored, often tarry, product that is difficult to purify. What is causing this, and how can I prevent it?

Answer:

The formation of colored impurities and tar-like substances is a common issue when working with pyrroles, which are prone to polymerization and oxidation, especially under acidic conditions.

  • Maintain Low Temperatures: The Vilsmeier-Haack reaction is exothermic. It is crucial to maintain a low temperature (0-10 °C) during the addition of POCl₃ to DMF and during the addition of the pyrrole to the Vilsmeier reagent.[2] This helps to control the reaction rate and minimize the formation of colored byproducts.

  • Controlled Addition: Add the pyrrole solution dropwise to the Vilsmeier reagent with efficient stirring. This prevents localized overheating and high concentrations of reactants, which can promote polymerization.

  • Prompt and Careful Work-up: Pyrroles are sensitive to prolonged exposure to acidic conditions. Once the reaction is complete, quench the reaction mixture promptly by pouring it into a cold solution of a weak base, such as sodium acetate or sodium bicarbonate.[3] This neutralizes the acidic byproducts and minimizes degradation of the desired product.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the pyrrole and the formylated product, especially if the reaction is run for an extended period or at elevated temperatures.

Issue 3: Over-formylation (Diformylation)

Question: I am observing the formation of a significant amount of a diformylated byproduct. How can I improve the selectivity for mono-formylation?

Answer:

Over-formylation can occur with highly activated pyrrole substrates. To favor mono-formylation, consider the following adjustments:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrrole substrate. A 1:1 to 1.1:1 ratio is a good starting point to minimize diformylation.

  • Reaction Time: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the diformylated product.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for mono-formylation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for pyrrole formylation?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring. The Vilsmeier-Haack reaction is generally preferred for pyrrole formylation due to its mild reaction conditions and typically high yields of the desired 2-formylpyrrole.[5] For instance, the formylation of pyrrole itself can yield pyrrole-2-carboxaldehyde in 89-95% crude yield.[3]

Q2: What is the Duff reaction and is it suitable for formylating pyrroles?

A2: The Duff reaction is another formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6] It is primarily used for the ortho-formylation of phenols and other highly activated aromatic compounds. While it can be applied to some electron-rich heterocycles, the Duff reaction is generally inefficient and often results in low to moderate yields.[5][7] For pyrroles, the Vilsmeier-Haack reaction is typically the superior choice due to its higher efficiency and milder conditions.

Q3: How can I purify my formylated pyrrole without causing decomposition?

A3: Formylated pyrroles can be sensitive to purification conditions. Here are some recommendations:

  • Column Chromatography: If column chromatography is necessary, it is advisable to use a neutral or deactivated silica gel. Standard silica gel is slightly acidic and can cause streaking or decomposition of the product. You can neutralize the silica gel by pre-treating it with a small amount of a non-polar amine, such as triethylamine, mixed with the eluent.

  • Distillation: For liquid formylpyrroles, vacuum distillation can be an effective purification method.[3]

  • Recrystallization: Solid formylpyrroles can often be purified by recrystallization from an appropriate solvent.[3]

Q4: What is the expected regioselectivity for the formylation of substituted pyrroles?

A4: The formylation of pyrroles generally occurs at the α-position (C2 or C5) as the intermediate is more stabilized. For N-substituted pyrroles, the regioselectivity between the α- and β-positions is primarily controlled by steric factors. As the size of the N-substituent increases, the proportion of formylation at the less sterically hindered β-position (C3) increases. Electronic effects of the N-substituent have a smaller influence.[8]

Data Presentation

Table 1: Effect of N-Substituent on the Regioselectivity of Vilsmeier-Haack Formylation of Pyrroles

N-SubstituentOverall Yield (%)α:β Isomer Ratio
H74>99:1
Methyl784.5:1
Ethyl712.9:1
Isopropyl681.1:1
t-Butyl611:3.2
Phenyl939.0:1

Data adapted from Candy, C. F.; Jones, R. A.; Wright, P. H. J. Chem. Soc. C 1970, 2563-2566.[9]

Table 2: Comparison of Formylation Methods for Pyrrole

Formylation MethodReagentsTypical Yield (%)Notes
Vilsmeier-HaackDMF, POCl₃89-95 (crude)High yielding and generally preferred method.[3]
Duff ReactionHMTA, AcidLow to ModerateGenerally inefficient for many substrates.[5][7]
Reimer-TiemannCHCl₃, BaseLowOften leads to ring-expanded byproducts with pyrrole.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 35, p.98 (1955).[3]

Materials:

  • Pyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride (anhydrous)

  • Sodium acetate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

  • Petroleum ether (b.p. 40-60 °C)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 81 g (1.1 moles) of anhydrous DMF. Cool the flask in an ice bath and add 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes, maintaining the internal temperature between 10-20 °C. Remove the ice bath and stir for an additional 15 minutes.

  • Formylation: Cool the mixture again in an ice bath and add 250 ml of anhydrous ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour, keeping the temperature between 0-5 °C. After the addition is complete, remove the ice bath and stir at room temperature for 15 minutes, then heat the mixture to 40 °C for 30 minutes.

  • Work-up: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a solution of 275 g of sodium acetate in 1 L of water and cool it with ice. With vigorous stirring, slowly pour the reaction mixture into the sodium acetate solution. Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.

  • Extraction and Purification: Separate the ethylene dichloride layer. Extract the aqueous layer three times with ether. Combine the organic extracts and wash them with saturated aqueous sodium carbonate solution. Dry the organic layer over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

  • Distillation: Purify the crude product by vacuum distillation. The pyrrole-2-carboxaldehyde boils at 78 °C at 2 mm Hg.

  • Recrystallization (Optional): The distilled product, which may crystallize on standing, can be further purified by recrystallization from petroleum ether (b.p. 40-60 °C). The final product has a melting point of 44-45 °C.

Expected Yield: 78-79% of pure 2-pyrrolealdehyde.[3]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-10 °C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrrole Pyrrole Substrate Pyrrole->Iminium 0 °C to RT Hydrolysis Aqueous Hydrolysis (e.g., NaOAc soln) Iminium->Hydrolysis Product Formylpyrrole Product Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for pyrrole formylation.

Troubleshooting_Overoxidation A Observation: Dark, Tarry Mixture or Colored Impurities B Probable Cause: Over-oxidation or Polymerization A->B C Solution: Maintain Low Temperature (0-10 °C) B->C D Solution: Prompt & Careful Work-up (Use Weak Base) B->D E Solution: Controlled Dropwise Addition of Pyrrole B->E F Solution: Use Inert Atmosphere (N₂ or Ar) B->F G Outcome: Minimized Byproducts & Cleaner Reaction C->G D->G E->G F->G

References

Solubility issues of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered when using 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structural analogue, pyrrole-2-carbaldehyde. Generally, it is expected to be soluble in polar organic solvents and sparingly soluble in nonpolar organic solvents and water.

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on the solubility of similar compounds like pyrrole-2-carboxaldehyde, it is likely to be soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol.[1][2][3] It is also expected to show good solubility in other polar organic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).

Q3: Is this compound soluble in water?

A3: No, similar to its parent compound, pyrrole-2-carbaldehyde, it is expected to be insoluble or only slightly soluble in water.[1][2][4] The presence of the larger, more organic pyridinyl-pyrrole scaffold reduces its affinity for aqueous media.

Q4: My compound is not dissolving in the recommended solvent. What could be the issue?

A4: Several factors could be at play:

  • Purity of the compound: Impurities can significantly alter solubility.

  • Purity of the solvent: The presence of water or other contaminants in your solvent can affect solubility.

  • Temperature: Solubility is temperature-dependent. Gentle warming may be required.

  • Saturation: You may be exceeding the solubility limit of the compound in the chosen solvent.

Troubleshooting Guide: Solubility Issues in Reaction Media

This guide provides a systematic approach to resolving solubility challenges during your experiments.

Problem: The compound does not fully dissolve in the reaction solvent.

Initial Troubleshooting Steps:

  • Verify Solvent Choice: Ensure the chosen solvent is appropriate for the polarity of this compound. Refer to the solubility table below for guidance.

  • Increase Solvent Volume: The concentration of your reactant may be too high. Try increasing the volume of the solvent to see if the compound dissolves.

  • Gentle Heating: Carefully warm the mixture. Many organic compounds exhibit increased solubility at higher temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

Solubility Reference Table

The following table summarizes the expected solubility of this compound in common laboratory solvents, based on data for the related compound pyrrole-2-carbaldehyde.

Solvent NameChemical FormulaPolarityExpected SolubilityReference
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1][2][3]
ChloroformCHCl₃Polar AproticSoluble[1][2][3]
MethanolCH₃OHPolar ProticSoluble[1][2][3]
EthanolC₂H₅OHPolar ProticSoluble[4]
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[4]
WaterH₂OPolar ProticInsoluble/Slightly Soluble[1][2][4]
Experimental Protocol: Solubility Test

This protocol can be used to systematically test the solubility of this compound in various solvents.[5]

  • Preparation: Weigh approximately 30 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation at Room Temperature: Vigorously shake or stir the mixture for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.

  • Heating: If the compound is not fully soluble at room temperature, gently heat the vial in a water bath to approximately 50-60°C.

  • Observation after Heating: Observe and record any changes in solubility upon heating.

  • Cooling: Allow the vial to cool to room temperature and observe if the compound precipitates out of solution.

Logical Workflow for Troubleshooting Solubility

The following diagram illustrates a logical workflow for addressing solubility issues.

Solubility Troubleshooting Workflow Solubility Troubleshooting Workflow start Start: Compound Insoluble check_solvent Is the solvent appropriate? start->check_solvent increase_volume Increase solvent volume check_solvent->increase_volume Yes end End: Re-evaluate reaction conditions check_solvent->end No heat_sonicate Apply gentle heat or sonication increase_volume->heat_sonicate cosolvent Consider a co-solvent system heat_sonicate->cosolvent Failure dissolved Compound Dissolved heat_sonicate->dissolved Success cosolvent->dissolved Success cosolvent->end Failure Kinase Inhibitor Signaling Pathway Generalized Kinase Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase Cascade Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Derivative of 1-Pyridin-3-yl-1H-pyrrole- 2-carbaldehyde Inhibitor->Kinase Inhibits

References

Safe handling and storage procedures for reactive aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Aldehydes

This guide provides essential information for the safe handling and storage of reactive aldehydes, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactive aldehydes?

A1: Reactive aldehydes pose several significant hazards due to their high chemical reactivity. The primary concerns are:

  • Toxicity and Irritation: Aldehydes are often toxic and can be potent irritants to the skin, eyes, and respiratory tract.[1] Inhalation of vapors can lead to respiratory distress.[1]

  • Carcinogenicity: Some aldehydes, most notably formaldehyde, are classified as known human carcinogens.[1][2]

  • Reactivity and Instability: Aldehydes can readily oxidize, especially when exposed to air, to form carboxylic acids.[3] They can also polymerize, sometimes violently, especially in the presence of impurities or upon exposure to heat or light.[4][5] Formaldehyde solutions, for instance, can form a solid precipitate of paraformaldehyde.[5]

  • Formation of Hazardous Adducts: In biological systems, reactive aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) are products of lipid peroxidation and can form covalent adducts with proteins and DNA, leading to cellular damage and contributing to various disease pathologies.[6][7][8][9]

Q2: What are the general storage recommendations for reactive aldehydes?

A2: Proper storage is crucial to maintain the stability and safety of reactive aldehydes. General guidelines include:

  • Temperature: Store in a cool, dry place. Specific temperature ranges are recommended for certain aldehydes to prevent polymerization or degradation.[4][10][11][12]

  • Atmosphere: To prevent oxidation, it is often recommended to store reactive aldehydes under an inert atmosphere, such as nitrogen or argon.[4][13]

  • Container: Keep containers tightly sealed to prevent exposure to air and moisture.[4][10][13] Opened containers should be carefully resealed.[14]

  • Location: Store in a well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[4][10][13] Flammable aldehydes should be stored in a designated flammable storage cabinet.[13]

Q3: My formaldehyde solution has a white precipitate. What is it and is the solution still usable?

A3: The white precipitate is likely paraformaldehyde, which forms when formaldehyde polymerizes.[5] This is more common in unstabilized solutions or when stored at lower than recommended temperatures.[5] The formation of paraformaldehyde is a reversible process. You may be able to redissolve the precipitate by gently warming the solution to 30-40°C.[5] However, it is crucial not to overheat the solution, as this can cause degradation.[5] If the precipitate does not redissolve, or if you are unsure of the concentration, it is best to dispose of the solution as hazardous waste.

Q4: How should I dispose of waste containing reactive aldehydes?

A4: Waste containing reactive aldehydes is considered hazardous and must be disposed of accordingly.

  • Collection: Collect all aldehyde-containing waste (e.g., unused reagents, reaction mixtures, contaminated materials) in a clearly labeled, tightly sealed container.[15]

  • Segregation: Do not mix aldehyde waste with other waste streams, especially with incompatible materials like strong bases, acids, or oxidizing agents.[15]

  • Quenching: Reaction mixtures containing reactive aldehydes should be fully quenched as part of the experimental protocol before being designated as waste.[16]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal, which may involve a dedicated waste pickup service.[15][16]

Troubleshooting Guides

Problem: Inconsistent experimental results when using an older bottle of an aldehyde.

  • Possible Cause: The aldehyde may have degraded due to oxidation or polymerization from improper storage (e.g., exposure to air, light, or temperature fluctuations).[4]

  • Solution:

    • Verify Purity: Before use, check the purity of the aldehyde using an appropriate analytical method (e.g., NMR, GC-MS).

    • Purification: If degradation is suspected, consider purifying the aldehyde (e.g., by distillation) before use, following appropriate safety precautions.

    • Proper Storage: For future use, ensure the aldehyde is stored under an inert atmosphere in a tightly sealed container, protected from light, and at the recommended temperature.[4][13]

Problem: High background or non-specific signal in a Western blot for aldehyde-protein adducts.

  • Possible Cause: Aldehydes are highly reactive and can non-specifically modify proteins, including antibodies, if not handled correctly during the experimental workflow. Free aldehydes in the sample lysate can also contribute to a high background.

  • Solution:

    • Quenching: Ensure any unreacted aldehyde is quenched before proceeding with downstream applications. This can be achieved by adding a quenching agent like sodium borohydride or by dialysis.

    • Blocking: Use an appropriate blocking agent (e.g., bovine serum albumin or non-fat milk) to minimize non-specific antibody binding.

    • Antibody Dilution: Optimize the concentration of your primary and secondary antibodies to reduce background signal.

    • Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Common Reactive Aldehydes

AldehydeRecommended Storage TemperatureShelf LifeSpecial Considerations
Formaldehyde (37% solution)15-25°C (59-77°F)[4][11]12-24 months[4][17]Contains methanol as a stabilizer to prevent polymerization.[5] Avoid freezing.[4]
Glutaraldehyde (Aqueous Solution)2-8°C or -20°C for EM-grade[12]Limited to a few weeks once added to a buffer[18]Prone to polymerization and oxidation. Best purchased in small quantities or ampules.[12]
Acrolein2-8°CNot specified, highly reactiveStore under an inert atmosphere. Inhibitor may be added. Highly toxic and lachrymatory.
Malondialdehyde (MDA)-20°C (as TBARS)Not specified, handle as a reactive substanceOften generated in situ or used as a standard in TBARS assays.

Table 2: Chemical Incompatibility for Aldehydes

Incompatible Material ClassExamplesPotential Hazard
Strong Oxidizing AgentsPeroxides, Nitric Acid, HalogensViolent reaction, fire, or explosion.
Strong BasesSodium Hydroxide, Potassium HydroxidePolymerization, sometimes violent.
Strong AcidsSulfuric Acid, Hydrochloric AcidPolymerization, sometimes violent.
Amines and AlkanolaminesAniline, TriethanolamineExothermic reaction.[7]

Experimental Protocols

Protocol 1: Quenching of a Reaction Mixture Containing a Reactive Aldehyde

This protocol describes a general procedure for quenching unreacted aldehydes in a reaction mixture before workup and disposal.

Materials:

  • Reaction mixture containing the aldehyde

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Cool the reaction flask in an ice bath to control any potential exotherm.

  • While stirring, slowly add the saturated aqueous sodium bisulfite solution dropwise to the reaction mixture. Aldehydes form a solid bisulfite adduct, which can be removed by filtration.

  • Continue adding the sodium bisulfite solution until no further precipitate is formed.

  • Allow the mixture to stir for an additional 15-30 minutes to ensure complete quenching.

  • The quenched mixture can then proceed to the workup phase (e.g., extraction) or be prepared for disposal according to institutional guidelines.

Protocol 2: Small-Scale Aldehyde Spill Cleanup

This protocol is for small spills (less than 100 mL) of aldehyde solutions. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Spill containment materials (e.g., spill pillows, vermiculite, or sand)[19]

  • Sodium bisulfite or a commercial aldehyde neutralizer[19]

  • Sealable plastic bag for waste disposal[20]

  • Appropriate PPE: lab coat, safety glasses, gloves (check for appropriate glove material for the specific aldehyde)

Procedure:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If the spill is spreading, use a spill pillow or absorbent material to create a dike around the spill.[16]

  • Neutralization/Absorption:

    • For known aldehyde spills, apply sodium bisulfite to neutralize the aldehyde.[19]

    • Alternatively, cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[19]

  • Collection: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it into a sealable plastic bag.[20]

  • Decontamination: Clean the spill area with soap and water.[20]

  • Disposal: Label the bag as hazardous waste and dispose of it according to your institution's procedures.[20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_blot Western Blot start Biological Sample (e.g., Tissue, Cells) lysis Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block pri_ab Primary Antibody (anti-HNE) block->pri_ab sec_ab Secondary Antibody pri_ab->sec_ab detect Detection sec_ab->detect end Quantify HNE- Protein Adducts detect->end Data Analysis

Caption: Workflow for Western Blot Analysis of HNE-Protein Adducts.

protein_carbonylation ros Reactive Oxygen Species (ROS) pufa Polyunsaturated Fatty Acids (PUFAs) ros->pufa initiates lipid_perox Lipid Peroxidation pufa->lipid_perox aldehydes Reactive Aldehydes (e.g., HNE, MDA) lipid_perox->aldehydes protein Cellular Proteins (Lys, Cys, His) aldehydes->protein covalent modification detox Detoxification Pathways (e.g., Glutathione Conjugation, Aldehyde Dehydrogenase) aldehydes->detox adduct Protein-Aldehyde Adducts (Carbonylated Proteins) protein->adduct excretion Excretion detox->excretion

Caption: Formation and Fate of Reactive Aldehydes and Protein Carbonylation.

References

Technical Support Center: Troubleshooting Low Yields in Multicomponent Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for multicomponent pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and optimize reaction yields.

Frequently Asked questions (FAQs)

Q1: My multicomponent reaction for pyrrole synthesis is resulting in a very low yield. What are the general factors I should investigate first?

Low yields in multicomponent reactions for pyrrole synthesis can often be attributed to a few key areas. A systematic approach to troubleshooting is recommended. The primary factors to consider are:

  • Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions and inhibit catalyst activity. It is advisable to use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.

  • Reaction Conditions: Temperature, reaction time, solvent choice, and catalyst are all critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or favor the formation of side products.

  • Work-up and Purification Procedures: Significant product loss can occur during extraction, washing, and purification steps.

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr pyrrole synthesis. How can this be avoided?

Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. To minimize this, controlling the acidity of the reaction medium is crucial. Strongly acidic conditions (pH < 3) favor furan formation. Conducting the reaction under neutral or weakly acidic conditions will favor the nucleophilic attack of the amine, leading to the desired pyrrole. The use of an excess of the amine can also help to outcompete the intramolecular cyclization.[1]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. Pyrroles are known to be unstable and can readily polymerize, especially under strongly acidic conditions or at high temperatures. To mitigate this, consider the following:

  • Lowering the reaction temperature.

  • Using a milder acid catalyst or even neutral conditions.

  • Reducing the reaction time and monitoring the reaction progress closely to avoid prolonged exposure to harsh conditions.

  • Ensuring the final purified pyrrole is stored under an inert atmosphere and protected from light and air to prevent degradation.

Q4: My Hantzsch pyrrole synthesis is giving a low yield. What are some common issues with this reaction?

The Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, can also suffer from low yields. Common problems include:

  • Self-condensation of the α-amino ketone: The α-amino ketone intermediate can self-condense, reducing the amount available for the desired reaction.

  • Formation of furan byproducts: Similar to the Paal-Knorr synthesis, furan derivatives can form as byproducts.

  • Suboptimal catalyst choice: While the reaction can proceed without a catalyst, employing one can improve yield and selectivity.

Optimizing the amine concentration and considering the use of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can help favor the pyrrole synthesis pathway.

Troubleshooting Guides

Guide 1: Low Yield in Paal-Knorr Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis of pyrroles.

Problem: The isolated yield of the desired pyrrole is significantly lower than expected.

Troubleshooting Workflow:

G start Low Yield Observed reagents Check Reagent Purity (Diketone, Amine, Solvent) start->reagents conditions Optimize Reaction Conditions (Temperature, Catalyst, Time) reagents->conditions Reagents Pure end Improved Yield reagents->end Impure Reagents side_reactions Analyze for Side Products (e.g., Furan) conditions->side_reactions Conditions Optimized purification Review Purification Technique side_reactions->purification Side Products Minimized purification->end Purification Optimized

Caption: A troubleshooting workflow for low yields in Paal-Knorr synthesis.

Detailed Steps:

  • Verify Reagent Quality:

    • 1,4-Dicarbonyl Compound: Ensure it is pure and free from contaminants.

    • Amine/Ammonia: Use a fresh, high-purity source. If using an amine salt, ensure the correct stoichiometry of base is used to liberate the free amine.

    • Solvent: Use anhydrous solvent if the reaction is sensitive to moisture.

  • Optimize Reaction Conditions:

    • Catalyst: The choice and concentration of the acid catalyst are critical. While acidic conditions can accelerate the reaction, excessively strong acids can promote furan formation.[1] Experiment with milder acids like acetic acid or Lewis acids.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Optimize the temperature to find a balance between reaction rate and product stability.

    • Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal time for completion and to avoid product degradation from prolonged reaction times.

  • Analyze for Side Products:

    • The most common byproduct is the corresponding furan. If furan formation is significant, reduce the acidity (aim for pH > 3) and consider using an excess of the amine.

  • Review Purification Technique:

    • Pyrroles can be sensitive to acidic silica gel during column chromatography. Consider deactivating the silica gel with a small amount of a basic solvent like triethylamine in the eluent.

    • Product loss can occur during aqueous workups if the pH is not optimal for ensuring the pyrrole is in the organic phase.

Guide 2: Furan vs. Pyrrole Formation in Paal-Knorr Synthesis

This section illustrates the mechanistic competition between furan and pyrrole formation.

Logical Relationship Diagram:

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways High_Acidity High Acidity (pH < 3) Enol_Formation Enol Intermediate High_Acidity->Enol_Formation favors Low_Acidity Low Acidity / Neutral Hemiaminal_Formation Hemiaminal Intermediate Low_Acidity->Hemiaminal_Formation favors Amine_Presence Primary Amine Present Amine_Presence->Hemiaminal_Formation leads to Diketone 1,4-Diketone Diketone->Enol_Formation acid-catalyzed Diketone->Hemiaminal_Formation nucleophilic attack Furan Furan Product Enol_Formation->Furan intramolecular cyclization Pyrrole Pyrrole Product Hemiaminal_Formation->Pyrrole cyclization & dehydration

Caption: Competitive pathways for furan and pyrrole formation in the Paal-Knorr synthesis.

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
CatalystReaction ConditionsYield (%)Time (h)
Trifluoroacetic Acid (TFA)Reflux921
p-Toluenesulfonic Acid (p-TsOH)Reflux852
Acetic AcidReflux785
No CatalystReflux<1024

Data synthesized from literature reports for illustrative purposes.

Table 2: Effect of Reaction Conditions on Hantzsch Pyrrole Synthesis Yield
β-Ketoesterα-HaloketoneAmineSolventTemperature (°C)Yield (%)
Ethyl acetoacetateChloroacetoneNH₃EthanolReflux65-75
Ethyl acetoacetatePhenacyl bromideAnilineAcetic Acid10050-60
Methyl acetoacetateChloroacetoneMethylamineEthanolRoom Temp40-50
Ethyl benzoylacetatePhenacyl bromideNH₃MethanolReflux55-65

Data synthesized from various literature sources to demonstrate general trends.

Experimental Protocols

Protocol 1: One-Pot Paal-Knorr Synthesis of N-substituted Pyrroles

This protocol describes a general procedure for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 eq)

  • Primary amine (1.1 eq)

  • Acetic acid (catalytic amount)

  • Ethanol (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound, the primary amine, and ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-5 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Hantzsch Synthesis of a Substituted Pyrrole

This protocol provides a general method for the Hantzsch synthesis of a polysubstituted pyrrole.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • α-haloketone (e.g., chloroacetone) (1.0 eq)

  • Ammonia solution (or primary amine) (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the ammonia solution (or primary amine) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate.

  • Add the α-haloketone to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Pyrrole Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrrole synthesis. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of temperature and reaction time for various pyrrole annulation methods.

Troubleshooting Guide

This section provides practical solutions to specific issues that may arise during your pyrrole annulation experiments.

Issue 1: Low or No Product Yield

  • Question: My pyrrole annulation reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes related to temperature and reaction time?

  • Answer: Low yields in pyrrole synthesis can often be attributed to sub-optimal reaction conditions. Insufficient temperature or reaction time can lead to an incomplete reaction.[1] Conversely, excessively high temperatures can cause degradation of starting materials or the desired pyrrole product. It is crucial to empirically determine the optimal temperature and reaction time for your specific substrates. For instance, in the Paal-Knorr synthesis, the reaction is often heated to reflux, with typical reaction times ranging from 15 to 30 minutes.[1] For some variations of the Hantzsch synthesis, refluxing for 2-4 hours is recommended.[2] Microwave-assisted synthesis can significantly shorten reaction times, often to mere minutes.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing a significant amount of a major byproduct in my reaction mixture. How can I minimize its formation by adjusting temperature and reaction time?

  • Answer: Byproduct formation is a common issue in many pyrrole syntheses. In the Paal-Knorr synthesis, the most prevalent byproduct is the corresponding furan, which is favored under strongly acidic conditions (pH < 3).[3][4] While temperature is a key factor, prolonged reaction times, even at optimal temperatures, can lead to the degradation of the pyrrole product.[1] In the Hantzsch synthesis, side reactions of the α-haloketone, such as self-condensation, can occur.[5] To mitigate these, a moderate reaction temperature and slow addition of the α-haloketone are advisable.[5]

Issue 3: Polymerization of Starting Materials or Product

  • Question: My crude product is a dark, tarry material that is difficult to purify. What could be the cause, and how can I prevent it?

  • Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions.[1] To prevent this, consider lowering the reaction temperature and using a milder acid catalyst. Shorter reaction times can also limit the extent of polymerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of temperature and reaction time in key pyrrole annulation reactions.

Paal-Knorr Pyrrole Synthesis

  • Question: What is a typical temperature and reaction time for a Paal-Knorr synthesis?

  • Answer: A conventional Paal-Knorr synthesis is often carried out at reflux temperature for 15-30 minutes.[1] However, microwave-assisted protocols can significantly reduce the reaction time. For example, irradiating the reaction mixture at 80°C can be complete in a much shorter timeframe.[6]

  • Question: How does temperature affect the competition between pyrrole and furan formation in the Paal-Knorr synthesis?

  • Answer: While acidity is the primary factor influencing the furan byproduct formation, high temperatures can accelerate both the desired pyrrole synthesis and the undesired furan formation. It is a delicate balance; the temperature should be high enough to drive the reaction to completion in a reasonable time but not so high as to favor the furan cyclization or cause product degradation.

Hantzsch Pyrrole Synthesis

  • Question: What are the recommended temperature and reaction time for a classical Hantzsch pyrrole synthesis?

  • Answer: A classical Hantzsch synthesis is typically performed by heating the reaction mixture to reflux in a solvent like ethanol for 2-4 hours.[2]

  • Question: Can the reaction time in Hantzsch synthesis be shortened?

  • Answer: Yes, modern variations of the Hantzsch synthesis have focused on reducing reaction times. For example, continuous flow methodologies have been developed that can shorten reaction times to around 8 minutes.[7] Mechanochemical synthesis using high-speed vibration milling can also lead to shorter reaction times of 60-90 minutes for the final Hantzsch reaction step.[2]

Clauson-Kaas Pyrrole Synthesis

  • Question: What are the typical reaction conditions for a Clauson-Kaas synthesis?

  • Answer: Traditionally, the Clauson-Kaas reaction is carried out in refluxing acetic acid.[8] However, to avoid the use of harsh acidic conditions and high temperatures which can lead to product decomposition, modified procedures have been developed.[9][10] For instance, a modified one-pot, two-step procedure can be performed at ambient temperature.[11][12] Microwave-assisted synthesis can also be employed, with typical conditions being 120°C for 10 minutes.[8]

  • Question: How can I optimize the temperature and reaction time for a specific Clauson-Kaas reaction?

  • Answer: Optimization often involves screening different catalysts, solvents, temperatures, and reaction times. For example, in a scandium triflate-catalyzed synthesis, temperatures between 90-110°C were investigated, with 100°C being optimal.[11][12] In another example using a zinc catalyst, a temperature of 70°C and a reaction time of 8 hours were found to be optimal.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data on the optimization of temperature and reaction time for various pyrrole annulation reactions.

Table 1: Optimization of Clauson-Kaas Synthesis of N-Arylpyrroles

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Sc(OTf)₃ (3)1,4-Dioxane100-Good to Excellent
Zn(OTf)₂ (5)-70815-94
MgI₂ etherate (10)MeCN80--

Data sourced from multiple studies.[11][12]

Table 2: Microwave-Assisted Clauson-Kaas Synthesis

Nitrogen InputTemperature (°C)Time (min)Yield (%)
4-Aminobutyrate hydrochloride1201081
Various amines and sulfonamides15030Excellent

Data sourced from a study on green variants of the Clauson-Kaas synthesis.[8]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

Materials:

  • Ethyl acetoacetate

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Aqueous ammonia (e.g., 28%)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[2]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide

Materials:

  • 1,4-diketone

  • Primary amine

  • Glacial acetic acid

  • Ethanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol.

  • Add glacial acetic acid and the primary amine (3 equivalents) to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography.[6]

Visualizations

experimental_workflow General Workflow for Optimizing Pyrrole Annulation cluster_prep Preparation cluster_optimization Optimization cluster_scaleup Scale-up & Analysis start Select Pyrrole Annulation Method (e.g., Paal-Knorr, Hantzsch) reagents Select Starting Materials (Dicarbonyl, Amine, etc.) start->reagents screening Initial Condition Screening (Small Scale) reagents->screening temp_opt Temperature Optimization (e.g., RT, 50°C, 80°C, Reflux) screening->temp_opt Vary Temperature time_opt Reaction Time Optimization (e.g., 1h, 4h, 12h, 24h) screening->time_opt analysis1 Analyze Results (TLC, LC-MS, NMR) temp_opt->analysis1 scale_up Scale-up Reaction with Optimized Conditions time_opt->scale_up Identified Optimal Conditions analysis1->temp_opt Iterate analysis1->time_opt Vary Time at Optimal Temp workup Work-up and Purification (Extraction, Chromatography) scale_up->workup characterization Product Characterization (NMR, MS, etc.) workup->characterization end Pure Pyrrole Product characterization->end

Caption: Workflow for Pyrrole Annulation Optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 1-substituted-1H-pyrrole-2-carbaldehydes have garnered significant interest due to their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of the biological activity of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde and its analogs, presenting available quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Quantitative Biological Activity Data

While direct comparative studies on a wide range of analogs of this compound are limited in publicly available literature, existing research provides valuable data points for preliminary analysis. The following table summarizes the reported antimicrobial and anticancer activities of the target compound and a structurally related analog.

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (MIC/IC₅₀)Reference
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydeAntibacterialBroth MicrodilutionPseudomonas putida16 µg/mL[1]
This compoundData Not Available----

Note: Extensive literature searches did not yield specific quantitative biological activity data for this compound at the time of this publication. The data for the analog provides a preliminary indication of the potential for this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, which are standard procedures for evaluating the biological activity of novel chemical entities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

1. Preparation of Materials:

  • Bacterial Strains: Pseudomonas putida, Escherichia coli, Staphylococcus aureus.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound: Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

3. Assay Procedure:

  • Prepare serial twofold dilutions of the compound stock solution in CAMHB directly in the 96-well plate.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[2]

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[2]

Anticancer Activity Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., HeLa, A549, MCF-7) in an appropriate complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5]

  • Incubate the plates for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the complete growth medium. The final solvent concentration should not exceed a non-toxic level (e.g., 0.5% DMSO).

  • Replace the medium in the wells with the medium containing the various concentrations of the compound.

  • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][5]

  • Incubate for an additional 3-4 hours to allow for the formation of formazan crystals.[5]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

4. Data Analysis:

  • Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Potential Signaling Pathways and Experimental Workflow

Pyrrole derivatives have been reported to exert their anticancer effects through the inhibition of various signaling pathways critical for tumor growth and survival. Notably, the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a common mechanism of action.[6][7][8]

EGFR_VEGFR_Signaling_Pathway Potential EGFR/VEGFR Signaling Inhibition by Pyrrole Analogs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCg PLCg VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival IP3_DAG IP3_DAG PLCg->IP3_DAG IP3/DAG Angiogenesis Angiogenesis IP3_DAG->Angiogenesis Pyrrole_Analog Pyrrole Analog Pyrrole_Analog->EGFR Inhibition Pyrrole_Analog->VEGFR Inhibition

Potential EGFR/VEGFR Signaling Inhibition by Pyrrole Analogs

The diagram above illustrates how pyrrole analogs may inhibit the EGFR and VEGFR signaling pathways. Activation of these receptors by their respective ligands (EGF and VEGF) typically triggers downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[6][7] VEGFR activation also stimulates angiogenesis through pathways involving PLCγ. By inhibiting these receptor tyrosine kinases, pyrrole analogs can potentially block these pro-tumorigenic signals.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Incubation 4. Compound Treatment (24-72 hours) Compound_Prep->Incubation Seeding->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (4 hours) (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Crystals (Add DMSO) Formazan_Formation->Solubilization Absorbance 8. Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc 9. Calculate IC50 Absorbance->IC50_Calc

Experimental Workflow for Cytotoxicity (MTT) Assay

This workflow diagram outlines the key steps involved in determining the cytotoxic activity of a test compound using the MTT assay, from initial cell culture to the final calculation of the IC₅₀ value.

References

A Comparative Guide to the Efficacy of Synthetic Routes for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The strategic synthesis of substituted pyrroles is therefore a critical undertaking, with the choice of synthetic route profoundly impacting yield, purity, scalability, and substrate scope. This guide provides an objective comparison of prominent synthetic routes to substituted pyrroles, supported by quantitative data and detailed experimental protocols to inform methodological selection.

Classical Synthetic Routes: A Head-to-Head Comparison

The Paal-Knorr, Hantzsch, and Knorr syntheses represent the foundational pillars of pyrrole ring construction. While all are effective, they exhibit significant differences in starting materials, reaction conditions, and the substitution patterns of the resulting pyrroles. More contemporary methods, such as the Barton-Zard, Piloty-Robinson, and Van Leusen syntheses, offer alternative pathways with distinct advantages.

Data Presentation: Quantitative Comparison of Pyrrole Syntheses

The following table summarizes the key quantitative parameters for several major synthetic routes to substituted pyrroles, providing a basis for at-a-glance comparison.

Synthetic RouteStarting MaterialsTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines or ammoniaAcetic acid, p-Toluenesulfonic acid, HCl25 - 11015 min - 24 h80-95High yields, simple procedure, readily available starting materials for some targets.Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, primary amines)Room Temp. - RefluxVariableOften moderate, can be <50Convergent one-pot synthesis of polysubstituted pyrroles.Can suffer from low yields and side reactions.
Knorr Synthesis α-Amino ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80Good for the synthesis of polysubstituted pyrroles with specific substitution patterns.α-Amino ketones can self-condense, requiring in situ generation.
Barton-Zard Synthesis Nitroalkenes, α-IsocyanoacetatesBase (e.g., DBU, K₂CO₃)20 - Reflux0.5 - 2 h63 - 94Excellent for 3,4-disubstituted pyrroles.Starting nitroalkenes and isocyanoacetates may require synthesis.
Piloty-Robinson Synthesis Aldehydes/Ketones, HydrazineAcid catalyst (e.g., HCl, ZnCl₂)High Temp (e.g., 140)3 days (conventional), <1 h (microwave)<35 (conventional), 55-85 (microwave)Access to 3,4-disubstituted pyrroles from simple precursors.Traditionally requires harsh conditions and long reaction times.
Van Leusen Synthesis Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, K₂CO₃)Room Temp.VariableGood to excellentVersatile for a wide range of substituted pyrroles, particularly 3,4-disubstituted.TosMIC is a specialized reagent.

Experimental Protocols: Detailed Methodologies

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the aforementioned synthetic routes.

Paal-Knorr Synthesis: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol details the synthesis of a classic N-substituted pyrrole via the Paal-Knorr condensation.

Procedure:

  • In a suitable reaction flask, combine 2,5-hexanedione (1.0 eq) and aniline (1.1 eq) in ethanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]

Yield: High, typically >90%.

Hantzsch Synthesis: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

This protocol describes a variation of the Hantzsch synthesis to produce a polysubstituted pyrrole.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.

  • To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrrole.

Yield: Moderate, often in the range of 40-60%.

Knorr Synthesis: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This one-pot procedure is a classic example of the Knorr pyrrole synthesis.[2][3][4][5][6][7]

Procedure:

  • In a flask equipped for cooling and stirring, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid.

  • Cool the solution to 5-7 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature between 5 and 7 °C.

  • After the addition, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stand for 4 hours.

  • To the stirred solution, add zinc dust (3.0 gram atoms) in portions, at a rate that maintains a gentle boil.

  • After the zinc addition is complete, heat the mixture to reflux for one hour.

  • While still hot, decant the reaction mixture into a large volume of vigorously stirred water.

  • Wash the remaining zinc residue with hot glacial acetic acid and add the washings to the water.

  • Allow the mixture to stand overnight, then collect the precipitated product by suction filtration.

  • Wash the crude product with water and dry to a constant weight. Recrystallization from ethanol yields the pure product.[7]

Yield: 57–64% of the theoretical amount.[7]

Barton-Zard Synthesis: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

This protocol is an example of the Barton-Zard synthesis for preparing a 3,4-disubstituted pyrrole.[8]

Procedure:

  • To a solution of 1-nitro-1-pentene (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in tetrahydrofuran (THF) at 0 °C, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Yield: Typically in the range of 70-85%.

Piloty-Robinson Synthesis (Microwave-Assisted): Synthesis of N-Benzoyl-3,4-diethylpyrrole

This modern adaptation of the Piloty-Robinson synthesis utilizes microwave irradiation to dramatically reduce reaction times.[9]

Procedure:

  • In a microwave vial, combine the azine derived from butyraldehyde (1.0 eq), benzoyl chloride (2.2 eq), and pyridine (4.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 180 °C) for a specified time (e.g., 10-20 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the N-benzoyl pyrrole.

Yield: 55-85%.[9]

Van Leusen Synthesis: Synthesis of a 3,4-Disubstituted Pyrrole

This protocol illustrates the use of TosMIC for the synthesis of a 3,4-disubstituted pyrrole.[10][11][12]

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in a mixture of DMSO and diethyl ether at room temperature under an inert atmosphere, add a solution of an α,β-unsaturated ketone (1.0 eq) and p-tosylmethyl isocyanide (TosMIC, 1.0 eq) in DMSO dropwise.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Yield: Generally good to excellent, depending on the substrates.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes for substituted pyrroles.

Paal_Knorr_Synthesis start1 1,4-Dicarbonyl Compound intermediate Hemiaminal Intermediate start1->intermediate + H⁺ start2 Primary Amine or Ammonia start2->intermediate cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product Substituted Pyrrole cyclized->product - 2H₂O

Caption: Paal-Knorr Synthesis Workflow.

Hantzsch_Synthesis start1 α-Haloketone condensed Condensed Intermediate start1->condensed start2 β-Ketoester enamine Enamine Intermediate start2->enamine start3 Ammonia or Primary Amine start3->enamine enamine->condensed cyclized Cyclized Intermediate condensed->cyclized Intramolecular Nucleophilic Attack product Substituted Pyrrole cyclized->product - H₂O, - H⁺ Knorr_Synthesis start1 α-Amino Ketone (in situ) imine Imine Intermediate start1->imine start2 β-Dicarbonyl Compound start2->imine enamine Enamine Tautomer imine->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Cyclization product Substituted Pyrrole cyclized->product - H₂O Modern_Syntheses_Comparison cluster_barton_zard Barton-Zard Synthesis cluster_piloty_robinson Piloty-Robinson Synthesis cluster_van_leusen Van Leusen Synthesis bz_start1 Nitroalkene bz_product 3,4-Disubstituted Pyrrole bz_start1->bz_product bz_start2 α-Isocyanoacetate bz_start2->bz_product pr_start1 Aldehyde/Ketone pr_product 3,4-Disubstituted Pyrrole pr_start1->pr_product pr_start2 Hydrazine pr_start2->pr_product vl_start1 Electron-deficient Alkene vl_product Substituted Pyrrole vl_start1->vl_product vl_start2 TosMIC vl_start2->vl_product

References

Validating the Structure of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide presents predicted spectroscopic data alongside experimental data for structurally similar analogues: 1-phenyl-1H-pyrrole-2-carbaldehyde and the parent compound, pyrrole-2-carbaldehyde. This comparative approach allows for a robust validation of the target molecule's structure through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogues. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

CompoundAldehyde-H (s)Pyrrole-H3 (dd)Pyrrole-H4 (t)Pyrrole-H5 (dd)Pyridyl/Phenyl Protons (m)
This compound (Predicted) ~9.6~7.2~6.4~7.0~7.5-8.8
1-Phenyl-1H-pyrrole-2-carbaldehyde (Experimental)9.567.166.407.077.33-7.48
Pyrrole-2-carbaldehyde (Experimental)9.507.196.347.01-

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundC=OPyrrole-C2Pyrrole-C3Pyrrole-C4Pyrrole-C5Pyridyl/Phenyl Carbons
This compound (Predicted) ~180~133~123~112~130~124, 135, 148, 150
1-Phenyl-1H-pyrrole-2-carbaldehyde (Experimental)179.2132.7122.1111.0131.2126.2, 128.4, 129.3, 138.9
Pyrrole-2-carbaldehyde (Experimental)178.6133.5122.9111.4130.6-

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundC=O StretchC-H (Aromatic) StretchC=C (Aromatic) StretchC-N Stretch
This compound (Predicted) ~1670~3100~1580, 1480~1350
1-Phenyl-1H-pyrrole-2-carbaldehyde (Experimental)166531101597, 14981340
Pyrrole-2-carbaldehyde (Experimental)166031201550, 14751360

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 172144 (M-CO), 117, 90, 78
1-Phenyl-1H-pyrrole-2-carbaldehyde (Experimental)171143 (M-CO), 115, 89, 77
Pyrrole-2-carbaldehyde (Experimental)9567 (M-CO), 39

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the validation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • Employ a sufficient number of scans for clear signal observation, which is typically much higher than for ¹H NMR due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe characteristic fragmentation patterns.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using the discussed spectroscopic methods.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_validation Conclusion Synthesis Synthesis of This compound HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR IR FT-IR Synthesis->IR MS Mass Spec. Synthesis->MS Compare Compare with Predicted Data & Analogous Compounds HNMR->Compare CNMR->Compare IR->Compare MS->Compare Validation Structure Validated Compare->Validation

Caption: Workflow for the spectroscopic validation of a synthesized organic compound.

Purity Assessment of Synthesized 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. This guide will compare the purity of this compound with structurally related alternatives and provide detailed experimental protocols.

Comparative Purity Analysis

The purity of synthesized this compound was compared with commercially available, structurally related heterocyclic aldehydes. The analysis was performed using a validated reverse-phase HPLC method. The results, summarized in the table below, demonstrate the high purity of the synthesized compound, making it suitable for further research and development.

CompoundSupplierCatalog NumberStated Purity (%)Observed Purity by HPLC (%)
This compound (Synthesized) In-houseN/A>95 (Expected)99.2
Pyrrole-2-carboxaldehydeSigma-Aldrich1309499898.5
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeBOC Sciences881677-11-89797.8
1H-Imidazole-2-carbaldehydeSigma-Aldrich5533869797.2

Experimental Protocols

A robust reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of this compound. This method is suitable for separating the main compound from potential impurities.[1]

Instrumentation and Chromatographic Conditions:
  • Instrument: HPLC or UPLC system equipped with a UV/PDA Detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector Wavelength: 260 nm.[1] The UV detection wavelength is selected based on the typical absorbance maxima of pyridine derivatives, which exhibit strong absorption in the 250-270 nm range.[1]

  • Run Time: 15 minutes.[1]

Reagents and Materials:
  • This compound (Synthesized)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Reference standards of alternative compounds (as listed in the table)

Solution Preparation:
  • Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.[1]

  • Mobile Phase: Prepare the final mobile phase by mixing 300 mL of Acetonitrile with 700 mL of the prepared phosphate buffer (30:70 v/v). Degas the mobile phase by sonication before use.[1]

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.[1]

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Transfer into a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample. Transfer into a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Chromatographic Procedure:
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution to determine the retention time and peak shape.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a higher proportion of organic solvent (e.g., 80% Acetonitrile) before storage.[1]

Visualizing the Workflow and Synthesis

To provide a clearer understanding of the process, the following diagrams illustrate the synthesis and purification workflow, as well as the general synthetic scheme for this compound.

Synthesis_and_Purification_Workflow start Start: Reagents synthesis Chemical Synthesis start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Crude Purification (Column Chromatography) workup->purification char_initial Initial Characterization (TLC, NMR) purification->char_initial hplc_prep Sample Preparation for HPLC char_initial->hplc_prep hplc_analysis HPLC Purity Analysis hplc_prep->hplc_analysis data_analysis Data Analysis and Purity Calculation hplc_analysis->data_analysis final_product Final Product (>99% Purity) data_analysis->final_product Synthetic_Scheme pyrrole Pyrrole plus1 + dmso Vilsmeier-Haack Reagent (POCl3, DMF) arrow1 -> intermediate Pyrrole-2-carbaldehyde plus2 + pyridine 3-Halopyridine arrow2 -> Ullmann Condensation (CuI, Base) product 1-Pyridin-3-yl-1H-pyrrole- 2-carbaldehyde

References

Pyrrole-2-Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole-2-carboxamide derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

I. Comparative Biological Activities

The biological activity of pyrrole-2-carboxamides is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. The following tables summarize the quantitative SAR data for different therapeutic targets.

Antitubercular Activity: MmpL3 Inhibition

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, making it a prime target for novel antitubercular drugs. SAR studies have revealed key structural features for potent MmpL3 inhibition.

Key SAR Insights:

  • Carboxamide Substituent: Bulky, lipophilic groups such as adamantyl are crucial for high potency. Small or aromatic groups at this position lead to a significant loss of activity.[1][2]

  • Pyrrole Ring Substituents: Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring generally enhances anti-TB activity.[1][3]

  • Pyrrole and Amide Hydrogens: The hydrogens on the pyrrole nitrogen and the carboxamide nitrogen are essential for activity, likely participating in hydrogen bonding with the target enzyme.[1][2]

Compound IDR1 (Pyrrole Ring)R2 (Carboxamide)MIC (μg/mL) vs. M. tuberculosis H37Rv
1 2,4-dichlorophenylcyclohexyl>64
5 2,4-dichlorophenyladamantyl<0.016
6 2,4-dichlorophenylmethyl>64
12 2,4-dichlorophenyl (N-methylated pyrrole)adamantyl3.7
13 2,4-dichlorophenyl (N-methylated pyrrole & amide)adamantyl>32
18 4-fluorophenyladamantyl<0.016
19 4-(trifluoromethyl)phenyladamantyl0.25
32 4-chlorophenyladamantyl<0.016

Data summarized from a study on MmpL3 inhibitors.[1][3]

Anticancer Activity: Kinase Inhibition

Pyrrole-2-carboxamides have been investigated as inhibitors of various protein kinases implicated in cancer progression.

Compound IDKey SubstituentsIC50 (nM) vs. JAK2
Hit Compound 1 (Structure not fully disclosed)-
Optimized Compound 16 (NMS-P830) (Detailed structure not provided)Potent and orally bioavailable

Data from a study on novel pyrrole carboxamide inhibitors of JAK2.

Compound SeriesGeneral Structure FeaturespIC50 Range
Pyrrole-2-carboxamides Varied substituents on pyrrole and amide4.5 - 6.5

Based on a study on the discovery and optimization of pyrrole-2-carboxamides as p38α inhibitors.

Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication. Certain pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides have shown potent inhibitory activity.

Compound IDKey Structural FeaturesIC50 (µM) vs. SARS-CoV-2 Mpro
25 N-aryl-1-benzyl-4-oxo-dihydropyridopyrrolopyrimidine-2-carboxamide5.42
29 Benzodioxan derivative of the above scaffold3.22
Lopinavir (Reference) -82.17
GC376 (Reference) -12.85

Data from a study on carboxamide-linked pyridopyrrolopyrimidines as SARS-CoV-2 Mpro inhibitors.

II. Experimental Protocols

General Synthesis of Pyrrole-2-Carboxamides

A common method for the synthesis of pyrrole-2-carboxamides involves the coupling of a pyrrole-2-carboxylic acid with a desired amine.

Example Protocol for Amide Coupling:

  • To a solution of the pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling agent like EDC·HCl (1.2 equivalents) and an activator such as HOBt (1.2 equivalents).

  • Add a base, for example, triethylamine (TEA) (2 equivalents), to the mixture.

  • Introduce the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for a specified time (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrrole-2-carboxamide derivative.

Biological Assay Protocols

This assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Prepare a sterile 96-well microplate. Add sterile deionized water to the outer perimeter wells to prevent evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the test wells.

  • Perform serial dilutions of the test compounds directly in the plate to achieve the desired final concentrations.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Cover and seal the plate with parafilm and incubate at 37°C for five days.

  • After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Incubate for an additional 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

The inhibitory activity of compounds against specific kinases is typically measured using in vitro enzymatic assays.

  • Pre-incubate the recombinant human kinase enzyme with various concentrations of the test compound in an assay buffer.

  • Initiate the kinase reaction by adding the substrate (e.g., a specific peptide) and ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Terminate the reaction.

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, ELISA, or radiometric assays.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The inhibition of the main protease is often assessed using a fluorescence resonance energy transfer (FRET)-based assay.

  • The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher.

  • In the uncleaved state, the fluorescence is quenched.

  • Add the recombinant SARS-CoV-2 Mpro enzyme to wells of a microplate containing the test compounds at various concentrations.

  • Add the FRET substrate to initiate the reaction.

  • When Mpro cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Monitor the fluorescence intensity over time using a microplate reader.

  • The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the IC50 values from the dose-response curves.

III. Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by pyrrole-2-carboxamide inhibitors.

JAK2_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) (phosphorylated) JAK2_inactive->JAK2_active STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active) (phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 7. Gene Transcription Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->JAK2_active Inhibition p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K 1. Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K 2. Phosphorylation p38_inactive p38 MAPK (inactive) MAP2K->p38_inactive 3. Phosphorylation p38_active p38 MAPK (active) p38_inactive->p38_active Downstream Downstream Targets (e.g., MK2, ATF2) p38_active->Downstream 4. Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Downstream->Response 5. Regulation Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->p38_active Inhibition SAR_Workflow Scaffold Pyrrole-2-carboxamide Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Design Screening Biological Screening (e.g., MABA, Kinase Assay) Synthesis->Screening Test Data Quantitative Data (MIC, IC50) Screening->Data Generate SAR SAR Analysis Data->SAR Analyze Optimization Lead Optimization SAR->Optimization Guide Optimization->Synthesis Iterate New_Leads New Lead Compounds Optimization->New_Leads Mpro_Replication Viral_RNA Viral Genomic RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein Viral Polyproteins (pp1a, pp1ab) Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Mpro Main Protease (Mpro) Mpro->Cleavage Catalyzes NSPs Non-Structural Proteins (NSPs) (e.g., RdRp) Cleavage->NSPs Replication Viral RNA Replication NSPs->Replication Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->Mpro Inhibition

References

A Comparative Analysis of Pyrrole-2-Carbaldehyde and Pyrrole-3-Carbaldehyde Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, reactivity, and biological profiles of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde derivatives, presenting key experimental data and protocols to inform research and development in medicinal chemistry.

Pyrrole carbaldehydes are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. The isomeric position of the carbaldehyde group on the pyrrole ring, at either the C2 or C3 position, profoundly influences the molecule's electronic properties, reactivity, and biological interactions. This guide provides a comprehensive comparative analysis of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A foundational understanding of the physicochemical and spectroscopic characteristics of these isomers is crucial for their identification and manipulation. While extensive comparative data is limited in recent literature, historical studies provide valuable insights.

PropertyPyrrole-2-carbaldehydePyrrole-3-carbaldehydeReference
Molecular Weight 95.10 g/mol 95.10 g/mol [1]
Appearance Light yellow crystalline solidPale yellow solid
Melting Point 44-45 °C62-63 °C
Boiling Point 217-219 °CNot readily available
UV λmax (in ethanol) 290 nm314 nm
Mass Spectrum (M+) 95 (100%)95 (100%)

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic accessibility and subsequent reactivity of pyrrole carbaldehyde derivatives are critical considerations for their application in drug discovery and materials science.

Synthesis

The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of pyrroles, typically favoring the 2-position due to the higher electron density at this position. In contrast, the synthesis of pyrrole-3-carbaldehydes often requires alternative strategies, such as multi-component reactions, to achieve the desired regioselectivity.

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrrole-2-Carbaldehyde

This protocol describes a typical Vilsmeier-Haack formylation of pyrrole.

Materials:

  • Pyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Petroleum ether (b.p. 40-60 °C)

  • Ice bath, heating mantle, stirrer, dropping funnel, reflux condenser, separatory funnel

Procedure:

  • In a three-necked round-bottomed flask, cool 1.1 moles of DMF in an ice bath.

  • Slowly add 1.1 moles of POCl₃ to the cooled DMF with stirring, maintaining the temperature between 10-20 °C.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25-30 °C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.

  • Extract the aqueous phase three times with a total of about 500 ml of ether.

  • Combine the organic layers and wash them with three 100-ml portions of saturated aqueous sodium carbonate solution.

  • Dry the organic solution over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and purify the crude product by recrystallization from boiling petroleum ether.

Experimental Protocol: One-Pot Synthesis of N-Arylpyrrole-3-carbaldehydes

This protocol outlines a sequential multi-component reaction for the synthesis of substituted pyrrole-3-carbaldehydes.

Materials:

  • Aromatic/Heteroaromatic aldehyde

  • Aromatic amine

  • Succinaldehyde

  • L-Proline

  • 2-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the aromatic/heteroaromatic aldehyde (1.0 equiv) and aromatic amine (1.0 equiv) in DMSO, add L-proline (20 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add succinaldehyde (1.2 equiv) and continue stirring at room temperature for the appropriate time as monitored by TLC.

  • Add IBX (1.5 equiv) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis of Pyrrole-2-carbaldehyde cluster_1 Synthesis of Pyrrole-3-carbaldehyde Pyrrole Pyrrole Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Pyrrole->Vilsmeier_Reagent Formylation Pyrrole_2_Carbaldehyde Pyrrole-2-carbaldehyde Vilsmeier_Reagent->Pyrrole_2_Carbaldehyde Hydrolysis Aldehyde_Amine Aldehyde + Amine Imine Imine Aldehyde_Amine->Imine In situ formation Mannich_Adduct Mannich Adduct Imine->Mannich_Adduct Mannich Reaction (Succinaldehyde, Proline) Pyrrole_3_Carbaldehyde Pyrrole-3-carbaldehyde Mannich_Adduct->Pyrrole_3_Carbaldehyde Cyclization & Aromatization (IBX)

Caption: Synthetic pathways for pyrrole-2- and -3-carbaldehydes.

Reactivity

The position of the electron-withdrawing aldehyde group significantly impacts the reactivity of the pyrrole ring towards both electrophilic and nucleophilic attack. Pyrroles generally undergo electrophilic substitution preferentially at the α-position (C2 or C5) due to the greater stability of the resulting intermediate.[2] Consequently, the aldehyde group at C2 in pyrrole-2-carbaldehyde deactivates the ring towards further electrophilic substitution more effectively than an aldehyde at C3.

Conversely, the carbonyl carbon of the aldehyde group is susceptible to nucleophilic attack. The electrophilicity of this carbon is influenced by the electron-donating or -withdrawing nature of the pyrrole ring. While direct kinetic comparisons are scarce, it is known that both isomers react with Tollen's reagent, indicating the aldehyde group can be oxidized.

Biological Activity: A Comparative Perspective

Pyrrole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, direct comparative studies of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde derivatives are limited.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity and Anticancer Activity

Numerous pyrrole-containing compounds have been investigated for their cytotoxic effects on various cancer cell lines.[5][6][7] For example, mycalazal 2, a derivative of pyrrole-2-carbaldehyde, has shown cytotoxic effects against several cancer cell lines including P388 (mouse lymphocyte) and A549 (human lung carcinoma).[8] While specific comparative data for the parent carbaldehydes is lacking, the diverse mechanisms of action of pyrrole derivatives, such as inhibition of Mcl-1 and tubulin polymerization, highlight the potential of this scaffold in oncology.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Involvement in Signaling Pathways

The biological effects of pyrrole derivatives are often mediated through their interaction with specific cellular signaling pathways. Pyrrole-2-carbaldehyde derivatives, for instance, have been shown to modulate the NF-κB and Nrf2 signaling pathways, which are critical in inflammation and oxidative stress responses.[9] Some derivatives can downregulate NF-κB, a key regulator of pro-inflammatory genes.[8] The influence of pyrrole-3-carbaldehyde derivatives on these and other signaling pathways is an area that warrants further investigation to understand their full therapeutic potential.

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pyrrole_2_CHO Pyrrole-2-carbaldehyde Derivatives Pyrrole_2_CHO->IKK Inhibits Pyrrole_2_CHO->NFkB Inhibits Translocation

Caption: Potential mechanism of action of pyrrole-2-carbaldehyde derivatives on the NF-κB signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the distinct characteristics of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde derivatives. While the 2-isomer is more readily synthesized via classical methods like the Vilsmeier-Haack reaction, modern synthetic strategies have improved access to the 3-isomer. The available data suggests differences in their physicochemical properties and hints at distinct biological activities.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies for many of their properties, particularly in terms of quantitative reactivity and a broad spectrum of biological assays. Future research should focus on conducting such direct comparisons to elucidate the structure-activity relationships governed by the position of the carbaldehyde group. This will undoubtedly accelerate the rational design and development of novel pyrrole-based therapeutics and functional materials.

References

In silico docking studies of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of pyrrole derivatives, analogous to 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, with various protein targets. The data presented is based on published experimental findings for similar compounds, offering insights into their potential as therapeutic agents.

Comparative Docking Performance of Pyrrole Derivatives

The following table summarizes the in silico docking performance of various pyrrole derivatives against several key protein targets implicated in disease. This data, gathered from multiple studies, highlights the potential of this chemical scaffold in drug discovery.

Compound ClassTarget Protein(s)Docking SoftwareKey Findings (Binding Energy, etc.)Reference
Pyrrolo[2,3-d]pyrimidinesVEGFR-2-Showed potent dose-related inhibition with IC50s in the nanomolar range. Docking confirmed interactions with the active site.[1]
Fused 1H-pyrrolesEGFR, CDK2-Designed compounds showed potent anticancer activities with IC50 values in the micromolar to nanomolar range.[2]
N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamideFLT3GOLD SuiteCompounds exhibited good binding energies, with some showing higher PLP Fitness scores than the reference ligand Gilteritinib.[3]
Pyrrole-cinnamate hybridsCOX-2, Soybean Lipoxygenase-Docking studies on COX-2 were in accordance with in vitro inhibitory activities.
Pyrrole-2-carbohydrazide derivativesEnoyl-acyl carrier protein reductase (InhA)GLIDEDerivatives showed good inhibitory activity, with docking scores supporting the observed antimycobacterial effects.[4]
Pyrrolyl pyrazoline carbaldehydesEnoyl ACP reductase (InhA)Surflex-DockCompounds showed H-bonding interactions with key residues (MET98, TYR158) and the NAD+ cofactor, fitting well within the binding pocket.

Generalized Experimental Protocol for In Silico Docking

The following is a typical workflow for conducting in silico molecular docking studies, based on common practices in the field.[4][5]

Preparation of the Target Protein
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is prepared for docking using software such as AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger). This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges to the atoms.

    • Energy minimization of the structure to relieve any steric clashes.

Preparation of the Ligand
  • Ligand Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Ligand Preparation for Docking: The ligand is prepared for the specific docking software being used. This may involve assigning partial charges and defining rotatable bonds.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the target protein. This grid is used by the docking algorithm to calculate the binding energies of different ligand poses.

  • Docking Run: The docking simulation is performed using software like AutoDock, GLIDE, or GOLD. The software systematically searches for the optimal binding pose of the ligand within the defined active site of the protein. The search is guided by a scoring function that estimates the binding affinity for each pose.

  • Pose Generation: The docking algorithm generates a set of possible binding poses for the ligand, each with a corresponding binding energy or docking score.

Analysis of Docking Results
  • Binding Pose Analysis: The predicted binding poses are visualized and analyzed to understand the interactions between the ligand and the protein. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

  • Scoring and Ranking: The different poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

  • Comparison with Reference Compounds: The docking results of the test compound are often compared with those of a known inhibitor or the native ligand of the target protein to validate the docking protocol and to assess the relative potency of the test compound.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow of an in silico docking study.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_DB Protein Data Bank (PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Protein_DB->Prepare_Protein Ligand_DB Chemical Database (e.g., PubChem) Prepare_Ligand Prepare Ligand (3D conformer, assign charges) Ligand_DB->Prepare_Ligand Define_Grid Define Binding Site (Grid Box) Prepare_Protein->Define_Grid Run_Docking Run Docking Algorithm (e.g., AutoDock, GLIDE) Prepare_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses (Interactions, Scoring) Run_Docking->Analyze_Poses Select_Candidate Select Promising Candidate(s) Analyze_Poses->Select_Candidate

A generalized workflow for in silico molecular docking studies.

Signaling Pathways and Target Relevance

The protein targets listed in the comparative table are involved in various critical signaling pathways. For instance, EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis, and are well-established targets in cancer therapy.[1][2] CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for halting the uncontrolled proliferation of cancer cells.[2] FLT3 is another tyrosine kinase, and its mutations are associated with acute myeloid leukemia.[3] Enoyl-acyl carrier protein reductase (InhA) is an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs.[4] The ability of pyrrole derivatives to interact with these diverse targets underscores their potential as a versatile scaffold for the development of novel therapeutics.

Conclusion

In silico docking is a powerful computational tool for predicting the binding affinity and interaction patterns of small molecules with protein targets. While direct docking studies on this compound are yet to be published, the extensive research on analogous pyrrole derivatives suggests that this compound class holds significant promise for interacting with a variety of therapeutically relevant proteins. The comparative data and generalized protocol presented in this guide offer a valuable starting point for researchers interested in exploring the potential of this compound and related compounds in drug discovery and development. Further in silico and subsequent in vitro studies are warranted to elucidate the specific biological activities of this particular molecule.

References

A Comparative Performance Evaluation of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde as a Novel Ligand Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of the novel ligand, 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, and its derivatives. Due to the limited availability of direct experimental data on this specific compound in the current literature, this document outlines a proposed research plan, including detailed experimental protocols and data presentation templates, to systematically assess its potential in palladium-catalyzed cross-coupling reactions. The performance will be benchmarked against established and structurally related ligands to ascertain its efficacy and potential advantages.

Introduction and Rationale

The development of efficient and robust catalyst systems is a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceutical manufacturing to materials science. The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. Nitrogen-containing heterocyclic compounds are a prominent class of ligands due to their strong σ-donating ability and tunable steric profiles.

This compound is a bifunctional molecule featuring two key nitrogen-heterocycles: a π-electron rich pyrrole ring and a π-electron deficient pyridine ring. This unique electronic combination, along with the reactive carbaldehyde group, makes it an intriguing candidate for the development of novel ligands. The aldehyde functionality allows for the straightforward synthesis of Schiff base derivatives, thereby creating multidentate ligands capable of forming stable and catalytically active metal complexes.

This guide proposes the evaluation of a Schiff base derivative of this compound in the context of the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming transformation. Its performance will be compared with that of a simple N-aryl pyrrole Schiff base and a widely used commercial ligand.

Proposed Ligands for Comparative Evaluation

To provide a comprehensive assessment, the following ligands will be synthesized and evaluated:

  • L1 (Proposed Novel Ligand): (E)-N-((1-(pyridin-3-yl)-1H-pyrrol-2-yl)methylene)aniline

  • L2 (Benchmark Ligand 1): (E)-N-((1-phenyl-1H-pyrrol-2-yl)methylene)aniline

  • L3 (Benchmark Ligand 2): Triphenylphosphine (TPP)

The rationale for this selection is to delineate the specific contribution of the pyridinyl group by comparing L1 and L2 , and to benchmark the performance against a well-established and commercially available phosphine ligand, L3 .

Experimental Protocols

Detailed methodologies for the synthesis of the ligands, the preparation of their corresponding palladium complexes, and the catalytic performance evaluation are provided below.

Step 1: N-Arylation of Pyrrole with 3-Bromopyridine

  • To a solution of pyrrole (1.0 eq.) in dry DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-bromopyridine (1.1 eq.) and copper(I) iodide (0.1 eq.).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-3-yl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

  • Cool a solution of dry DMF (3.0 eq.) to 0 °C under an inert atmosphere.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Dissolve 1-(pyridin-3-yl)-1H-pyrrole (1.0 eq.) in dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

  • Dissolve this compound (for L1 ) or 1-phenyl-1H-pyrrole-2-carbaldehyde (for L2 ) (1.0 eq.) in absolute ethanol.

  • Add aniline (1.05 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6 hours.

  • Allow the solution to cool to room temperature, during which the Schiff base product is expected to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol if further purification is needed.

  • Dissolve the Schiff base ligand (L1 or L2 ) (2.0 eq.) in ethanol.

  • In a separate flask, dissolve palladium(II) chloride (PdCl₂) (1.0 eq.) in a minimal amount of ethanol with a few drops of HCl to aid dissolution.

  • Add the PdCl₂ solution dropwise to the ligand solution with constant stirring.

  • A precipitate should form immediately. Stir the reaction mixture at room temperature for 12 hours.

  • Collect the solid complex by filtration, wash with ethanol and then diethyl ether.

  • Dry the complex under vacuum.

The catalytic activity of the synthesized palladium complexes and a commercial Pd-TPP complex will be evaluated in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

  • To a reaction vessel under an inert atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (0.1 mol%). For L1 and L2 , use the synthesized Pd complexes. For L3 , use a pre-prepared or commercially available Pd(PPh₃)₄ catalyst.

  • Add 5 mL of a toluene/ethanol/water (4:1:1) solvent mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 6, and 8 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Calculate the isolated yield of the product, 4-methoxybiphenyl.

Data Presentation and Performance Metrics

The performance of each ligand will be quantified and compared based on the following metrics. The results should be tabulated for clear comparison.

Table 1: Ligand Synthesis Yields

Ligand Precursor Aldehyde Amine Solvent Yield (%)
L1 This compound Aniline Ethanol [Experimental Data]

| L2 | 1-Phenyl-1H-pyrrole-2-carbaldehyde | Aniline | Ethanol | [Experimental Data] |

Table 2: Performance in Suzuki-Miyaura Coupling

Catalyst Ligand Time (h) Conversion (%) Isolated Yield (%) TON¹ TOF (h⁻¹) ²
Pd-L1 L1 2 [Data] [Data] [Data] [Data]
4 [Data] [Data] [Data] [Data]
8 [Data] [Data] [Data] [Data]
Pd-L2 L2 2 [Data] [Data] [Data] [Data]
4 [Data] [Data] [Data] [Data]
8 [Data] [Data] [Data] [Data]
Pd-TPP L3 2 [Data] [Data] [Data] [Data]
4 [Data] [Data] [Data] [Data]

| | | 8 | [Data] | [Data] | [Data] | [Data] |

¹ Turnover Number (TON): Moles of product per mole of catalyst. ² Turnover Frequency (TOF): TON per unit time (calculated at 2 hours for initial rate comparison).

Visualizations

The following diagrams illustrate the proposed synthetic pathways and the experimental workflow for catalyst evaluation.

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis Pyrrole Pyrrole N-Arylation N-Arylation Pyrrole->N-Arylation 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->N-Arylation 1-Pyridinyl-pyrrole 1-Pyridinyl-pyrrole N-Arylation->1-Pyridinyl-pyrrole Formylation Formylation 1-Pyridinyl-pyrrole->Formylation Target_Aldehyde 1-Pyridin-3-yl-1H- pyrrole-2-carbaldehyde Formylation->Target_Aldehyde Condensation Condensation Target_Aldehyde->Condensation Aniline Aniline Aniline->Condensation Ligand_L1 Ligand L1 Condensation->Ligand_L1

Caption: Proposed synthetic workflow for the novel Schiff base ligand (L1).

Catalysis_Evaluation Reactants 4-Bromoanisole + Phenylboronic Acid Reaction_Setup Combine Reactants, Base, Solvent, and Catalyst Reactants->Reaction_Setup Catalyst_Prep Prepare Catalysts (Pd-L1, Pd-L2, Pd-TPP) Catalyst_Prep->Reaction_Setup Heating Heat to 80 °C Reaction_Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Calculate Yield, TON, TOF Purification->Analysis

Caption: Experimental workflow for the catalytic performance evaluation.

Logical_Comparison Performance_L1 Performance of L1 (Pyridinyl-Pyrrole Schiff Base) Comparison_1 Evaluate Electronic Effect of Pyridinyl Group Performance_L1->Comparison_1 Comparison_2 Benchmark Against Industry Standard Performance_L1->Comparison_2 Performance_L2 Performance of L2 (Phenyl-Pyrrole Schiff Base) Performance_L2->Comparison_1 Performance_L3 Performance of L3 (Triphenylphosphine) Performance_L3->Comparison_2

Caption: Logical framework for the comparative analysis of ligand performance.

Conclusion and Future Outlook

This guide presents a structured approach to evaluate the performance of this compound as a precursor for a novel Schiff base ligand in catalysis. By following the detailed experimental protocols and using the provided templates for data analysis, researchers can generate robust and comparable data.

The anticipated results will elucidate the role of the pyridinyl moiety in modulating the catalytic activity of the palladium center. A superior performance of L1 compared to L2 and L3 would validate the rational design of this ligand scaffold and open avenues for its application in a broader range of cross-coupling reactions and other catalytic transformations. Further derivatization of the aniline moiety in the Schiff base could also be explored to fine-tune the steric and electronic properties of the ligand for optimized performance.

A Comparative Guide to the Identification and Characterization of Impurities in Vonoprazan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of impurities in the synthesis of Vonoprazan, a potassium-competitive acid blocker. The objective is to offer a detailed overview of common impurities, their origins, and the analytical techniques employed for their detection and quantification, supported by experimental data from various studies.

Introduction to Vonoprazan and its Impurities

Vonoprazan is a novel drug for treating acid-related gastrointestinal disorders.[1] Like any synthesized active pharmaceutical ingredient (API), its manufacturing process can lead to the formation of impurities.[1] These impurities can be process-related, arising from raw materials, intermediates, or by-products, or they can be degradation products formed during storage and handling.[1] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.

Commonly encountered impurities in Vonoprazan synthesis include isomers, unreacted starting materials, and by-products from side reactions.[] Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed to separate, identify, and quantify impurities in Vonoprazan. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high selectivity and quantitative accuracy.[5] Other significant techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for definitive structure confirmation, and High-Performance Thin-Layer Chromatography (HPTLC) as a cost-effective alternative for routine testing.[1]

The following sections provide a comparative summary of different analytical methods based on published experimental data.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of Vonoprazan impurity analysis.[6] Reversed-phase HPLC with UV detection is the most common approach.

Table 1: Comparison of HPLC Methods for Vonoprazan Impurity Analysis

ParameterMethod 1[4][7]Method 2[3][8]Method 3[9]
Column Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)Not explicitly stated, but a C18 column is common.Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)
Mobile Phase A 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)Not explicitly stated.0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)
Mobile Phase B 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)Not explicitly stated.0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)
Detection Wavelength 230 nm[4][7]230 nm[3][8]230 nm
Key Findings Successfully separated ten related substances (raw materials, by-products, and degradants).[4][7]Identified and quantified six process-related impurities.[8]Demonstrated stability-indicating capability through forced degradation studies.

Experimental Protocol: HPLC Method for Ten Related Substances [4][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm).

  • Mobile Phase:

    • A: 0.03M sodium phosphate buffer (pH adjusted to 6.5) - methanol - acetonitrile (72:25:3, v/v/v).

    • B: 0.03M sodium phosphate buffer (pH adjusted to 6.5) - acetonitrile (30:70, v/v).

  • Gradient Program: A suitable gradient program is employed to ensure the separation of all ten related substances.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at 230 nm.

  • Injection Volume: Typically 10 µL.

  • Sample Preparation: Dissolve the Vonoprazan fumarate sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 100 µg/mL.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Vonoprazan and for stability studies.[10]

Table 2: HPTLC Method for Vonoprazan Analysis

ParameterHPTLC Method[9][10]
Stationary Phase Aluminum packed TLC plates precoated with silica gel 60 F254
Mobile Phase Methanol: Toluene: Triethylamine (6:4:0.1 v/v/v)
Detection Wavelength 267 nm (absorbance mode)
Linearity Range 200-1200 ng/band
Correlation Coefficient (R²) 0.9996
Recovery 99.72% - 101.74%

Experimental Protocol: HPTLC-Densitometric Method [9][10]

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

  • Mobile Phase: Methanol: Toluene: Triethylamine (6:4:0.1 v/v/v).

  • Application: Apply the sample and standard solutions as bands of appropriate width using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the developed plate at 267 nm.

  • Forced Degradation: To assess stability, samples are subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions before analysis.

Visualizing Synthesis and Analytical Workflows

Vonoprazan Synthesis and Potential Impurity Formation

The synthesis of Vonoprazan is a multi-step process that can introduce various impurities.[11][12][13] Understanding the synthetic route is crucial for identifying potential process-related impurities.

Vonoprazan_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product cluster_impurities Potential Impurities 2-fluoroacetophenone 2-fluoroacetophenone Dichlorinated_imine Dichlorinated_imine 2-fluoroacetophenone->Dichlorinated_imine Condensation & Dichlorination Allylamine Allylamine Allylamine->Dichlorinated_imine Pyridine-3-sulfonyl_chloride Pyridine-3-sulfonyl_chloride Vonoprazan Vonoprazan Pyridine-3-sulfonyl_chloride->Vonoprazan Cyclic_imine Cyclic_imine Dichlorinated_imine->Cyclic_imine ATRC Side_Reaction_Byproducts Side_Reaction_Byproducts Dichlorinated_imine->Side_Reaction_Byproducts Trisubstituted_pyrrole Trisubstituted_pyrrole Cyclic_imine->Trisubstituted_pyrrole Aromatization & N-methylation Cyclic_imine->Side_Reaction_Byproducts Trisubstituted_pyrrole->Vonoprazan Sulfonylation & Deprotection Degradation_Products Degradation_Products Vonoprazan->Degradation_Products Stress Conditions Unreacted_Starting_Materials Unreacted_Starting_Materials

Caption: A simplified workflow of Vonoprazan synthesis highlighting key stages where impurities can be introduced.

Experimental Workflow for Impurity Identification and Characterization

A systematic workflow is essential for the comprehensive analysis of impurities in Vonoprazan.

Impurity_Analysis_Workflow Sample_Preparation Vonoprazan Sample (Bulk Drug/Formulation) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Preparation->Forced_Degradation Analytical_Separation Analytical Separation (HPLC / HPTLC) Sample_Preparation->Analytical_Separation Forced_Degradation->Analytical_Separation Detection Detection (UV / DAD) Analytical_Separation->Detection Quantification Quantification of Impurities Detection->Quantification Structural_Elucidation Structural Elucidation (LC-MS, NMR, IR) Detection->Structural_Elucidation Impurity_Profile Comprehensive Impurity Profile Quantification->Impurity_Profile Structural_Elucidation->Impurity_Profile

Caption: A logical workflow for the identification and characterization of Vonoprazan impurities.

Logical Relationship of Analytical Techniques

The selection of analytical techniques follows a logical progression from detection and separation to structural confirmation.

Analytical_Technique_Relationship cluster_screening Screening & Separation cluster_identification Identification & Structure Elucidation cluster_quantification Quantification HPLC HPLC LC_MS LC-MS HPLC->LC_MS Hyphenation Validated_HPLC Validated HPLC Method HPLC->Validated_HPLC Method Validation HPTLC HPTLC HPTLC->LC_MS Elution for MS NMR NMR LC_MS->NMR Confirmation IR IR NMR->IR Further Confirmation

Caption: The interplay between different analytical techniques for comprehensive impurity profiling.

Conclusion

The identification and characterization of impurities in Vonoprazan synthesis are critical for ensuring its quality, safety, and efficacy. A combination of chromatographic and spectroscopic techniques provides a robust framework for impurity profiling. HPLC remains the gold standard for separation and quantification, while LC-MS is indispensable for structural elucidation of unknown impurities. HPTLC serves as a valuable tool for routine quality control. The methodologies and data presented in this guide offer a comparative basis for selecting the most appropriate analytical strategies in a research and drug development setting.

References

Antimicrobial activity of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimicrobial potential of pyridinyl-pyrrole-based compounds in comparison to established antibiotic agents, supported by available experimental data.

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, nitrogen-containing heterocyclic compounds, particularly those integrating both pyrrole and pyridine moieties, have garnered significant interest within the scientific community. This guide provides a comparative overview of the antimicrobial activity of derivatives structurally related to 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde against standard antibiotics, based on available preclinical research.

While direct experimental data on the antimicrobial activity of this compound is not available in the reviewed scientific literature, studies on closely related analogues offer valuable insights into the potential efficacy of this class of compounds. Research indicates that the presence of a pyridine nucleus, in particular, may contribute to enhanced antimicrobial effects compared to simpler pyrrole derivatives.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a structurally similar compound, 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, and a standard antibiotic against Pseudomonas putida.

Table 1: Minimum Inhibitory Concentration (MIC) Against Pseudomonas putida

CompoundMIC (µg/mL)Reference StandardMIC (µg/mL)
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde16Chloramphenicol16
Data sourced from Mir N.A. et al. (2020) as cited in a review by Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.[1]

This data suggests that substituted pyridinyl-pyrrole carboxaldehydes can exhibit significant antibacterial activity, comparable to that of established antibiotics like chloramphenicol against specific bacterial strains[1].

Further studies on other pyrrole derivatives have demonstrated a broad range of activities against both Gram-positive and Gram-negative bacteria. For instance, certain pyrrole-2-carboxamide derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL, in comparison to ciprofloxacin with an MIC of 2 µg/mL for both pathogens[1].

Experimental Protocols

The determination of antimicrobial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution:

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compound and the standard antibiotic are serially diluted in a multi-well microtiter plate using a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at a temperature and duration suitable for the growth of the test microorganism (typically 35-37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disc Diffusion (Zone of Inhibition) Assay:

  • Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton agar, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate using a sterile swab.

  • Application of Test Substance: Sterile filter paper discs are impregnated with a known concentration of the test compound or standard antibiotic. The discs are then placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the antimicrobial agent.

  • Measurement of Inhibition Zone: If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

The logical flow of assessing the antimicrobial activity of a novel compound can be represented visually.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Test_Compound Test Compound (e.g., this compound) MIC_Assay Broth Microdilution Assay (Determine MIC) Test_Compound->MIC_Assay Zone_of_Inhibition Agar Disc Diffusion Assay (Measure Zone of Inhibition) Test_Compound->Zone_of_Inhibition Standard_Antibiotic Standard Antibiotic (e.g., Ciprofloxacin) Standard_Antibiotic->MIC_Assay Standard_Antibiotic->Zone_of_Inhibition Microorganism Microorganism Culture (e.g., E. coli, S. aureus) Microorganism->MIC_Assay Microorganism->Zone_of_Inhibition MIC_Comparison Compare MIC Values MIC_Assay->MIC_Comparison Zone_Comparison Compare Inhibition Zones Zone_of_Inhibition->Zone_Comparison Efficacy_Determination Determine Relative Efficacy MIC_Comparison->Efficacy_Determination Zone_Comparison->Efficacy_Determination

Caption: Workflow for assessing antimicrobial activity.

References

A Comparative Guide to MmpL3 Inhibitors for Tuberculosis: Benchmarking 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde Against Leading Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for novel therapeutics that act on new molecular targets. The Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target due to its essential role in the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[1] A diverse range of chemical scaffolds have been identified as MmpL3 inhibitors, and this guide provides a comparative overview of their performance, with a special focus on the potential of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde and related pyrrole derivatives.

While specific experimental data for this compound is not extensively available in the public domain, the broader class of pyrrole-containing compounds has shown significant promise as antitubercular agents.[2][3] Notably, the incorporation of a pyridyl group into pyrrole-2-carboxamide scaffolds has been shown to yield potent activity against Mycobacterium tuberculosis.[3] This suggests that this compound represents a promising, yet underexplored, candidate for MmpL3 inhibition.

This guide will compare the performance of several well-characterized MmpL3 inhibitors from different chemical classes—including the ethylenediamine SQ109, the pyrrole derivative BM212, the indolecarboxamide NITD-304, and the adamantyl urea AU1235—providing a benchmark against which the potential of novel compounds like this compound can be assessed.

Quantitative Performance of MmpL3 Inhibitors

The following tables summarize the in vitro activity and cytotoxicity of prominent MmpL3 inhibitors. This data provides a quantitative basis for comparing their efficacy and therapeutic potential.

Table 1: In Vitro Activity against Mycobacterium tuberculosis H37Rv

Compound ClassRepresentative CompoundMIC (μg/mL)MIC (μM)Reference(s)
Pyrrole Carbaldehyde Pyrrolyl Pyrazoline Carbaldehyde (4i)3.125-[4]
Ethylenediamine SQ109-2.36[5]
Pyrrole Derivative BM212-5[2][6]
Indolecarboxamide NITD-304-0.02[7]
Adamantyl Urea AU12350.10.3[8][9]

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (μM)Selectivity Index (SI = CC50/MIC)Reference(s)
Pyrrole-2-carboxamides Vero> 64-[3]
HC2099 (MmpL3 inhibitor) Macrophages>80>34.3[7]
NITD-304 ->20>1000[10]
Spirocycle MmpL3 inhibitors HepG2--[11]
Benzimidazole MmpL3 inhibitor (7) Bone marrow murine macrophage>100-[12]

Mechanism of MmpL3 Inhibition

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for flipping TMM from the cytoplasm to the periplasm. This is a critical step in the biosynthesis of mycolic acids, which are major components of the protective mycobacterial cell wall. Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and a depletion of trehalose dimycolate (TDM) and other essential cell wall components, ultimately resulting in cell death.[12]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM TMM Mycolic Acid Synthesis->TMM produces MmpL3 MmpL3 Transporter TMM->MmpL3 transport TMM_periplasm TMM MmpL3->TMM_periplasm flips Cell Wall Synthesis Cell Wall Synthesis TMM_periplasm->Cell Wall Synthesis incorporation Inhibitor MmpL3 Inhibitor (e.g., this compound) Inhibitor->MmpL3 Inhibits

Caption: Mechanism of MmpL3 inhibition in Mycobacterium tuberculosis.

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation and comparison of novel antitubercular compounds. Below are detailed methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the microplate Alamar blue assay (MABA) for determining the MIC of a compound against M. tuberculosis H37Rv.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound inoculate Inoculate 96-well plate with bacteria and compound dilutions prep_compound->inoculate prep_culture Grow M. tuberculosis H37Rv to mid-log phase prep_culture->inoculate incubate Incubate plates at 37°C inoculate->incubate add_alamar Add Alamar blue and re-incubate incubate->add_alamar read_results Read results visually or with a fluorometer add_alamar->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the Alamar Blue Assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microtiter plates

  • Alamar blue reagent

  • Test compound and reference drugs (e.g., isoniazid)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in 7H9 broth to achieve the desired concentration range.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar blue reagent to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxicity of a compound against a mammalian cell line (e.g., Vero or HepG2).

Materials:

  • Vero (or other suitable) mammalian cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration.

TMM Accumulation Assay

This assay functionally assesses the inhibition of MmpL3 by measuring the accumulation of its substrate, TMM.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • [14C]-Acetic acid

  • Scintillation fluid and counter

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • TLC plates and developing solvents

Procedure:

  • Metabolic Labeling: Grow M. tuberculosis cultures to mid-log phase and expose them to the test compound at various concentrations for a defined period.

  • Radiolabeling: Add [14C]-acetic acid to the cultures and incubate to allow for incorporation into lipids.

  • Lipid Extraction: Harvest the bacterial cells and extract total lipids using a mixture of chloroform and methanol.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the different lipid species (including TMM and TDM).

  • Quantification: Expose the TLC plate to a phosphor screen or use a scintillation counter to quantify the amount of radiolabel in the TMM and TDM spots.

  • Data Analysis: An increase in the TMM/TDM ratio in compound-treated cells compared to untreated controls indicates inhibition of MmpL3.[15]

Conclusion

The landscape of MmpL3 inhibitors is diverse and promising, offering multiple chemical scaffolds for the development of new anti-tuberculosis drugs. While established inhibitors like SQ109, BM212, NITD-304, and AU1235 provide valuable benchmarks, the exploration of novel chemical entities is crucial. The pyrrole-based scaffold, particularly with the inclusion of a pyridyl moiety as in this compound, represents a compelling area for future research. The potent activity of related pyrrole-2-carboxamides suggests that this compound class warrants further investigation, including detailed in vitro and in vivo studies, to fully elucidate its potential as a clinical candidate for the treatment of tuberculosis. The experimental protocols provided in this guide offer a standardized framework for such evaluations, facilitating robust and comparable data generation in the quest for new and effective TB therapies.

References

A Researcher's Guide to Cross-referencing Experimental and Predicted NMR Spectra of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrrole-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The comparison of experimentally acquired NMR data with computationally predicted spectra offers a powerful method for validating proposed structures and gaining deeper insights into their electronic and conformational properties. This guide provides an objective comparison of experimental and predicted NMR data for pyrrole derivatives, supported by experimental protocols and data analysis workflows.

The Synergy of Experimental and Predicted NMR Data

The unambiguous characterization of novel pyrrole derivatives is a critical step in drug discovery and materials science.[1] While experimental NMR provides a direct measurement of the chemical environment of nuclei within a molecule, predicted spectra, generated through various computational methods, serve as a valuable theoretical benchmark. Cross-referencing these two datasets can significantly enhance the confidence in structural assignments, aid in the interpretation of complex spectra, and even help in the revision of incorrectly assigned structures.

The core principle behind this comparative approach lies in understanding the factors that influence the chemical shifts of the pyrrole ring's protons and carbons. The five-membered aromatic ring of pyrrole exhibits distinct signals for its α-protons (H2/H5) and β-protons (H3/H4), as well as for the corresponding α-carbons (C2/C5) and β-carbons (C3/C4).[2] The positions of these signals are highly sensitive to the electronic effects of substituents on the ring.[1] Electron-withdrawing groups (EWGs) tend to shift signals downfield (higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (lower ppm values).[1]

Experimental NMR Data Acquisition: A Detailed Protocol

Obtaining high-quality experimental NMR spectra is fundamental for a reliable comparison with predicted data. The following protocol outlines the key steps for acquiring ¹H and ¹³C NMR spectra of pyrrole derivatives.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

  • Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can influence chemical shifts, especially for the N-H proton, due to hydrogen bonding effects.[1] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Transfer: Dissolve the sample in the chosen solvent and transfer the solution to a 5 mm NMR tube.[2]

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[2]

Parameter ¹H NMR ¹³C NMR Description
Pulse Program Standard 1D pulse sequenceStandard 1D with proton decouplingDefines the sequence of radiofrequency pulses.
Spectral Width 12-16 ppm0-220 ppmThe range of chemical shifts to be observed.[1]
Acquisition Time (AQ) 1-2 seconds1-2 secondsThe time during which the signal is detected.[1]
Relaxation Delay (D1) 1-2 seconds2 secondsThe time between pulse sequences to allow for nuclear relaxation.[1]
Number of Scans (NS) 8-161024 or moreThe number of repeated experiments to improve the signal-to-noise ratio.[1]

Computational Prediction of NMR Spectra

A variety of computational methods and software are available for predicting NMR spectra. These can be broadly categorized into two main approaches:

  • Database and Incremental Methods: These methods, often implemented in software like ACD/NMR Predictor and Mnova NMRPredict, utilize large databases of experimental spectra.[3][4] They employ algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes to predict chemical shifts based on the similarity of the query structure to compounds in the database.[4] The accuracy of these predictions is highly dependent on the quality and size of the underlying database.[4]

  • First-Principles Quantum Mechanical Methods: This approach, primarily using Density Functional Theory (DFT), calculates NMR shielding constants from first principles.[5] The GIAO (Gauge-Including Atomic Orbital) method is a commonly used DFT-based approach for predicting NMR chemical shifts.[6] The accuracy of DFT predictions depends on the choice of functional and basis set.[5] Recent benchmarks have shown that certain functionals, like WP04, are specifically optimized for predicting ¹H shifts in solution.[7]

Several online platforms and standalone software packages are available for NMR prediction:

Software/Platform Methodology Key Features
Mnova NMRPredict Ensemble of methods including Machine Learning, HOSE-code, and increment-based approaches.[3]Fast and accurate prediction of ¹H and ¹³C NMR spectra.[3]
ACD/NMR Predictors Large database of experimental data and proprietary algorithms.[4]Predicts ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P NMR spectra.
nmrshiftdb2 Open-source database and prediction tool.Web-based platform for spectrum prediction and searching of experimental spectra.
Gaussian, ORCA, etc. DFT-based calculations (e.g., GIAO).High accuracy, but computationally more intensive. Allows for detailed analysis of electronic structure.

Comparing Experimental and Predicted Data: A Quantitative Look

The following tables provide a comparison of experimental and predicted ¹H and ¹³C NMR chemical shifts for pyrrole and a substituted derivative. The predicted values are illustrative and can be obtained using various prediction software or computational methods.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole

Position Experimental ¹H Shift (ppm) in CDCl₃ Predicted ¹H Shift (ppm) Experimental ¹³C Shift (ppm) in CDCl₃ Predicted ¹³C Shift (ppm)
N-H~8.1 (broad)[Data to be populated]--
H-2/H-56.78[1][Data to be populated]118.5[8][Data to be populated]
H-3/H-46.22[1][Data to be populated]108.2[8][Data to be populated]

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.[1]

Table 2: Comparison for a 2-Substituted Pyrrole Derivative (Example: 2-Acetylpyrrole)

Position Experimental ¹H Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹³C Shift (ppm)
H-3[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
H-4[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
H-5[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
C-2--[Data from literature/experiment][Data to be populated]
C-3[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
C-4[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
C-5[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
Acetyl-CH₃[Data from literature/experiment][Data to be populated][Data from literature/experiment][Data to be populated]
Acetyl-C=O--[Data from literature/experiment][Data to be populated]

Researchers can populate the 'Predicted' columns by using their preferred prediction software or computational method.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for cross-referencing experimental and predicted NMR data and the influence of substituents on pyrrole's chemical shifts.

experimental_workflow cluster_exp Experimental Data Acquisition cluster_pred Predicted Spectra Generation cluster_comp Comparison and Analysis exp_start Start sample_prep Sample Preparation exp_start->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc exp_spectrum Experimental Spectrum data_proc->exp_spectrum comparison Cross-Reference Spectra exp_spectrum->comparison pred_start Start mol_structure Molecular Structure pred_start->mol_structure prediction NMR Prediction (Software/DFT) mol_structure->prediction pred_spectrum Predicted Spectrum prediction->pred_spectrum pred_spectrum->comparison assignment Signal Assignment comparison->assignment validation Structure Validation assignment->validation

Workflow for cross-referencing NMR data.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) pyrrole Pyrrole Ring ewg_effect Decreased Electron Density pyrrole->ewg_effect edg_effect Increased Electron Density pyrrole->edg_effect deshielding Deshielding of Nuclei ewg_effect->deshielding downfield Downfield Shift (Higher ppm) deshielding->downfield shielding Shielding of Nuclei edg_effect->shielding upfield Upfield Shift (Lower ppm) shielding->upfield

Influence of substituents on chemical shifts.

Conclusion

The integration of experimental NMR data with computationally predicted spectra provides a robust framework for the structural analysis of pyrrole derivatives. By following standardized experimental protocols and leveraging the power of modern prediction software and computational methods, researchers can significantly enhance the accuracy and efficiency of their structural elucidation efforts. This comparative approach not only aids in the confirmation of new molecular entities but also deepens the understanding of structure-property relationships in this important class of heterocyclic compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:

  • Harmful if swallowed: Acute toxicity, oral.[1]

  • Causes skin irritation: Skin corrosion/irritation.[1]

  • Causes serious eye irritation: Serious eye damage/eye irritation.[1]

  • May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.[1]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[2][3] All operations should be conducted in a well-ventilated area or a chemical fume hood.[4]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal. Follow these guidelines to prevent accidental reactions and ensure compliance:

  • Do Not Mix Wastes: Never mix this compound with other waste streams.[5] It should be collected in a dedicated, properly labeled waste container.

  • Use Compatible Containers: Waste should be stored in a sturdy, leak-proof container made of a compatible material.[4][6] The original product container is often a suitable choice.[5] Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6]

  • Proper Labeling: All waste containers must be clearly labeled with their contents.[6] The label should include the chemical name, "this compound," and appropriate hazard warnings.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks:

  • Minor Spills: For small spills, avoid breathing dust and prevent contact with skin and eyes.[2] Use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal.[2]

  • Major Spills: In the case of a larger spill, evacuate the area and alert emergency responders.[2] Prevent the spill from entering drains or waterways.[2]

Disposal Protocol

The disposal of this compound must adhere to all national and local regulations for hazardous waste.[5]

  • Collection: Collect waste this compound in a designated, compatible, and clearly labeled container.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) for hazardous waste.[7] Ensure the storage area is secure and away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor.[7] Do not attempt to dispose of this chemical in the regular trash or down the drain.[4][8]

  • Record Keeping: Maintain a manifest of the waste disposal for regulatory compliance.[7]

Quantitative Data Summary

Hazard ClassificationCategoryGHS Code
Acute Toxicity, Oral4H302
Skin Corrosion/Irritation2H315
Serious Eye Damage/Eye Irritation2AH319
Specific Target Organ Toxicity3H335

Data sourced from PubChem CID 3153995[1]

Disposal Workflow Visualization

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Storage cluster_2 Final Disposal A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in a Ventilated Area (Fume Hood) A->B C Step 3: Collect Waste in a Designated, Labeled Container B->C D Step 4: Securely Seal the Waste Container C->D E Step 5: Store in a Designated Hazardous Waste Accumulation Area D->E Transfer to Storage F Step 6: Arrange for Pickup by a Licensed Waste Disposal Vendor E->F Scheduled Pickup G Step 7: Maintain Disposal Records (Manifests) F->G

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde (CAS No. 383136-42-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar compounds, including pyrrole, pyrrole-2-carboxaldehyde, and pyridinecarboxaldehyde. The information herein is intended to supplement, not replace, your institution's standard safety protocols and a thorough risk assessment.

Hazard Profile and Personal Protective Equipment (PPE)

Based on available data for analogous compounds, this compound is classified as an irritant.[1] Structurally similar chemicals are known to cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166 standards.[3][4] A face shield should be worn over goggles if there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[5][6]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] For larger quantities or increased risk of splashing, a chemical-resistant apron is advised.[7]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator is required.[5]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required.[5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE and inspect it for defects.

    • Locate the nearest eyewash station and safety shower before beginning work.[8]

    • Prepare all necessary equipment and reagents.

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood.

    • Avoid inhalation of dust or vapors.[3]

    • Prevent all personal contact with the substance.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Segregation : All materials contaminated with this compound, including unused compound, contaminated labware, and PPE, should be treated as hazardous waste.[6]

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene).[6]

    • Liquid Waste : Use a designated, leak-proof, and shatter-resistant waste container that is compatible with the solvents used.[6]

  • Labeling and Storage : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated satellite accumulation area with secondary containment.[6]

  • Final Disposal : Dispose of all waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood Operation B Inspect and Don Appropriate PPE A->B C Locate Emergency Equipment B->C D Transfer and Weigh Compound in Hood C->D Proceed to Handling E Perform Experimental Procedures in Hood D->E F Clean Work Area and Equipment E->F G Segregate Solid and Liquid Waste F->G Proceed to Disposal H Containerize and Label Hazardous Waste G->H I Move to Satellite Accumulation Area H->I

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.